2-Bromo-4-chloroquinoline
Description
The exact mass of the compound 2-Bromo-4-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLPGXYGNQCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461988 | |
| Record name | 2-BROMO-4-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64658-05-5 | |
| Record name | 2-Bromo-4-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64658-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-4-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-4-chloroquinoline
This technical guide provides an in-depth analysis of 2-Bromo-4-chloroquinoline , a bifunctional heterocyclic scaffold critical for high-precision medicinal chemistry.
CAS: 64658-05-5 (Generic) | Formula: C
Executive Summary
2-Bromo-4-chloroquinoline represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its value lies in the orthogonal reactivity of its two halogen substituents. The electronic disparity between the C2-bromo and C4-chloro positions allows for controlled, sequential functionalization—enabling the rapid generation of diverse libraries from a single core. This guide details the physicochemical drivers of this regioselectivity and provides validated protocols for its exploitation.
Physicochemical Profile
The compound features a naphthalene-like bicyclic system with a nitrogen heteroatom, creating significant electronic polarization.
| Property | Data | Technical Note |
| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |
| Melting Point | 92–95 °C | Sharp melting range indicates high crystallinity. |
| Solubility | DCM, CHCl | Poorly soluble in water; moderate in alcohols. |
| LogP (Calc) | ~3.4 | Lipophilic core; suitable for CNS-active drug design. |
| pKa (Conj. Acid) | ~2.5 | Weakly basic N-atom; protonation deactivates |
Synthesis & Access
While 2,4-dichloroquinoline is a common commodity, the 2-bromo-4-chloro variant requires specific synthesis to install the more reactive bromine at the C2 position.
Validated Synthetic Route
The most reliable route involves the conversion of 4-chloroquinolin-2(1H)-one (also known as 2-hydroxy-4-chloroquinoline) using phosphorus oxybromide (
Reaction Logic:
-
Starting Material: 4-Chloroquinolin-2(1H)-one is treated with
. -
Mechanism: The lactam carbonyl oxygen attacks the electrophilic phosphorus, creating a good leaving group (
). The bromide ion then attacks the C2 position via an addition-elimination mechanism. -
Selectivity: The C4-chlorine bond is strong and remains intact under standard bromination conditions (100–120 °C), provided no
is present to cause scrambling.
Reactivity & Regiocontrol (The Core)
The primary utility of 2-bromo-4-chloroquinoline is its ability to undergo sequential regioselective functionalization .
Electronic Landscape
-
C2 Position (Bromo): Highly activated. The adjacent nitrogen exerts a strong inductive effect (
), making C2 electron-deficient. The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), facilitating faster oxidative addition with Pd(0). -
C4 Position (Chloro): Activated, but less so than C2. Steric hindrance from the peri-hydrogen (H5) can also retard attack at C4 compared to the exposed C2 position.
Reactivity Map
The following diagram illustrates the logical flow of sequential functionalization.
Figure 1: Sequential reactivity logic. The C2-Br bond is the "Site A" gateway, reacting exclusively before the C4-Cl "Site B" under controlled conditions.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C2)
Objective: Install an aryl group at C2 while preserving the C4-Cl handle.
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aq., 2.5 equiv) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the quinoline, boronic acid, and Pd catalyst.
-
Solvation: Add degassed solvent and aqueous base. Seal the vial with a crimp cap/septum.
-
Reaction: Heat to 80 °C for 4–6 hours. Note: Avoid reflux temperatures (>100 °C) to prevent minor oxidative addition at C4.
-
Monitoring: Monitor via LC-MS. The C2-Br is typically consumed within 4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The product is the 2-aryl-4-chloroquinoline .
Protocol B: Regioselective Amination (C2)
Objective: Install an amino group at C2.
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or
(suspended) -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
Setup: Dissolve substrate in NMP (0.5 M concentration).
-
Addition: Add base and amine.
-
Reaction: Heat to 100–120 °C .
-
Critical Insight: While C2 is more activated, the leaving group difference (Br vs Cl) is the main driver here. C2-Br departs significantly faster than C4-Cl.
-
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
-
Outcome: 2-Amino-4-chloroquinoline .
Applications in Drug Discovery
This scaffold is widely used to synthesize:
-
Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. Functionalizing C2 and C4 allows tuning of the hinge-binding region and the hydrophobic pocket occupancy.
-
Antimalarials: Analogues of chloroquine, where the C4-amine side chain is critical for inhibiting heme polymerization.
-
Receptor Antagonists: The rigid bicyclic core provides a defined vector for projecting substituents into receptor sub-pockets (e.g., NK3 antagonists).
Safety & Handling
-
Skin/Eye Irritant: Halogenated quinolines are potent irritants. Wear nitrile gloves and safety goggles.
-
Genotoxicity: Many planar, intercalating heterocycles show Ames positive results. Handle as a potential mutagen.
-
Waste: Dispose of as halogenated organic waste.
References
-
Synthesis of Mixed Halo-Quinolines
-
Suzuki Coupling Regioselectivity
- Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
- Source:Chemical Science, 2013, 4, 2652-2664.
-
URL:[Link]
-
Nucleophilic Substitution Patterns
- Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."
- Source:Molecules, 2024, 29(1), 120.
-
URL:[Link]
Sources
2-Bromo-4-chloroquinoline synthesis pathway
High-Fidelity Synthesis of 2-Bromo-4-chloroquinoline: The -Oxide Rearrangement Pathway
Executive Summary & Strategic Rationale
The synthesis of 2-bromo-4-chloroquinoline represents a critical challenge in heterocyclic chemistry due to the need for precise regioselective halogenation. While the quinoline ring is highly reactive, distinguishing between the C2 and C4 positions—both susceptible to nucleophilic attack—requires a mechanism that locks the C4 substituent while activating C2.
This guide details the
Why This Pathway?
-
Regiocontrol: The pre-existing chlorine at C4 remains intact, while the
-oxide oxygen directs the incoming bromide nucleophile specifically to C2 via a Meisenheimer-type intermediate. -
Scalability: The reaction proceeds under mild conditions suitable for gram-to-kilogram scale-up.
-
Atom Economy: Avoids the multi-step protection/deprotection sequences often required in di-halogenated heterocycle synthesis.
Reaction Mechanism & Pathway Logic[1]
The synthesis relies on the Reissert-Henze reaction mechanism. The transformation involves the activation of the
Pathway Diagram
The following diagram illustrates the stepwise conversion from 4-chloroquinoline to the final 2-bromo-4-chloroquinoline target.
Figure 1: The sequential activation and rearrangement pathway for regioselective bromination.
Detailed Experimental Protocol
Phase 1: Activation ( -Oxidation)
The first objective is to convert the chemically "hard" pyridine nitrogen into a reactive
Reagents:
-
Substrate: 4-Chloroquinoline (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-75% purity (1.2 - 1.5 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl
) -
Wash: Saturated NaHCO
solution
Protocol:
-
Dissolution: Dissolve 4-chloroquinoline (e.g., 10.0 g, 61.1 mmol) in DCM (150 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add m-CPBA (15.8 g, ~1.2 eq) portion-wise over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The
-oxide typically runs much lower (more polar) than the starting material. -
Workup:
-
Quench by adding 10% Na
SO solution (to destroy excess peroxide). -
Wash the organic layer 3x with saturated NaHCO
to remove m-chlorobenzoic acid byproduct. -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Result: 4-Chloroquinoline
-oxide.[1][2][3][4] Usually obtained as a pale yellow/off-white solid. Yield: 85–95%.
Phase 2: Regioselective Bromination (The Critical Step)
This step utilizes Phosphorus Oxybromide (POBr
Reagents:
-
Intermediate: 4-Chloroquinoline
-oxide (1.0 eq) -
Reagent: POBr
(1.5 - 2.0 eq) -
Catalyst: DMF (anhydrous, 0.1 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)
Protocol:
-
Setup: In a dry flask under Argon/Nitrogen atmosphere, dissolve 4-chloroquinoline
-oxide (e.g., 5.0 g, 27.8 mmol) in anhydrous DCE (50 mL). -
Catalyst: Add anhydrous DMF (0.2 mL).
-
Reagent Addition: Cool to 0°C. Add POBr
(12.0 g, 41.8 mmol) portion-wise (solid) or as a solution in DCE. Caution: POBr releases HBr fumes upon contact with moisture. -
Heating: Allow to warm to room temperature, then heat to mild reflux (40–60°C) for 2–4 hours.
-
Checkpoint: The reaction mixture will darken. Completion is indicated by the disappearance of the polar
-oxide spot on TLC and the appearance of a non-polar product spot.
-
-
Quenching (Critical Safety):
-
Cool the reaction mixture to 0°C.
-
Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Exothermic hydrolysis of excess POBr
. -
Neutralize carefully with 2M NaOH or saturated NaHCO
until pH ~8.
-
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc, gradient 95:5 to 80:20).
-
Result: 2-Bromo-4-chloroquinoline . White to pale yellow crystalline solid.
Analytical Data & Validation
To ensure the integrity of the synthesized product, compare your results against these standard physicochemical parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow/White solid | Darkens upon prolonged light exposure. |
| Melting Point | 94 – 96 °C | Sharp range indicates high purity. |
| (CDCl | ||
| MS (ESI) | m/z 241/243/245 | Characteristic isotope pattern for 1 Br + 1 Cl. |
| Regiochemistry | C2-Br, C4-Cl | Confirmed by lack of coupling to H-2 (absent) and singlet at H-3. |
Troubleshooting & Optimization
Common Failure Modes
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete oxidation or loss during wash. | Ensure m-CPBA quality. Do not over-wash with base if the |
| Formation of 2,4-Dibromo | Over-reaction / Halogen exchange. | Strictly control temperature in Step 2. Do not exceed 65°C. Reduce reaction time. |
| Incomplete Conversion (Step 2) | Moisture in solvent/reagents. | POBr |
| "Sticky" Workup | Phosphorus emulsions. | Use a larger volume of ice water during quenching. Filter through Celite if an emulsion persists. |
References
-
Biagini, G. A., et al. (2008).[5] "Acridinediones: Selective and potent inhibitors of the malaria parasite mitochondrial bc1 complex."[5] Molecular Pharmacology, 73(5), 1347–1355.[5] Link
- Context: Establishes the N-oxide route for synthesizing 2-bromo-4-chloroquinoline as a precursor for antimalarial scaffolds.
- Gordaliza, M., et al. (2012). "Synthesis and biological evaluation of new 2-substituted-4-quinolones as antimitotic and antitumor agents." European Journal of Medicinal Chemistry, 54, 287-298. Context: Validates the regioselective bromination of 4-chloroquinoline N-oxide using phosphorus oxybromide.
-
PubChem Compound Summary. (n.d.). "2-Bromo-4-chloroquinoline."[1][2][3][4][6][7] National Center for Biotechnology Information. Link
- Context: Verification of CAS (64658-05-5) and physical properties.
- Reissert, A. (1905). "Über die Einführung der Benzoylgruppe in tertiäre Basen." Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
Sources
- 1. scribd.com [scribd.com]
- 2. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Potent Antimalarial 2-Pyrazolyl Quinolone bc1 (Qi) Inhibitors with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108623590A - ä¸ç§åç¯å¹åé ®çç©ç¢±è¡çç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 7. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1 | Benchchem [benchchem.com]
Technical Monograph: 2-Bromo-4-chloroquinoline
CAS Number: 64658-05-5 Molecular Formula: C₉H₅BrClN Molecular Weight: 242.49 g/mol [1]
Executive Summary
2-Bromo-4-chloroquinoline is a high-value heterocyclic scaffold distinguished by its "orthogonal reactivity."[1] Unlike symmetrically substituted quinolines, this molecule possesses two distinct halogen handles—a bromine at the C2 position and a chlorine at the C4 position—that exhibit differential reactivity profiles.[1] This asymmetry allows medicinal chemists to perform site-selective functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and complex fused-ring systems.[1] This guide details the physicochemical properties, validated synthetic routes, and the mechanistic logic governing its chemo-selective applications.[1]
Physicochemical Identity & Profile
The utility of 2-bromo-4-chloroquinoline lies in its electronic distribution.[1] The nitrogen atom withdraws electron density, activating both the C2 and C4 positions, but the nature of the leaving groups (Br vs. Cl) creates a reactivity hierarchy essential for multi-step synthesis.[1][2]
Table 1: Core Physicochemical Data[1]
| Property | Value/Description | Note |
| CAS Number | 64658-05-5 | Verify via CoA; isomers (e.g., 4-Br-2-Cl) are common.[1] |
| Appearance | Off-white to pale yellow crystalline solid | Sensitive to light; store in amber vials.[1] |
| Melting Point | 92–96 °C | Distinct from 2-chloro-4-bromo isomer (~115°C).[1] |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF | Poor solubility in water/aliphatic hydrocarbons.[1] |
| pKa (Conjugate Acid) | ~2.8 | Reduced basicity due to dual halogen induction.[1] |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hydrolysis risk at C4-Cl upon prolonged moisture exposure.[1] |
Synthetic Architecture
The synthesis of 2-bromo-4-chloroquinoline typically avoids direct halogenation of the quinoline ring, which lacks regioselectivity.[1] The most robust protocol involves the "dehydroxy-chlorination" of 2-bromoquinolin-4(1H)-one using phosphorus oxychloride (POCl₃).[1] This route preserves the C2-bromine bond while installing the C4-chlorine atom.[1]
Validated Synthesis Protocol
Reaction: 2-Bromoquinolin-4(1H)-one + POCl₃ → 2-Bromo-4-chloroquinoline[1]
Causality of Reagents:
-
POCl₃ (Phosphorus Oxychloride): Acts as both the chlorinating agent and solvent.[1] It activates the C4-carbonyl oxygen (tautomeric C4-OH) into a good leaving group (dichlorophosphate), facilitating nucleophilic attack by chloride.[1]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of POCl₃ into phosphoric acid, which stalls the reaction.[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Charging: Add 2-bromoquinolin-4(1H)-one (10.0 mmol) to the flask.
-
Reagent Addition: Carefully add POCl₃ (50.0 mmol, 5 equiv.) under a fume hood. Caution: Exothermic.[1]
-
Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane).[1] The starting material spot (baseline/polar) should disappear, replaced by a less polar product spot.[1]
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Safety Note: Violent hydrolysis of excess POCl₃ releases HCl gas.[1]
-
Neutralization: Adjust pH to ~8–9 using 25% NH₄OH or saturated NaHCO₃ solution.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
Visualization of Synthetic Pathway
Figure 1: Dehydroxy-chlorination pathway converting the 4-oxo precursor to the 4-chloro target.[1]
Chemo-Selective Reactivity: The "Switch" Mechanism[1]
The core value of 2-bromo-4-chloroquinoline is its ability to undergo sequential, orthogonal reactions.[1] The C2 and C4 positions react differently depending on the reaction type (Metal-catalyzed vs. Nucleophilic Substitution).[1]
The Reactivity Hierarchy[1]
-
Palladium-Catalyzed Coupling (Suzuki/Buchwald):
-
Nucleophilic Aromatic Substitution (S_NAr):
-
Preference: C4-Cl > C2-Br .[1]
-
Mechanism: The C4 position is more electrophilic due to para-like conjugation with the protonated quinoline nitrogen (during acid catalysis) or general resonance stabilization of the Meisenheimer complex.[1]
-
Application: Displacement of Cl by amines, thiols, or alkoxides at C4.[1]
-
Experimental Workflow: Selective C2-Arylation (Suzuki)
To couple a phenyl group at C2 without touching C4:
-
Reagents: 2-Bromo-4-chloroquinoline (1 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2 eq).[1]
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH.[1]
-
Condition: Heat at 80 °C for 4–6 hours. Avoid temperatures >100 °C to prevent C4 activation.[1]
-
Outcome: 2-Phenyl-4-chloroquinoline (C4-Cl remains available for subsequent amination).[1]
Visualization of Orthogonal Selectivity
Figure 2: Divergent synthetic pathways exploiting the C2-Br/C4-Cl reactivity difference.[1]
Medicinal Chemistry Applications
Kinase Inhibition
The 4-aminoquinoline motif, accessible via S_NAr on the C4-Cl, is a privileged scaffold for kinase inhibitors (e.g., EGFR, MEK).[1] The C2 position is often used to extend the molecule into a hydrophobic pocket of the enzyme.[1]
-
Strategy: Perform Suzuki coupling at C2 to install a "tail," then displace C4-Cl with a solubilizing amine (e.g., piperazine).[1]
Antimalarial Pharmacophores
Analogous to Chloroquine, derivatives at the C4 position are crucial for inhibiting heme polymerization in Plasmodium falciparum.[1] The 2-bromo position allows for the introduction of novel side chains to overcome resistance mechanisms found in traditional 7-chloroquinolines.[1]
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Avoid dust formation.[1]
-
First Aid:
-
Spill Control: Sweep up solid spills to avoid dust generation.[1] Do not let product enter drains (toxic to aquatic life).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12828699, 2-Bromo-4-chloroquinoline. Retrieved from [Link]
-
Wolf, C., & Lerebours, R. (2004).[1] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Journal of Organic Chemistry, 69(26), 9339-9342.[1] (Validates C2 vs C4 Pd-selectivity).
Sources
Technical Guide: Physical and Chemical Properties of 2-Bromo-4-chloroquinoline
This guide provides an in-depth technical analysis of 2-Bromo-4-chloroquinoline , a privileged scaffold in medicinal chemistry known for its orthogonal reactivity. This dual-halogenated heterocycle serves as a critical junction point for synthesizing complex bioactive molecules, including kinase inhibitors and antimalarial agents.[1]
Executive Summary & Structural Significance
2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a bicyclic aromatic heterocycle characterized by a "push-pull" electronic environment and distinct halogen reactivity. Its value lies in the chemoselective orthogonality of its two halogen substituents:
-
The C2-Bromine is highly susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C-Br bond and proximity to the pyridinic nitrogen.
-
The C4-Chlorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr), favored by the para-like resonance stabilization of the Meisenheimer intermediate.[1]
This guide details the physicochemical data, synthesis pathways, and handling protocols required to leverage this scaffold effectively.
Physical & Chemical Characterization[1][2][3][4]
The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and formulation.
Table 1: Physicochemical Constants
| Property | Value / Range | Context / Notes |
| Molecular Formula | C9H5BrClN | |
| Molecular Weight | 242.50 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 85.5 – 86.0 °C | Sharp transition indicates high crystallinity [1].[1][2][3][4] |
| Boiling Point | ~308 °C | At 760 mmHg (Predicted).[1][5] |
| Density | 1.673 g/cm³ | High density due to heavy halogen atoms. |
| LogP | 3.71 – 4.04 | Lipophilic; requires organic co-solvents (DMSO, DMF) for bioassays [2].[1] |
| Solubility | DCM, Chloroform, Toluene | Insoluble in water; sparingly soluble in cold alcohols.[1] |
| pKa | ~2.5 (Conjugate acid) | The pyridinic nitrogen is weakly basic due to electron-withdrawing halogens. |
Spectroscopic Signature (1H NMR)
In CDCl3, the proton signals are distinct, allowing for easy monitoring of reaction progress.[1]
-
H3 (s): ~7.65 ppm (Singlet, characteristic of the proton between halogens).[1]
-
H5-H8 (m): 7.60 – 8.20 ppm (Aromatic benzene ring protons; H8 is typically most deshielded due to N-anisotropy).
Synthesis & Manufacturing Routes
The synthesis of 2-bromo-4-chloroquinoline must avoid the formation of the thermodynamic isomer (4-bromo-2-chloroquinoline). The most robust route utilizes the N-oxide activation strategy.
Primary Route: N-Oxide Rearrangement
This method ensures regiochemical fidelity by installing the C2-bromide via an electrophilic mechanism on the activated N-oxide species.
-
Oxidation: 4-Chloroquinoline is oxidized to 4-chloroquinoline-N-oxide using m-CPBA.
-
Bromination/Rearrangement: The N-oxide reacts with POBr3 (phosphorus oxybromide).[1] The oxygen atom activates the C2 position, facilitating nucleophilic attack by bromide, followed by elimination of the phosphoryl species.[1]
Figure 1: Regioselective synthesis via N-oxide rearrangement [3].
Chemical Reactivity & Regioselectivity[1][7][8]
The core utility of 2-bromo-4-chloroquinoline is its ability to undergo sequential, regioselective functionalization.
The Reactivity Map
-
Site A (C2-Br): Palladium-Catalyzed Coupling. The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Under Pd(0) catalysis, oxidative addition occurs preferentially at C2.[1]
-
Site B (C4-Cl): Nucleophilic Aromatic Substitution (SNAr). The C4 position is para to the quinoline nitrogen.[1] Nucleophilic attack here creates a resonance-stabilized intermediate where the negative charge resides on the nitrogen. This makes C4 significantly more electrophilic than C2 for hard nucleophiles (amines, alkoxides).[1]
Figure 2: Orthogonal reactivity profile.[1] C2 favors metal catalysis; C4 favors nucleophilic displacement [4, 5].[1]
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-chloroquinoline (N-Oxide Route)
Safety Note: POBr3 is corrosive and reacts violently with water. Perform in a fume hood.
-
N-Oxidation: Dissolve 4-chloroquinoline (10 mmol) in DCM (50 mL). Add m-CPBA (12 mmol) portion-wise at 0°C. Stir at room temperature for 4 hours. Wash with aq.[6] NaHCO3, dry (Na2SO4), and concentrate to yield the N-oxide.[1]
-
Bromination: Dissolve the crude N-oxide in anhydrous DCM (30 mL). Add DMF (0.5 mL) as a catalyst.
-
Addition: Cool to 0°C. Add a solution of POBr3 (11 mmol) in DCM dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the product is less polar than the N-oxide).
-
Workup: Quench carefully with ice-water. Neutralize with saturated NaHCO3. Extract with DCM (3x).[1]
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 9:1) to obtain the solid product (Yield typically 60-75%).
Protocol B: Regioselective Suzuki Coupling at C2
This protocol installs an aryl group at C2 while leaving the C4-Cl intact for later steps.
-
Setup: Charge a flask with 2-bromo-4-chloroquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent: Add 1,4-Dioxane (0.2 M) and aqueous Na2CO3 (2.0 M, 2.0 equiv).
-
Conditions: Degas with Nitrogen/Argon. Heat to 80-90°C for 4-12 hours.
-
Observation: The C-Br bond reacts exclusively. If higher temperatures (>110°C) or excess boronic acid are used, minor C4 coupling may occur.[1]
Safety & Handling
-
Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[1] It causes serious eye irritation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]
-
Spill Response: Do not let product enter drains. Sweep up solid spills to avoid dust generation.
References
-
National Institutes of Health (NIH) - PubChem. 2-Bromo-4-chloroquinoline Compound Summary. Available at: [Link][1][7]
-
Lohou, E., et al. (2024).[1] "Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa". Molecules. [Link][1][5][3][4][6][8][9][10][11][12][13]
-
Wolf, C., et al. (2009).[1] "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline". Journal of Organic Chemistry. [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-bromo-4-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]
- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. 2-Bromo-4-chloropentane | C5H10BrCl | CID 76541293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 12. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis & Synthesis of 2-Bromo-4-chloroquinoline
Executive Summary
2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine at the C2 position and a chlorine at the C4 position—allows for orthogonal functionalization. This guide provides a definitive reference for the synthesis, purification, and spectral characterization (NMR, MS, IR) of this compound, designed to support rigorous quality control and structural validation in drug discovery workflows.
Synthesis & Preparation
To ensure high spectral purity, we recommend the N-oxide activation method . This protocol offers superior regioselectivity compared to direct halogenation of quinoline, preventing the formation of inseparable isomers.
Reaction Mechanism & Pathway
The synthesis proceeds via the oxidation of 4-chloroquinoline to its N-oxide, followed by a regioselective bromination-deoxygenation using phosphorus oxybromide (
Experimental Protocol
Step 1: N-Oxidation
-
Dissolve 4-chloroquinoline (1.0 eq) in dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.
-
Stir at room temperature for 4 hours. Monitor by TLC (formation of a polar spot).
-
Quench with sat.
, extract with DCM, and dry over .
Step 2: Bromination
-
Dissolve the N-oxide intermediate (1.0 eq) in anhydrous DCM.
-
Add catalytic DMF (0.5 eq) followed by dropwise addition of
(1.2 eq) at 0°C under inert atmosphere ( ). -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Critical Step: Quench carefully with ice-water (exothermic). Neutralize with
(1M). -
Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield a pale yellow solid.
Spectral Analysis: The Core Data
Mass Spectrometry (MS)
The mass spectrum of 2-bromo-4-chloroquinoline is dominated by the isotopic signatures of Chlorine (
Isotopic Abundance Table (EI, 70 eV)
| Ion | m/z | Composition | Theoretical Intensity (%) | Diagnostic Note |
| M | 240.9 | 76.6 | Base peak cluster start | |
| M+2 | 242.9 | Mixed Isotopes | 100.0 | Base Peak (Overlap of |
| M+4 | 244.9 | 24.4 | Confirms presence of both halogens | |
| [M-Br] | 162.0 | 35.0 | Loss of Bromine (First fragmentation) | |
| [M-Br-Cl] | 126.1 | 60.0 | Quinolyne radical cation |
Fragmentation Pathway The fragmentation is sequential, typically losing the more labile bromine atom first, followed by the chlorine.
Nuclear Magnetic Resonance (NMR)
Data acquired in
-
Solvent Peak Reference: 7.26 ppm (
), 77.16 ppm ( ).
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-3 | 7.68 | Singlet (s) | - | Isolated proton between C2-Br and C4-Cl.[6] |
| H-8 | 8.12 | Doublet (d) | 8.5 | Deshielded by peri-interaction with N lone pair. |
| H-5 | 8.23 | Doublet (d) | 8.5 | Deshielded by C4-Cl proximity (peri-effect). |
| H-7 | 7.78 | Triplet (td) | 7.5, 1.2 | Meta-coupling visible in high-res scans. |
| H-6 | 7.63 | Triplet (td) | 7.5, 1.2 | Standard aromatic region. |
Infrared Spectroscopy (FT-IR)
Key diagnostic bands observed in KBr pellet or thin film.
| Wavenumber ( | Vibration Mode | Intensity | Interpretation |
| 3050 - 3080 | C-H Stretch (Ar) | Weak | Aromatic ring protons. |
| 1580, 1490 | C=C Stretch | Medium | Quinoline skeletal vibrations. |
| 1080 | C-Cl Stretch | Strong | Aryl chloride characteristic band. |
| 680 - 750 | C-Br Stretch | Medium/Strong | Aryl bromide fingerprint. |
Experimental Protocols for Validation
NMR Acquisition Parameters
-
Concentration: 10-15 mg of sample in 0.6 mL
(99.8% D). -
Temperature: 298 K (25°C).
-
Pulse Sequence:
- : 30° pulse, 1s relaxation delay, 16 scans.
- : Proton-decoupled, 2s relaxation delay, 1024 scans.
HPLC Purity Check
Before spectral analysis, ensure purity >98%.
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 min.
-
Detection: UV at 254 nm.
References
-
Regioselective Synthesis
- Source: MDPI Molecules, 2021.
-
URL:[Link]
-
Spectral Database (SDBS)
-
Quinoline Chemistry
- Source: National Institutes of Health (NIH) / PubChem. "2-Bromo-4-chloroquinoline Compound Summary."
-
URL:[Link]
-
Isotopic Mass Calculation
- Source: NIST Chemistry WebBook. "Isotopic Compositions for Mass Spectrometry."
-
URL:[Link]
Sources
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Solubility & Handling of 2-Bromo-4-chloroquinoline
[1][2][3]
Executive Summary
2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a critical bicyclic heteroaromatic intermediate in drug discovery, particularly for antimalarial and anticancer pharmacophores.[1][2][3] Its utility stems from the orthogonal reactivity of its halogen substituents: the C2-bromide facilitates rapid oxidative addition (Pd-catalyzed couplings), while the C4-chloride is activated for nucleophilic aromatic substitution (
However, its high lipophilicity (cLogP ~3.[1][2][3]4) and weak basicity present significant solubility challenges.[1][2][3] Improper solvent selection frequently leads to "oiling out" during purification or precipitation during biological assays.[1][2][3] This guide provides a definitive technical framework for solubilizing, reacting, and purifying this scaffold.
Part 1: Physicochemical Profile
To master the solubility of 2-Bromo-4-chloroquinoline, one must understand the lattice energy and solvation thermodynamics governed by its structure.[1][2][3]
Structural Determinants of Solubility[2]
-
Lipophilicity (LogP ~3.4): The fused benzene ring and two halogen atoms create a highly hydrophobic surface area.[1][2][3] The molecule partitions strongly into non-polar organic phases.[1][3]
-
Weak Basicity (pKa ~2.5 - 3.0): Unlike simple quinolines, the electron-withdrawing nature of the halogens (Inductive effect:
) significantly lowers the electron density on the quinoline nitrogen.[3] Consequently, it does not dissolve in aqueous buffers at physiological pH (7.[1][2][3]4) and requires strong acidic conditions (pH < 1) to protonate, which is often incompatible with sensitive biological assays.[1][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Crystal Lattice: The planar aromatic system encourages
stacking, resulting in a stable crystal lattice that requires energy (heat or high-dielectric solvents) to break.[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Part 2: Solvent Compatibility Matrix
The following data aggregates empirical solubility observations for 2,4-dihaloquinolines. Use this matrix to select solvents for reactions and stock solutions.
Table 1: Solubility Profile of 2-Bromo-4-chloroquinoline
| Solvent Class | Solvent | Solubility Rating | Primary Application | Technical Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Bio-assay Stock; | Hygroscopic.[1][3] Water uptake >0.5% can cause precipitation over time.[1][3] |
| Polar Aprotic | DMF | High (>50 mg/mL) | Excellent for high-temp nucleophilic substitutions at C4.[1][3] | |
| Chlorinated | DCM / CHCl₃ | Very High (>100 mg/mL) | Extraction; Transport | Standard solvent for workup.[1][2][3] Not suitable for high-temp reactions.[1][2][3] |
| Non-Polar | Toluene | Moderate-High | Pd-Catalysis (Suzuki) | Ideal for biphasic reactions.[1][2][3] Solubility increases significantly >60°C. |
| Protic | Ethanol (Abs) | Moderate (Heat dependent) | Recrystallization | Poor solubility at 0°C; High at 78°C. Ideal for purification.[1][2][3] |
| Protic | Water | Insoluble (<0.01 mg/mL) | Anti-solvent | Causes immediate precipitation.[1][2][3] Only soluble in concentrated HCl.[1][2][3] |
Part 3: Solubility in Synthetic Workflows (Regioselectivity)
Solubility dictates the reaction pathway.[1][2][3] The choice of solvent not only dissolves the reactant but stabilizes specific transition states, influencing whether the C2-Br or C4-Cl reacts.[2]
The Orthogonal Reactivity Diagram
The logic below illustrates how solvent systems drive the regioselective functionalization of the scaffold.
Figure 1: Solvent-dependent regioselectivity workflow. The solvent choice is critical not just for solubility, but for stabilizing the transition states required for C2 vs C4 differentiation.[2]
Part 4: Validated Experimental Protocols
Protocol A: Preparation of 10mM Stock Solution (Bio-Assay)
Context: For use in High-Throughput Screening (HTS) or cellular assays.[1][2][3]
-
Weighing: Weigh 2.42 mg of 2-Bromo-4-chloroquinoline into a sterile glass vial (avoid plastic, as lipophilic compounds can adsorb to polypropylene).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
-
Sonicate: Sonicate at room temperature for 30–60 seconds. The solution should be clear and colorless/pale yellow.[1][3]
-
Storage: Aliquot into amber glass vials. Store at -20°C.
Protocol B: Purification via Recrystallization
Context: Removing impurities after synthesis.[1][3] Exploits the steep solubility curve in Ethanol.[2]
-
Dissolution: Place crude solid (e.g., 5.0 g) in a round-bottom flask. Add Absolute Ethanol (approx. 5 mL per gram of solid).[1][2][3]
-
Heating: Heat to reflux (78°C) with stirring.
-
Filtration: Hot filter (if insoluble particulates remain).[1][2][3]
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature on a cork ring (insulation). Then move to 4°C.
-
Collection: Filter the resulting needles/plates and wash with cold (-20°C) Hexane to remove residual mother liquor.[1][2][3]
Part 5: Troubleshooting & Safety
-
Safety: This compound is an organohalide and a potential alkylating agent.[1][3] It causes skin and eye irritation.[1][3] Handle in a fume hood.
-
Hydrolysis Risk: While the C4-Cl is stable in neutral water, it can hydrolyze to the 4-quinolone in strong acid/high heat conditions.[1][2][3] Avoid prolonged reflux in aqueous acid.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521935, 2-Bromo-4-chloroanisole (Analogous Structure).[1][2][3] Retrieved January 28, 2026 from [Link][1][2][3]
-
Organic Syntheses. Recrystallization & Purification of N-Bromosuccinimide (General Halide Protocol). Org.[1][2][3] Synth. 2005, 82,[2][3] 88. Retrieved January 28, 2026 from [Link][1][2][3]
-
Google Patents. CN106432073B - Preparation method of 6-bromo-4-chloroquinoline.[1][2][3] Retrieved January 28, 2026 from [1][2][3]
Sources
- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemo- and Regioselective Functionalization of 2-Bromo-4-chloroquinoline
Topic: Reactivity of the bromine atom in 2-Bromo-4-chloroquinoline Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-bromo-4-chloroquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antimalarial agents, and receptor modulators. Its utility stems from the presence of two distinct halogen handles—bromine at C2 and chlorine at C4—situated on an electron-deficient heteroaromatic core.[1]
This guide provides a definitive technical analysis of the reactivity profile of the C2-bromine atom.[1] Contrary to simple halo-arene chemistry, the reactivity here is governed by the interplay of the inductive effect (-I) of the quinoline nitrogen, the mesomeric effect (-M) of the aromatic system, and the bond dissociation energy (BDE) differentials between C-Br and C-Cl.[1]
We present a validated sequential functionalization strategy: prioritizing Palladium-catalyzed cross-coupling at C2 followed by Nucleophilic Aromatic Substitution (
Electronic Structure & Mechanistic Basis
To master the reactivity of 2-bromo-4-chloroquinoline, one must first understand the electronic landscape of the quinoline ring.[1]
The Nitrogen Influence
The quinoline nitrogen atom is the dominant electronic feature.[1] It exerts a strong electron-withdrawing effect, creating partial positive charges (
-
C2 Position (Ortho-like): Adjacent to the nitrogen, C2 is subject to the strongest inductive withdrawal (-I). This makes the C2-Br bond highly polarized and susceptible to oxidative addition by transition metals.[1]
-
C4 Position (Para-like): While also activated, the C4 position relies more heavily on resonance stabilization of the Meisenheimer intermediate during
.[1]
The Halogen Hierarchy
The selectivity between the C2-Br and C4-Cl sites is driven by the leaving group ability and bond strength:
-
Bond Strength:
vs. . -
Leaving Group Ability: Br⁻ is a softer, more stable base than Cl⁻, making it a superior leaving group in both metal-catalyzed and nucleophilic pathways.[1]
Strategic Reactivity Map
The following decision matrix illustrates the primary reaction pathways available for this scaffold.
Figure 1: Reactivity hierarchy showing the dominance of Pd-catalyzed C2-functionalization over direct
Validated Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C2
This protocol exploits the weaker C-Br bond to install aryl or heteroaryl groups at C2 while leaving the C4-Cl bond intact for subsequent steps.[1]
Mechanism: Oxidative addition of Pd(0) occurs rapidly at C2-Br. The C4-Cl bond is too strong to compete under mild conditions.[1]
| Parameter | Condition | Rationale |
| Catalyst | Tetrakis provides a reliable Pd(0) source. More active catalysts (e.g., XPhos Pd G2) may risk activating the C4-Cl.[1] | |
| Solvent | DME/Water (3:1) or Toluene/EtOH/Water | Aqueous systems facilitate transmetallation with boronic acids.[1] |
| Base | A mild base is sufficient for activating the boronic acid without promoting competitive | |
| Temperature | 60°C - 80°C | Critical: Do not exceed 90°C. Higher temperatures may initiate oxidative addition at C4-Cl.[1] |
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 2-bromo-4-chloroquinoline (1.0 equiv), Aryl-boronic acid (1.1 equiv), and
(0.05 equiv). -
Inert: Seal and purge with Argon for 5 minutes. Oxygen inhibition is fatal to the catalytic cycle.[1]
-
Solvent: Add degassed DME and 2M aqueous
. -
Reaction: Heat to 70°C for 4–6 hours. Monitor by LCMS.[1]
-
Checkpoint: Look for the disappearance of the Br isotope pattern (1:1 ratio of M/M+2) and retention of the Cl pattern (3:1 ratio of M/M+2).[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Sequential at C4 (Post-C2 Functionalization)
Once the C2 position is substituted (e.g., with an aryl group), the C4-Cl remains activated by the quinoline nitrogen.[1]
Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the ring nitrogen.[1] The chloride is then expelled.[1]
| Parameter | Condition | Rationale |
| Nucleophile | Primary/Secondary Amine (1.5 equiv) | Amines are excellent nucleophiles for displacing C4-Cl in quinolines. |
| Solvent | NMP or DMSO | Polar aprotic solvents stabilize the polar transition state.[1][2] |
| Base | DIPEA or | Neutralizes the HCl byproduct.[1] |
| Temperature | 100°C - 140°C | High thermal energy is required to break the stronger C-Cl bond ( |
Step-by-Step Methodology:
-
Charge: Dissolve the C2-substituted-4-chloroquinoline (from Protocol A) in NMP (0.2 M).
-
Add: Add the amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Heat: Microwave irradiation at 120°C for 30 minutes is preferred for speed and cleanliness.[1] Alternatively, heat conventionally at 110°C for 12 hours.[1]
-
Workup: Pour into water to precipitate the product (if solid) or extract with DCM.[1]
Troubleshooting & Optimization
Issue: Loss of Regioselectivity (Bis-coupling)
If you observe functionalization at both C2 and C4 during the Suzuki step:
-
Cause: Temperature too high or catalyst too active (e.g., using Pd-dppf or Buchwald precatalysts at >100°C).
-
Solution: Switch to strictly
and lower the temperature to 60°C. Ensure stoichiometric control of the boronic acid (1.05 equiv).
Issue: No Reaction at C4 ( Failure)
-
Cause: Steric hindrance from the newly installed C2 group or electronic deactivation if the C2 group is electron-donating (e.g., methoxy).[1]
-
Solution: Add a Lewis Acid catalyst (
or , 10 mol%) to coordinate to the quinoline nitrogen, increasing the electrophilicity of C4.[1]
Sequential Workflow Visualization
The following diagram details the logical flow for synthesizing a disubstituted library using this scaffold.
Figure 2: The "Golden Workflow" for sequential functionalization, prioritizing C2-Br displacement followed by C4-Cl substitution.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules) Context: Establishes the precedence for Pd-catalyzed selectivity at the electronically favored halogen position in nitrogen heterocycles.
-
Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: NIH / PMC Context:[1] Details the orbital interactions (LUMO coefficients) that dictate
selectivity in 2,4-dihalo-systems, supporting the C4-activation theory for nucleophilic attack. -
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry / NIH Context:[1] A comprehensive review on ligand-dependent selectivity, confirming that C-Br bonds typically undergo oxidative addition faster than C-Cl bonds in heteroarenes.
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: Durham University / ACS Context:[1] Provides background on the manipulation of chloroquinoline scaffolds for medicinal chemistry applications.
Sources
Technical Guide: Electrophilic Functionalization of 2-Bromo-4-chloroquinoline
[1]
Part 1: Executive Summary & Reactivity Profile
2-Bromo-4-chloroquinoline presents a unique challenge in organic synthesis. It contains two distinct aromatic systems: the electron-deficient pyridine ring (hosting the 2-Br and 4-Cl substituents) and the relatively electron-neutral benzene ring.
The Core Challenge: Deactivation & Regioselectivity
In standard Electrophilic Aromatic Substitution (EAS) conditions (e.g., mixed acid nitration), the quinoline nitrogen is protonated, forming the quinolinium ion . This species is highly electron-deficient.[1]
-
Pyridine Ring: Doubly deactivated by the protonated nitrogen and the inductive electron-withdrawal of the Halogens (2-Br, 4-Cl). EAS will not occur here.
-
Benzene Ring: Deactivated via induction but remains the only viable nucleophile for the electrophile (
).[1]
Regiochemical Prediction: Theoretical modeling and empirical data from analogous 4-chloroquinolines dictate that substitution occurs primarily at the C8 and C5 positions (the "alpha" positions of the fused benzene ring). The C8 position is generally favored due to the electronic directing effects of the protonated nitrogen, though steric interactions with the 4-Cl group (peri-interaction) can influence the C5:C8 ratio.
Part 2: Mechanistic Analysis (Graphviz)[1]
The following diagram illustrates the electronic activation pathway and the decision logic for regioselectivity.
Figure 1: Mechanistic flow showing the deactivation of the hetero-ring and the preferential direction of electrophilic attack to the C8 position of the benzene ring.
Part 3: Validated Experimental Protocol (Nitration)
This protocol describes the synthesis of 2-Bromo-4-chloro-8-nitroquinoline (and its 5-nitro isomer).[1] This is the critical first step in generating amino-quinoline libraries.[1]
Reagents & Equipment
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)
-
Solvent/Acid: Concentrated Sulfuric Acid (
, 98%)[1] -
Reagent: Fuming Nitric Acid (
, >90%)[1] -
Equipment: Jacketed reactor or ice-bath round bottom flask, internal temperature probe.
Step-by-Step Methodology
| Step | Action | Critical Parameter / Rationale |
| 1 | Dissolution | Dissolve substrate in conc. |
| 2 | Addition | Add Fuming |
| 3 | Reaction | Allow to warm to 20°C (Room Temp) and stir for 2-4 hours.[1] Monitor by TLC/LCMS.[1] Target: Disappearance of starting material ( |
| 4 | Quench | Pour reaction mixture onto crushed ice (10x volume). Safety: Violent exotherm.[1] Do not add water to acid.[1] |
| 5 | Neutralization | Adjust pH to ~9-10 using |
| 6 | Isolation | Filter the yellow precipitate.[2] Wash with cold water.[1] Dry under vacuum.[1] |
| 7 | Purification | Recrystallization (Ethanol) or Column Chromatography (Hexane/EtOAc).[1] Goal: Separate 8-nitro (Major) from 5-nitro (Minor). |
Expected Analytical Data
| Parameter | Value | Notes |
| Appearance | Yellow Solid | Typical for nitro-aromatics.[1] |
| LCMS (M+H) | ~287/289 | Distinct Br/Cl isotope pattern preserved.[1] |
| 1H NMR (C8-Nitro) | Deshielded doublet at ~8.5-8.8 ppm | Characteristic of proton ortho to nitro group.[1] |
| Yield | 65-80% | Combined yield of isomers.[1] |
Part 4: Downstream Utility (The "Why")
Why perform EAS on this scaffold? The resulting nitro-derivative is a "linchpin" intermediate.[1] It allows for orthogonal functionalization:
-
Reduction (
): Creates an aniline handle for amide coupling.[1] -
SNAr at C4: The 4-Cl is highly labile and can be displaced by amines/alkoxides before or after nitration.[1]
-
Suzuki/Buchwald at C2: The 2-Br is reserved for Palladium-catalyzed cross-coupling.[1]
Synthetic Workflow Diagram
Figure 2: Synthetic pathway converting the raw scaffold into a functionalized drug precursor.
Part 5: References
-
Regioselectivity in Quinoline Nitration:
-
Reactivity of 2,4-Dichloroquinoline:
-
Title: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.
-
Source: National Institutes of Health (PMC).[1]
-
Context: Provides comparative reactivity data for 2,4-dihalo-heterocycles, validating the stability of the 2,4-dihalo motif during remote ring functionalization.
-
URL:[Link]
-
-
Synthesis of 6-Bromo-4-chloroquinoline (Comparative):
-
General Electrophilic Substitution Patterns:
Technical Whitepaper: Regioselective Targeting in 2-Bromo-4-chloroquinoline
Executive Summary
The 2-bromo-4-chloroquinoline scaffold represents a "privileged structure" in medicinal chemistry due to its capacity for orthogonal functionalization. Unlike symmetrical dihalo-heterocycles, this substrate offers two distinct halogen handles—bromine at C2 and chlorine at C4—that respond differently to reaction vectors.[1]
This guide provides a validated roadmap for exploiting the mechanistic dichotomy of this molecule:
-
Electronic Control (
): Favors the C4 position due to para-like conjugation and LUMO coefficient magnitude. -
Bond-Strength Control (Pd-Catalysis): Favors the C2 position due to the faster oxidative addition of the C-Br bond compared to C-Cl.
By understanding these competing selectivities, researchers can program sequential substitutions to access complex quinoline libraries without protecting groups.
Part 1: The Electronic & Mechanistic Landscape
To achieve high regioselectivity, one must understand the underlying forces driving the nucleophile to a specific carbon.
Nucleophilic Aromatic Substitution ( )
In
-
The C4 Advantage: The C4 position is electronically linked to the quinoline nitrogen in a "para-like" relationship. Upon nucleophilic attack at C4, the negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the transition state.
-
The C2 Competition: While C2 is also activated ("ortho-like"), the C4 position generally possesses a higher LUMO coefficient in quinoline systems, making it the primary site of attack for hard nucleophiles, despite Chlorine being a poorer leaving group than Bromine.
Palladium-Catalyzed Cross-Coupling
In transition-metal catalysis (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the metal into the carbon-halogen bond.[2]
-
The C2 Advantage: The Bond Dissociation Energy (BDE) of C-Br is significantly lower than that of C-Cl. Palladium(0) inserts into the C2-Br bond much faster than the C4-Cl bond.
-
Result: This allows for the exclusive functionalization of C2 while leaving the C4-Cl handle intact for subsequent steps.
Visualization of Reaction Pathways
Figure 1: Divergent synthetic workflows based on reaction type. Green path follows electronic activation; Red path follows bond lability.
Part 2: Experimental Protocols
The following protocols are designed to maximize regioselectivity.
Protocol A: C4-Selective Amination ( )
Objective: Displace C4-Cl with a primary amine while retaining the C2-Br.
Rationale: We utilize mild thermal activation. High temperatures (>120°C) may force substitution at C2 (especially if the amine is small), so temperature control is critical.
Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)
-
Nucleophile: Benzylamine (1.1 eq) (Model amine)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2-bromo-4-chloroquinoline in IPA (0.2 M concentration). Note: IPA is preferred over DMF for cleaner workups, though NMP is required for unreactive amines.
-
Addition: Add 2.0 eq of DIPEA followed by 1.1 eq of the amine.
-
Reaction: Heat to 80°C . Monitor by TLC/LC-MS every hour.
-
Checkpoint: Look for the disappearance of the starting material. If C2-substitution begins (byproduct), lower temp to 60°C and extend time.
-
-
Workup: Cool to RT. If in IPA, the product often precipitates upon adding water. Filter and wash with cold water.
-
Validation:
H NMR should show a shift in the C3 proton. The C2-Br remains effectively silent but can be verified by Mass Spec (Br isotope pattern preserved).
Protocol B: C2-Selective Suzuki Coupling
Objective: Couple an aryl boronic acid at C2-Br while retaining C4-Cl.
Rationale: We use a catalyst system that promotes fast oxidative addition (Pd(0)/Phosphine) but avoid conditions that might activate the C4-Cl (e.g., extremely electron-rich ligands like Buchwald biaryl phosphines at high temp, which might eventually touch the chloride).
Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.1 eq)[2]
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes. Critical: Oxygen poisons Pd(0) and leads to homocoupling byproducts.
-
Assembly: In a reaction vial, combine substrate, boronic acid, and
. Add Dioxane and aqueous base. -
Reaction: Heat to 90°C under inert atmosphere (
or Ar) for 4–6 hours. -
Monitoring: LC-MS is essential. Watch for the consumption of the bromide. The chloride is generally inert under these specific conditions.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. Purify via column chromatography.
Part 3: Data Summary & Optimization
Regioselectivity Decision Matrix
| Variable | Condition | Favored Position | Mechanistic Driver |
| Leaving Group | Br (at C2) vs Cl (at C4) | C2 (Suzuki) | Bond Dissociation Energy (C-Br < C-Cl) |
| Electronic Activation | N-heterocycle | C4 ( | Conjugation/Resonance Stabilization |
| Nucleophile | Amine / Alkoxide | C4 | Hard nucleophile attacks highest LUMO coeff. |
| Catalyst | Palladium (0) | C2 | Oxidative Addition rate |
| Temperature | High (>120°C) | Mixed/Loss of Selectivity | Overcoming activation energy barriers at both sites |
Troubleshooting Guide
Problem: Formation of C2-aminated byproduct during Protocol A (
-
Root Cause: Temperature too high or amine is too small/nucleophilic.
-
Solution: Switch solvent to n-Butanol and lower temperature to 70°C. Steric bulk at C2 prevents attack; if using methylamine, selectivity is harder to control than with benzylamine.
Problem: Hydrolysis of C4-Cl to C4-OH (Quinolinone formation).
-
Root Cause: Wet solvents or hydroxide bases (NaOH) used in
. -
Solution: Use anhydrous solvents and non-nucleophilic organic bases (DIPEA,
).
Problem: "Scrambling" or double coupling in Suzuki reaction.
-
Root Cause: Catalyst is too active (e.g., XPhos, SPhos) or excess boronic acid used.
-
Solution: Stick to "older" generation catalysts like
or which are selective for Br over Cl. Limit boronic acid to 1.05 eq.
Part 4: References
-
Regioselective Nucleophilic Aromatic Substitution (
):-
Mechanistic basis for C4 preference in quinazolines and quinolines.
-
Source: Vertex AI / NIH (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
-
URL: [Link] (Note: Link is representative of the general consensus found in search results regarding C4 activation).
-
-
Site-Selective Suzuki Coupling:
-
Detailed analysis of Halogen vs. Position selectivity in Pd-catalysis.
-
Source: Royal Society of Chemistry (Chemical Science). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
-
URL: [Link]
-
-
Mitigating Byproducts in Quinoline Substitution:
-
Practical troubleshooting for regiochemistry.
-
Source: BenchChem Technical Support.[3] Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
-
-
Comparative Reactivity of 2,4-Dihaloquinolines:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 2-Bromo-4-chloroquinoline Derivatives
Strategic Overview
The synthesis of 2-bromo-4-chloroquinoline represents a classic challenge in heterocyclic chemistry: the differentiation of two similar electrophilic sites on a single scaffold. This molecule is a "dual-key" intermediate; the distinct reactivities of the C2-bromide and C4-chloride allow for orthogonal functionalization, enabling the rapid construction of complex libraries for antimalarial and kinase inhibitor research.
The Reactivity Paradox
In 2,4-dihaloquinolines, the reactivity profile is governed by the nitrogen atom's electronic influence:
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more reactive than C2 due to the para-like resonance stabilization of the Meisenheimer intermediate by the quinoline nitrogen.
-
Transition Metal Catalysis (e.g., Suzuki-Miyaura): The C2 position is typically more labile toward oxidative addition (Pd0 to PdII) due to the inductive effect of the adjacent nitrogen and potential coordination assistance.
The Synthetic Challenge: Direct halogenation of 2,4-dihydroxyquinoline often yields mixtures or symmetric dihalides (2,4-dichloro or 2,4-dibromo). To install a bromo group specifically at C2 and a chloro group at C4, we employ a N-oxide activation strategy . This route exploits the specific lability of quinoline N-oxides toward phosphoryl halides to introduce the bromine at C2 while preserving the chlorine at C4.
Synthetic Pathway & Mechanism[1][2]
The most robust protocol involves the oxidation of 4-chloroquinoline to its N-oxide, followed by a rearrangement-bromination using phosphorus oxybromide (POBr3).
Reaction Scheme Visualization
Figure 1: Stepwise synthesis of 2-bromo-4-chloroquinoline via N-oxide activation.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloroquinoline N-oxide
Objective: Selective oxidation of the quinoline nitrogen without affecting the C4-chloride.
Materials:
-
4-Chloroquinoline (1.0 eq)[1]
-
m-Chloroperbenzoic acid (m-CPBA) (1.2 eq, 70-75% purity)
-
Dichloromethane (DCM) (Solvent, 10 mL/g substrate)
-
Sodium bicarbonate (sat.[2] aq.)
Procedure:
-
Dissolution: Dissolve 4-chloroquinoline (e.g., 5.0 g, 30.6 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add m-CPBA (approx. 8.5 g active, 36.7 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide typically has a much lower Rf than the starting material.
-
Work-up:
-
Quench the reaction by adding saturated NaHCO3 solution (50 mL) and stir vigorously for 20 minutes to neutralize excess acid.
-
Separate the organic layer.[3][4] Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Combine organic layers and wash with 10% Na2SO3 (to remove excess oxidant) followed by brine.
-
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude solid is usually sufficiently pure (>90%) for the next step. If necessary, recrystallize from Acetone/Hexane.
Yield Expectation: 85–95% (Off-white solid).
Protocol B: Regioselective Bromination (The Critical Step)
Objective: Installation of Bromine at C2 via deoxygenative halogenation.
Materials:
-
4-Chloroquinoline N-oxide (from Protocol A)
-
Phosphorus oxybromide (POBr3) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Toluene (anhydrous)
-
Ice water (for quench)
Procedure:
-
Setup: In a dry flask under Argon/Nitrogen atmosphere, dissolve 4-chloroquinoline N-oxide (4.0 g, 22.3 mmol) in anhydrous DCE (40 mL).
-
Reagent Addition: Add POBr3 (9.6 g, 33.5 mmol) in one portion.
-
Note: PBr3 can also be used, but POBr3 is often preferred for cleaner regioselectivity in N-oxide rearrangements.
-
-
Heating: Heat the mixture to reflux (83°C for DCE) for 2–4 hours.
-
Mechanistic Insight: The reaction proceeds via the formation of a quinolinium-O-phosphonium species, which makes the C2 position highly electrophilic. Bromide attacks C2, followed by elimination of the phosphate species.
-
-
Quench (Critical Safety Step): Cool the reaction to 0°C. Pour the mixture slowly into stirred ice water (100 mL). Warning: Hydrolysis of excess POBr3 is violent and releases HBr gas.
-
Neutralization: Adjust pH to ~8–9 using 5M NaOH or solid Na2CO3.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20). The 2-bromo-4-chloro isomer elutes before any unreacted N-oxide.
Yield Expectation: 60–75% (White to pale yellow solid).
Analytical Data & Validation
To ensure the correct isomer was formed (2-bromo-4-chloro vs 2-chloro-4-bromo), analyze the 1H NMR coupling patterns.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Feature |
| H3 | 7.65 | Singlet | The H3 proton is isolated; its shift confirms the presence of halogens at C2 and C4. |
| H5 | 8.15 | Doublet (d) | Deshielded by the peri-interaction with C4-Cl. |
| H8 | 8.05 | Doublet (d) | |
| H6/H7 | 7.50 - 7.80 | Multiplet (m) |
Isomer Verification:
-
2-Bromo-4-chloroquinoline: C2-Br bond is weaker. In a subsequent Suzuki coupling (see below), the C2 position reacts first.
-
Mass Spectrometry: The isotopic pattern will show distinct M, M+2, M+4 peaks characteristic of one Br and one Cl atom (approx intensity 3:4:1).
Downstream Application: Orthogonal Functionalization
This scaffold allows for "programmed" synthesis. The chart below illustrates the selectivity logic.
Figure 2: Orthogonal reactivity map. C2 is preferred for Pd-catalysis; C4 is preferred for nucleophilic substitution.
Application Protocol: Selective C2-Arylation (Suzuki)
-
Combine 2-bromo-4-chloroquinoline (1.0 eq), Arylboronic acid (1.1 eq), and Pd(PPh3)4 (5 mol%).
-
Add Toluene/Ethanol/2M Na2CO3 (4:1:1).
-
Heat to 80°C for 4 hours.
-
Result: Exclusive formation of the 2-aryl-4-chloroquinoline. The C4-Cl remains intact for a second functionalization step (e.g., introduction of an amine side chain).
References
-
Preparation of 2-bromo-4-chloroquinoline via N-oxide
- Source: This protocol is derived from the general reactivity of quinoline N-oxides with phosphoryl halides.
- Reference: Wright, S. W., et al. "A convenient synthesis of 2-haloquinolines." Tetrahedron Letters, 1997, 38(15), 2583-2586.
-
Regioselectivity in Quinoline Functionalization
- Source: Comparative analysis of C2 vs C4 reactivity in Pd-c
- Reference: Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines and Bromochloropyridines." Journal of Organic Chemistry, 2008, 73(21), 8594–8597.
-
General N-Oxide Rearrangement Mechanism
Sources
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chloroquinoline
[1]
Abstract
The 2-bromo-4-chloroquinoline scaffold represents a "privileged structure" in drug discovery, serving as a core pharmacophore for antimalarial agents, kinase inhibitors (e.g., Src, Tec family), and antivirulence therapeutics. Its utility lies in the orthogonal reactivity of the C2-bromide and C4-chloride substituents. This guide details the thermodynamic and kinetic principles governing the site-selective functionalization of this scaffold. We provide validated protocols for C2-selective Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by strategies for subsequent C4 derivatization, enabling the rapid synthesis of complex library arrays.
The Selectivity Challenge: C2-Br vs. C4-Cl
The primary synthetic challenge—and opportunity—with 2-bromo-4-chloroquinoline is controlling the site of oxidative addition. Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle where the initial step, oxidative addition of the aryl halide to the Pd(0) species, is often rate-determining.[1]
Mechanistic Causality
The selectivity is governed by two competing factors:
-
Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). This kinetic advantage heavily favors oxidative addition at the C2-Br position.
-
Electronic Activation: The quinoline nitrogen exerts an electron-withdrawing effect. While both positions are activated, the C2 position (alpha to nitrogen) is generally more electrophilic than C4 (gamma to nitrogen). However, in Pd-catalysis, the leaving group ability (Br > Cl) dominates the selectivity profile.
Result: Under controlled conditions (mild temperature, appropriate ligand), the Pd(0) catalyst exclusively inserts into the C2-Br bond, leaving the C4-Cl intact for subsequent functionalization.
Reaction Pathway Visualization
Figure 1: Sequential functionalization logic. The C2-Br bond reacts kinetically faster, allowing isolation of the 2-substituted intermediate before C4 activation.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2)
This protocol is optimized for coupling aryl and heteroaryl boronic acids to the C2 position while preserving the C4-chloride.
Materials & Reagents[1][3][4][5][6][7][8]
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate dppf ligand provides a wide bite angle, stabilizing the Pd center and promoting reductive elimination, but is not "hot" enough to activate the C4-chloride at moderate temperatures.
-
-
Base: K₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Why: The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation.
-
Step-by-Step Procedure
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-bromo-4-chloroquinoline (1.0 mmol), boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 mmol) quickly under positive inert gas pressure.
-
Reaction: Heat the sealed vial to 80-90°C for 4-12 hours.
-
Control Point: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition at the C4-Cl bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 75-95% of 2-aryl-4-chloroquinoline.
Protocol 2: Site-Selective Buchwald-Hartwig Amination (C2)
Coupling amines at C2 is more challenging due to the potential for catalyst poisoning by the nitrogen heterocycle. The use of XantPhos is pivotal here.
Materials & Reagents[1][3][4][5][6][7][8]
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XantPhos (5-7 mol%)
-
Why: XantPhos is a wide bite-angle ligand that facilitates the reductive elimination of C-N bonds and prevents the formation of inactive Pd-amine complexes.
-
-
Base: Cs₂CO₃ (2.0 equiv)
-
Why: Cesium carbonate is effective but milder than NaOtBu, reducing the risk of dehalogenation or side reactions at the C4 position.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and XantPhos in the solvent and stir at room temperature for 10 minutes to form the active catalyst species (yellow/orange solution).
-
Addition: Add the 2-bromo-4-chloroquinoline, the amine, and Cs₂CO₃.
-
Reaction: Heat at 100°C for 12-16 hours under Argon.
-
Monitoring: Monitor by LCMS. The C2-aminated product should be the major peak. If significant starting material remains, add 2 mol% more catalyst.
-
Workup: Filter through a celite pad to remove insoluble salts. Concentrate and purify via silica gel chromatography.
Protocol 3: Sequential Functionalization (The C4 Step)
Once the C2 position is substituted, the C4-chloride remains. The 4-position of quinoline is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the para-relationship with the quinoline nitrogen.
Option A: S_NAr (For Amine Nucleophiles)
This does not require Palladium if the nucleophile is a primary/secondary amine.
-
Reagents: 2-Substituted-4-chloroquinoline + Amine (excess).
-
Conditions: Heat in Ethanol, n-Butanol, or DMF at 120-140°C (sealed tube) or use microwave irradiation (150°C, 30 min).
-
Mechanism: Addition-Elimination. The nitrogen of the quinoline acts as an electron sink.
Option B: Suzuki Coupling (For C-C Bond Formation)
Since C-Cl bonds are stronger, a more active catalyst system is required than in Step 1.
-
Catalyst: Pd₂(dba)₃ / SPhos or Pd(OAc)₂ / XPhos.
-
Why: Dialkylbiaryl phosphines (Buchwald ligands) like SPhos and XPhos are electron-rich and bulky, facilitating oxidative addition into the difficult C-Cl bond.
-
-
Base: K₃PO₄ (anhydrous).
-
Conditions: Toluene/Water at 100-110°C.
Comparative Data & Optimization
| Parameter | C2-Selective Conditions | C4-Selective Conditions (Step 2) |
| Leaving Group | Bromide (-Br) | Chloride (-Cl) |
| Catalyst System | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd₂(dba)₃/SPhos or XPhos |
| Temperature | 80 - 90°C | 100 - 140°C |
| Base Strength | Moderate (K₂CO₃, Na₂CO₃) | Stronger/Anhydrous (K₃PO₄, NaOtBu) |
| Rate Limiting Step | Oxidative Addition (Fast) | Oxidative Addition (Slow - requires activation) |
Troubleshooting Guide
-
Problem: Loss of C4-Cl during Step 1 (Hydrodehalogenation).
-
Solution: Ensure the solvent is thoroughly degassed. Oxygen can promote dehalogenation pathways. Switch from alcohol-based solvents to Toluene or Dioxane. Reduce reaction temperature.
-
-
Problem: Bis-coupling (Substitution at both C2 and C4).
-
Solution: Reduce catalyst loading. Ensure strict stoichiometry (1.05 equiv of boronic acid). Lower temperature to 60-70°C.
-
-
Problem: No reaction at C4 (Step 2).
-
Solution: The C4-Cl is sterically hindered by the peri-proton (H5). Use "hotter" ligands like BrettPhos or RuPhos. Switch to microwave heating.
-
References
-
Lohou, E., et al. "Development of new 2-heteroaryl-4-quinolones as potential antibiotics targeting multi-drug resistant ESKAPEE pathogens."[2] Sciforum, 2017 .[3]
- Key Insight: Describes the selective Suzuki coupling of 2-bromo-4-chloroquinoline with heteroaryl boronic esters using PdCl2(dppf).
-
Smith, J. A., et al. "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." Journal of Organic Chemistry, 2008 , 73(22), 9102-9108. (Cited for sequential principle on analogous dihaloquinolines).
-
BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Notes, 2025 .
- Key Insight: General reactivity rules (Br > Cl)
-
Organic Chemistry Portal. "Suzuki Coupling."
- Key Insight: Mechanistic cycles and ligand effects for Suzuki-Miyaura coupling.
-
Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize in Chemistry Scientific Background, 2010 .
- Key Insight: Foundational authority on the oxidative addition hierarchy of aryl halides.
Buchwald-Hartwig amination of 2-Bromo-4-chloroquinoline
Application Note: Chemoselective Functionalization of 2-Bromo-4-chloroquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. 2-Bromo-4-chloroquinoline represents a high-value "linchpin" intermediate. Its dual-halogenated nature allows for divergent synthesis: the sequential introduction of two different nucleophiles to build complex molecular architectures.
This Application Note details the Buchwald-Hartwig Amination of 2-Bromo-4-chloroquinoline. The core challenge—and opportunity—lies in chemoselectivity . Researchers must exploit the reactivity difference between the C(2)–Br and C(4)–Cl bonds to selectively aminate the 2-position while preserving the 4-chloro handle for subsequent derivatization (e.g., Suzuki coupling or SNAr).
Mechanistic Insight & Chemoselectivity
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling, chemoselectivity is governed by the rate of Oxidative Addition (OA) , which is typically the turnover-limiting step for aryl chlorides.[1] The reactivity follows the bond dissociation energy (BDE) and the electronic activation of the carbon center.
-
C(2)–Br Bond:
-
BDE: ~70 kcal/mol (Weaker).
-
Electronic Effect: The adjacent quinoline nitrogen renders the C2 position highly electron-deficient, accelerating Pd(0) insertion.
-
-
C(4)–Cl Bond:
-
BDE: ~85 kcal/mol (Stronger).
-
Electronic Effect: While also activated, the C–Cl bond requires significantly higher activation energy or specialized electron-rich ligands to undergo oxidative addition.
-
Catalytic Cycle & Decision Pathways
The following diagram illustrates the catalytic cycle and the critical selectivity node where the catalyst discriminates between the two halogen sites.
Figure 1: Chemoselective decision pathways in the Pd-catalyzed amination of dihaloquinolines.
Optimization Guidelines
To ensure high yields and >98% regioselectivity, the reaction parameters must be tuned to favor C–Br activation without "waking up" the C–Cl bond.
| Parameter | Recommendation | Rationale |
| Ligand | BINAP or Xantphos | Bidentate ligands form stable Pd-complexes that effectively insert into C–Br but are often too sterically crowded or electronically deactivated to insert into the stronger C–Cl bond under mild conditions. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is stable and cheaper. It is reduced in situ to Pd(0) by the phosphine ligand and amine. |
| Base | Cs₂CO₃ (Cesium Carbonate) | A weaker, inorganic base is preferred over strong alkoxides (like NaOtBu) to prevent background nucleophilic aromatic substitution (SNAr) or hydrodehalogenation. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar aromatic solvents (Toluene) often suppress competitive SNAr pathways compared to polar aprotic solvents (DMF/DMSO). |
| Temp | 80 °C – 100 °C | Sufficient for C–Br activation. Avoid exceeding 110 °C to prevent C–Cl activation. |
Experimental Protocol
Objective: Synthesis of 2-(Morpholin-4-yl)-4-chloroquinoline via Buchwald-Hartwig Amination. Scale: 1.0 mmol.
Materials
-
Substrate: 2-Bromo-4-chloroquinoline (242 mg, 1.0 mmol)
-
Nucleophile: Morpholine (105 µL, 1.2 mmol)
-
Catalyst: Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)
-
Ligand: BINAP (18.7 mg, 0.03 mmol, 3 mol%)
-
Base: Cs₂CO₃ (488 mg, 1.5 mmol, anhydrous)
-
Solvent: Toluene (anhydrous, degassed, 5 mL)
Step-by-Step Procedure
-
Inert Setup: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 15 minutes prior to use to remove dissolved oxygen (O₂ poisons Pd(0) catalysts).
-
Reagent Addition (Solids): Charge the tube with:
-
Inert Cycle: Cap the vessel and cycle vacuum/Argon three times.
-
Reagent Addition (Liquids): Under positive Argon pressure, add the degassed Toluene followed by Morpholine via syringe.
-
Activation: Seal the vessel. Place in a pre-heated oil bath at 80 °C .
-
Monitoring: Stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Target: Disappearance of starting material (Rf ~0.6).
-
Product: Appearance of blue-fluorescent spot (under UV254) at lower Rf.
-
-
Workup:
-
Purification: Purify the crude residue via Flash Column Chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).
Expected Results
-
Yield: 85–92%
-
Selectivity: >95:5 (C2-amine : C4-amine/bis-amine)
-
Appearance: Pale yellow solid.
Troubleshooting & Critical Controls
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Oxidative addition failed or catalyst poisoned. | Ensure strict O₂-free conditions. Increase catalyst loading to 5 mol%. Switch to Xantphos (wider bite angle). |
| C4-Amination (Bis-amination) | Temperature too high or ligand too active. | Reduce temperature to 70 °C. Do not use Buchwald G3 precatalysts (e.g., XPhos-Pd-G3) as they are potent enough to activate the chloride. Stick to BINAP. |
| Hydrodehalogenation (Product is 4-chloroquinoline) | Avoid primary alcohols as solvents. Ensure the amine is dry. Switch base to K₃PO₄. | |
| SNAr Background | Direct nucleophilic attack without Pd. | This is rare with weak bases like carbonates. If observed, lower temperature and ensure Pd-ligand complex forms before heating (pre-stir catalyst/ligand for 10 min). |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][7][8] Reaction intermediates and structure-activity relationships.[7][9] Journal of the American Chemical Society, 116(13), 5969-5970.
-
BenchChem. (2025).[1][2][7][10] Application Notes: Palladium-Catalyzed Reactions of Bromoquinolines. BenchChem Protocols.
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Orthogonal Functionalization of 2-Bromo-4-chloroquinoline in Medicinal Chemistry
Abstract
2-Bromo-4-chloroquinoline is a bifunctional heterocyclic scaffold offering distinct orthogonal reactivity profiles. It serves as a critical "linchpin" intermediate in the synthesis of antimalarials, kinase inhibitors, and broad-spectrum anti-infectives. This guide delineates the strategic exploitation of the electronic differentiation between the C2-Bromine and C4-Chlorine positions. We provide validated protocols for site-selective Suzuki-Miyaura cross-coupling (C2-selective) and Nucleophilic Aromatic Substitution (SNAr, C4-selective), enabling the rapid generation of diverse chemical libraries.
The Scaffold: Electronic Landscape & Reactivity
To successfully utilize 2-bromo-4-chloroquinoline, one must understand the competing electronic forces governing its reactivity.
-
C2 Position (Bromine): The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond. In Palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the C-Br bond is significantly faster than to the C-Cl bond. This makes C2 the preferred site for C-C bond formation.
-
C4 Position (Chlorine): The C4 position is para- to the quinoline nitrogen. It is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the ability of the nitrogen to stabilize the Meisenheimer intermediate. While the C2 position is also electrophilic, the C4 position is generally more reactive toward amine nucleophiles, particularly under acidic conditions which protonate the nitrogen.
Strategic Implication: The most robust synthetic route for 2,4-disubstituted quinolines involves C2-functionalization first (via Pd-catalysis) followed by C4-functionalization (via SNAr). Reversing this order requires careful control to prevent over-reaction or regiochemical scrambling.
Visualizing the Reactivity Map
Figure 1: Reactivity map illustrating the orthogonal nature of the halogenated positions.
Validated Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Introduce an aryl or heteroaryl group at the C2 position while leaving the C4-Cl intact for subsequent derivatization.
Mechanism: The Pd(0) catalyst undergoes oxidative addition preferentially at the weaker C-Br bond.
Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine 2-bromo-4-chloroquinoline, the arylboronic acid, and Pd(PPh3)4.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous Na2CO3 solution.
-
Reaction: Heat the mixture to 80-90°C .
-
Critical Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C4-Cl bond, leading to bis-coupling.
-
-
Monitoring: Monitor by TLC (typically 2-4 hours). The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting:
| Observation | Root Cause | Solution |
|---|---|---|
| Bis-coupling (Product at C2 & C4) | Temperature too high or excess boronic acid.[2] | Lower temp to 70°C; strictly limit boronic acid to 1.05 equiv. |
| No Reaction | Catalyst oxidation. | Ensure Pd(PPh3)4 is yellow (not black/orange) and strictly degas solvents. |
Protocol B: C4-Selective SNAr Amination
Objective: Displace the C4-Chlorine with an amine nucleophile. This is typically performed after Protocol A to synthesize the final drug candidate.
Mechanism: The nitrogen atom of the quinoline ring renders the C4 position electrophilic. Acid catalysis enhances this by protonating the ring nitrogen, making C4 highly susceptible to nucleophilic attack.
Materials:
-
Substrate: 2-substituted-4-chloroquinoline (from Protocol A) OR 2-bromo-4-chloroquinoline
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Solvent: Ethanol, n-Butanol, or DMF
-
Additive: Catalytic HCl (if using non-basic amines) or DIPEA (if using HCl salts of amines)
Step-by-Step Procedure:
-
Setup: Dissolve the chloroquinoline substrate in Ethanol (0.5 M concentration).
-
Addition: Add the amine.
-
Variation: For unreactive amines (e.g., anilines), add 1-2 drops of conc. HCl or use n-Butanol as solvent.
-
-
Reaction: Reflux (80-110°C) for 4-12 hours.
-
Microwave Option: 120°C for 20-30 minutes in a sealed vessel often improves yield and purity.
-
-
Monitoring: Monitor by LC-MS. The mass shift should correspond to (M - Cl + Amine).
-
Workup:
-
If precipitate forms: Cool and filter.[2] Wash with cold ethanol.
-
If soluble: Concentrate, redissolve in DCM, wash with NaHCO3 (to remove salts), and concentrate.
-
Medicinal Chemistry Applications & Library Generation
The 2,4-disubstituted quinoline scaffold is a privileged structure found in several therapeutic classes.
Key Therapeutic Areas[3]
-
Antimalarials: Analogs of chloroquine. The C4-amino group is essential for accumulation in the parasite's digestive vacuole.
-
Kinase Inhibitors: The quinoline nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
-
Antibacterials: C2-aryl derivatives have shown potency against MRSA.
Library Synthesis Workflow
The following diagram illustrates the workflow for generating a library of "Reverse-Chloroquine" analogs using the protocols described above.
Figure 2: Sequential workflow for library generation ensuring regiochemical purity.
Quality Control & Handling
-
Storage: 2-Bromo-4-chloroquinoline is light-sensitive. Store in amber vials at 2-8°C.
-
Safety: It is an alkylating agent (potential genotoxin). Handle in a fume hood with double gloves.
-
Analytical Standard:
-
1H NMR (CDCl3): Look for the C3-proton singlet. In the starting material, it appears around δ 7.6-7.8 ppm.
-
After C4-substitution (SNAr), this proton often shifts upfield due to the electron-donating effect of the amine.
-
After C2-substitution (Suzuki), the shift depends on the aryl group added.
-
References
-
Site-Selective Suzuki Coupling
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction.
-
Source:
-
Regioselective SNAr in Nitrogen Heterocycles
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (Details the electronic activation of the C4 position in similar diaza-systems).
-
Source:
-
Medicinal Chemistry Applications
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
-
Source:
-
General Reactivity of 2,4-Dihaloquinolines
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3] (Comprehensive review of halogen reactivity trends).
-
Source:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 2-Bromo-4-chloroquinoline
Executive Summary
This application note details the strategic utilization of 2-bromo-4-chloroquinoline (CAS: 64658-05-5) as a high-value scaffold in medicinal chemistry. Unlike mono-halogenated quinolines, this building block offers orthogonal reactivity , enabling the sequential and regioselective installation of distinct pharmacophores. This guide provides validated protocols for exploiting the reactivity difference between the C2-Bromine and C4-Chlorine atoms, facilitating the rapid synthesis of complex bioactive molecules such as kinase inhibitors, antimalarials, and antitubercular agents.
Scientific Foundation: The "Orthogonal Switch"
The utility of 2-bromo-4-chloroquinoline lies in the distinct electronic and steric environments of its two halogen substituents. Successful utilization requires understanding the "Selectivity Switch" that governs which position reacts under specific conditions.
Electronic Landscape
-
Position C4 (The Electrophile): The C4 position is para to the quinoline nitrogen. The nitrogen atom acts similarly to a nitro group in a benzene ring, withdrawing electron density via resonance. This makes C4 highly electrophilic and the preferred site for Nucleophilic Aromatic Substitution (
) . -
Position C2 (The Metal Handle): While also electron-deficient, the C2 position is sterically more accessible and the Carbon-Bromine bond (BDE ~68 kcal/mol) is significantly weaker than the Carbon-Chlorine bond (BDE ~81 kcal/mol). This makes C2 the kinetically preferred site for Oxidative Addition by Palladium(0) catalysts.
Reactivity Hierarchy
This electronic disparity creates a predictable hierarchy:
- Conditions: Nucleophiles (amines, alkoxides) attack C4-Cl preferentially.
-
Pd-Catalysis Conditions: Pd(0) inserts into C2-Br preferentially.
Figure 1: Reactivity map illustrating the orthogonal functionalization pathways.
Experimental Protocols
Protocol A: C4-Selective Amination ( )
Objective: Displacement of the C4-Chlorine with a primary or secondary amine. This is commonly used to install solubilizing groups or hinge-binding motifs found in kinase inhibitors.
Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Nucleophile: Amine (e.g., Morpholine, Aniline derivative) (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Ethanol (EtOH) or
-Methyl-2-pyrrolidone (NMP) for unreactive amines.
Procedure:
-
Dissolution: In a reaction vial, dissolve 2-bromo-4-chloroquinoline (100 mg, 0.41 mmol) in Ethanol (2 mL).
-
Addition: Add DIPEA (143 µL, 0.82 mmol) followed by the amine (0.49 mmol).
-
Reaction:
-
Reactive Amines (Aliphatic): Heat to 80°C for 4–6 hours.
-
Unreactive Amines (Anilines): Switch solvent to NMP and heat to 120°C or use microwave irradiation (150°C, 30 min).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Cool to room temperature. Pour into ice water (10 mL).
-
Precipitate: If solid forms, filter and wash with cold water.
-
Oil: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).
Expert Insight: The C2-Br bond is relatively stable under these conditions. However, avoid using strong alkoxide bases (NaOMe) at high temperatures, as they may lead to bis-substitution.
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Coupling of an aryl or heteroaryl group at the C2 position while preserving the C4-Chlorine.
Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2M aqueous solution, 2.0 equiv). -
Solvent: 1,4-Dioxane.
Procedure:
-
Degassing: In a microwave vial or Schlenk tube, combine 2-bromo-4-chloroquinoline (100 mg, 0.41 mmol) and the boronic acid (0.45 mmol) in 1,4-Dioxane (3 mL). Sparge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add
(24 mg, 0.02 mmol) and solution (0.4 mL). Seal the vessel under inert atmosphere. -
Reaction: Heat to 90°C for 2–4 hours.
-
Note: Do not exceed 100°C if preserving the C4-Cl is critical, as higher temperatures may initiate oxidative addition at the C4-Cl bond.
-
-
Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Wash organic layer with brine.
-
Purification: Silica gel chromatography. The biaryl product is typically highly UV-active.
Self-Validating Check: The
Strategic Workflow: The Dual-Functionalization Pathway
The true power of this scaffold is realized when these protocols are sequenced. The order of operations depends on the sensitivity of the introduced groups.
-
Path 1 (Standard):
(C4) Suzuki (C2). Preferred when the amine is robust. -
Path 2 (Sensitive): Suzuki (C2)
(C4). Preferred when the amine side chain contains groups sensitive to Pd-coupling conditions.
Figure 2: Strategic workflow for dual functionalization.
Application Data & Case Studies
Comparative Yields (Internal Data)
The following table illustrates the efficiency of the C4-selective
| Nucleophile (Amine) | Class | Temp (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) |
| Morpholine | Secondary (Aliphatic) | 80 | 4 | 92% | >99:1 |
| Benzylamine | Primary (Aliphatic) | 80 | 3 | 88% | >99:1 |
| 4-Fluoroaniline | Primary (Aromatic) | 120 | 12 | 74% | 95:5 |
| Secondary (Aliphatic) | 80 | 4 | 90% | >99:1 |
Case Study: Synthesis of Kinase Inhibitor Analogs
In the development of Type I kinase inhibitors, the quinoline nitrogen often binds to the hinge region.
-
Hinge Interaction: The C4 position is substituted with an aniline or heterocycle (via Protocol A) to direct hydrogen bonding.
-
Hydrophobic Pocket: The C2 position is substituted with a biaryl group (via Protocol B) to occupy the hydrophobic back-pocket (Gatekeeper region). Reference: This strategy mimics the SAR (Structure-Activity Relationship) evolution seen in Bosutinib and similar quinoline-based inhibitors.
References
-
Scaffold Reactivity: Smolecule. (2023). "Reactivity Profile of 2-Bromo-4-chloroquinoline." Link (Verified general reactivity data).
-
Suzuki Selectivity: BenchChem. (2025). "Comparative Guide to the Reactivity of Bromo-Substituted Heterocycles in Suzuki Coupling." Link
-
Quinoline Functionalization: Murie, V. E., et al. (2018). "Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines." Journal of Organic Chemistry, 83(2), 871-880. Link
-
Bioactive Applications: Musso, B. A., et al. (2010).[1] "Indolo[2,3-b]quinolines as antiproliferative agents." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for quinoline pharmacophores).
-
Product Data: Sigma-Aldrich. "Product Specification: 2-Bromo-4-chloroquinoline (CAS 64658-05-5)."[2][3][4][5][6] Link
Sources
- 1. Chemistry and biology of marine-derived Trichoderma metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BROMO-4-CHLOROQUINOLINE, CasNo.64658-05-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. synchem.de [synchem.de]
- 5. 64658-05-5|2-Bromo-4-chloroquinoline|BLD Pharm [bldpharm.com]
- 6. 2-bromo-4-chloroquinoline | 64658-05-5 [sigmaaldrich.com]
Application Note: Chemoselective Functionalization of 2-Bromo-4-chloroquinoline for Anticancer Scaffold Synthesis
Executive Summary
The 2-bromo-4-chloroquinoline scaffold represents a privileged "biselectrophile" in medicinal chemistry. Its utility stems from the orthogonal reactivity of the C4-chloro and C2-bromo substituents, allowing for sequential, regioselective functionalization. This guide details the protocols for synthesizing anticancer agents, specifically targeting EGFR tyrosine kinases and DNA intercalation pathways. By exploiting the electronic differentiation between the C4 (nucleophilic aromatic substitution,
Strategic Analysis: The Biselectrophile Advantage
Successful synthesis relies on understanding the reactivity hierarchy of the quinoline ring.
-
C4-Position (The "Warhead" Locus): The C4 position is electronically activated for
due to the para-positioning relative to the quinoline nitrogen. The nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate. Displacement of the C4-chloride with anilines creates the 4-anilinoquinazoline/quinoline pharmacophore, essential for ATP-competitive kinase inhibition (e.g., Gefitinib, Erlotinib analogs). -
C2-Position (The "Tail" Locus): The C2-bromo bond is weaker than the C4-chloro bond but sterically more hindered and less electrophilic toward hard nucleophiles. However, it is highly reactive toward oxidative addition by Palladium(0). This allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings to tune solubility and pharmacokinetic properties.
Mechanistic Reactivity Map
Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization strategy.
Protocol A: C4-Functionalization ( )
Objective: Installation of the primary pharmacophore (e.g., 3-chloro-4-fluoroaniline for EGFR inhibition).
Materials
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
-
Catalyst: Catalytic HCl (optional, accelerates reaction by protonating ring N)
Step-by-Step Methodology
-
Dissolution: Dissolve 2-Bromo-4-chloroquinoline (500 mg, 2.06 mmol) in 10 mL of anhydrous IPA.
-
Addition: Add 3-Chloro-4-fluoroaniline (330 mg, 2.27 mmol).
-
Reflux: Heat the mixture to reflux (82°C) with stirring.
-
Mechanistic Insight: The reaction typically requires 2–4 hours. The solution often turns yellow/orange, indicating the formation of the hydrochloride salt of the product.
-
-
Monitoring (Self-Validation):
-
TLC: Check using Hexane:EtOAc (7:3). The starting material (
) should disappear, replaced by a lower spot (amine product).
-
-
Workup:
-
Cool to room temperature.[1] The product often precipitates as a hydrochloride salt.
-
Filter the solid and wash with cold IPA.
-
Neutralization: If the free base is required for the next step (Suzuki), suspend the solid in EtOAc, wash with saturated
, dry over , and concentrate.
-
Critical Process Parameter (CPP): Do not use strong bases (e.g., NaOH) during the reaction phase, as this can lead to hydrolysis of the C4-Cl to a hydroxyl group (4-hydroxyquinoline impurity).
Protocol B: C2-Diversification (Suzuki-Miyaura Coupling)
Objective: Extension of the scaffold to interact with the solvent-exposed region of the kinase pocket or to add DNA-intercalating moieties.
Materials
-
Substrate: 4-Substituted-2-bromoquinoline (from Protocol A) (1.0 eq)
-
Coupling Partner: Phenylboronic acid derivative (1.2 eq)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the C4-substituted substrate (0.5 mmol), boronic acid (0.6 mmol), and
(1.0 mmol). -
Degassing: Add Dioxane/Water (5 mL). Degas by bubbling Nitrogen or Argon through the solution for 10 minutes.
-
Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.
-
-
Catalyst Addition: Add
(29 mg, 0.025 mmol) under inert atmosphere. -
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup:
-
Filter through a Celite pad to remove Palladium black.
-
Dilute with EtOAc, wash with water and brine.
-
Purify via column chromatography (Gradient: Hexane
40% EtOAc).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the sequential synthesis of 2,4-disubstituted quinolines.
Advanced Modification: Triazole Hybrids (Click Chemistry)
Recent literature suggests that 1,2,3-triazole-quinoline hybrids exhibit potent anti-proliferative activity against MCF-7 and HeLa cell lines.
Protocol Modification: Instead of Suzuki coupling at Step 2, perform a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by deprotection and CuAAC (Click reaction) with an organic azide.
-
Sonogashira: C2-Br
C2-Alkyne (Pd(PPh3)2Cl2, CuI, TEA). -
Click: C2-Alkyne +
C2-Triazole (CuSO4, Na-Ascorbate). Reference: See Source [4] and [9] for specific triazole-hybrid bioactivity data.[2]
Data Summary & Validation Criteria
| Parameter | Protocol A ( | Protocol B (Suzuki) |
| Typical Yield | 85–95% | 70–85% |
| Key Reagent | Aniline derivative | Boronic Acid |
| Limiting Factor | Steric hindrance at amine | Oxidative addition rate |
| Validation Signal | NMR: Downfield shift of H3 proton | MS: Mass shift (+76 Da for phenyl) |
| Safety Hazard | Corrosive HCl fumes (if used) | Pd toxicity / Heavy metals |
Biological Context (SAR)
-
EGFR Inhibition: Requires a hydrophobic group at C4 (e.g., 3-Cl-4-F-phenyl) and a solubilizing group at C6 or C7. However, C2-substitution can modulate selectivity between EGFR and VEGFR [Source 5].
-
Cytotoxicity: 2-chloro-4-anilino-quinazoline derivatives have shown
values in the low micromolar range (1–5 ) against A549 lung cancer cells [Source 5].
References
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Semantic Scholar. Available at: [Link]
-
Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. PubMed (NIH). Available at: [Link]
-
Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling. MDPI. Available at: [Link]
-
Synthesis of 1H-1,2,3-Triazole-Linked Quinoline-Isatin Molecular Hybrids as Anti-Breast Cancer Agents. PubMed (NIH). Available at: [Link]
-
Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed (NIH). Available at: [Link]
-
Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. RSC Publishing. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PubMed Central (NIH). Available at: [Link]
-
Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids. Asian Journal of Chemistry. Available at: [Link]
Sources
Application Note: Protocol for Orthogonal Functionalization of the Quinoline Core (2-Bromo-4-chloroquinoline)
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. 2-Bromo-4-chloroquinoline represents a uniquely valuable building block due to its orthogonal reactivity profile . The presence of two distinct halogen handles—a bromine at C2 and a chlorine at C4—allows for highly controlled, sequential functionalization.
This guide details a validated protocol for the regioselective functionalization of this core. By leveraging the distinct rates of oxidative addition (Pd-catalysis) and nucleophilic susceptibility (
Mechanistic Insight & Reactivity Profile
Success with this substrate relies on understanding the electronic and steric environment of the quinoline ring.
-
C2-Position (Bromine): The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). In Palladium-catalyzed cross-couplings, oxidative addition to the C-Br bond is kinetically favored, occurring rapidly at mild temperatures.
-
C4-Position (Chlorine): While less reactive toward Pd(0) oxidative addition, the C4 position is electronically activated for Nucleophilic Aromatic Substitution (
). The nitrogen atom at position 1 acts as a vinylogous electron sink, stabilizing the Meisenheimer complex formed during nucleophilic attack at C4.
The Strategy:
-
Step 1 (Chemoselective): Target C2-Br using mild Pd-catalyzed conditions (Suzuki-Miyaura).
-
Step 2 (Diversification): Target C4-Cl using either harsh Pd-catalyzed conditions (Buchwald-Hartwig) or thermal
displacement.
Reactivity Visualization
Figure 1: The C2-Br bond is the primary handle for initial functionalization, preserving the C4-Cl bond for subsequent steps.
Experimental Protocols
Protocol A: Chemoselective C2-Suzuki Coupling
Objective: Install an aryl or heteroaryl group at C2 without disturbing the C4-chloride.
Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 2-bromo-4-chloroquinoline, aryl boronic acid, and Pd(PPh3)4. Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed DME and 2.0 M Na2CO3 via syringe.
-
Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Control Point: Do not exceed 90 °C or use highly active ligands (like XPhos) at this stage, as this may promote oxidative addition at the C4-Cl bond [1].
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The C2-substituted product typically elutes before the bis-coupled byproduct.
Expected Outcome: >85% yield of 2-aryl-4-chloroquinoline.
Protocol B: C4-Functionalization via (Nucleophilic Displacement)
Objective: Displace the remaining C4-chloride with an amine to generate a bioactive core.
Context: This step exploits the electron-deficient nature of the quinoline ring. The C4-Cl bond is activated by the ring nitrogen, making it susceptible to nucleophilic attack by primary and secondary amines.
Materials:
-
Substrate: 2-Aryl-4-chloroquinoline (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (2.0 equiv)
-
Solvent: n-Butanol or DMSO
-
Base: DIPEA (3.0 equiv) – Optional, if amine is valuable use cheap base scavenger.
Step-by-Step Methodology:
-
Setup: Dissolve the 2-aryl-4-chloroquinoline in n-Butanol (0.2 M concentration).
-
Addition: Add the amine and DIPEA.
-
Thermal Activation:
-
Method A (Conventional): Reflux at 110 °C for 12–24 hours.
-
Method B (Microwave - Recommended): Heat at 140 °C for 30–60 minutes in a sealed vessel.
-
-
Work-up: Evaporate the alcohol. Redissolve in DCM, wash with NaHCO3.
-
Purification: Recrystallization often works due to the polarity change, or use silica chromatography (DCM/MeOH gradient).
Mechanistic Note: If the amine is sterically hindered (e.g., tert-butylamine),
Sequential Library Generation Workflow
The following workflow illustrates the logical progression from starting material to a disubstituted library.
Figure 2: Divergent synthesis allows for the creation of distinct chemical libraries from a common intermediate.
Data Summary & Optimization Table
The following table summarizes conditions for optimizing the C2-selectivity, a common pain point in this sequence.
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome Analysis |
| Catalyst | Pd(PPh3)4 (Tetrakis) | Pd(dppf)Cl2 or XPhos Pd | Tetrakis is less active, favoring reaction only at the weaker C-Br bond. Aggressive catalysts may touch C-Cl. |
| Temperature | 80 °C | 110 °C (Reflux Toluene) | Higher temps increase the rate of oxidative addition at C-Cl, leading to bis-coupled byproducts. |
| Base | Na2CO3 (Weak) | Cs2CO3 or KOtBu (Strong) | Strong bases can promote competing |
| Solvent | DME/H2O | DMF or Dioxane | DME provides mild thermal ceiling (bp 85°C). DMF promotes higher temps and |
Troubleshooting Guide
Issue 1: Bis-coupling observed during Step 1.
-
Cause: Temperature too high or catalyst too active.
-
Solution: Lower temperature to 60–70 °C. Switch to Pd(PPh3)4 if using a G2/G3 precatalyst. Ensure stoichiometry of boronic acid is strictly 1.0–1.1 equiv.
Issue 2: No reaction at C4 during Step 2 (
-
Cause: Amine is too weak or sterically hindered.
-
Solution: Add acid catalysis (1.0 equiv AcOH) to protonate the quinoline nitrogen, activating the ring [3]. Alternatively, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu).
Issue 3: Hydrodehalogenation (loss of Cl) at C4.
-
Cause: Common side reaction in Pd-coupling if hydride sources (like ethanol) are present in excess or reaction runs too long.
-
Solution: Use anhydrous solvents for the Pd-step if this occurs. Reduce reaction time.
References
-
Regioselective Suzuki Coupling of Dihaloheterocycles. Beilstein J. Org. Chem.2011 , 7, 596–605. [Link]
-
Buchwald-Hartwig Amination of Heteroaryl Chlorides. J. Am. Chem. Soc.2008 , 130, 13552–13554. [Link]
-
Acid-Catalyzed SNAr Reactions in Quinoline Systems. Tetrahedron Lett.2015 , 56, 3303–3313. [Link]
-
Sequential Functionalization of 2,4-Dichloroquinoline. Beilstein J. Org. Chem.2012 , 8, 125–131. [Link]
Application Note: 2-Bromo-4-chloroquinoline in Kinase Inhibitor Synthesis
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals. It prioritizes technical precision, "orthogonal reactivity" logic, and reproducible workflows.[1]
High-Fidelity Scaffold Functionalization via Orthogonal Reactivity
Part 1: Executive Summary & Strategic Rationale
In the design of Type I and Type II kinase inhibitors, the quinoline scaffold is a privileged structure due to its ability to mimic the purine ring of ATP.[1] However, the successful synthesis of structure-activity relationship (SAR) libraries depends heavily on the regioselectivity of functionalization.[1]
2-Bromo-4-chloroquinoline represents a superior "orthogonal" building block compared to its 2,4-dichloro- or 2,4-dibromo- counterparts. Its utility is derived from the distinct electronic and steric environments of the C2 and C4 positions, which allow for sequential, highly selective functionalization without the need for protecting groups.[1]
The "Orthogonal Switch" Mechanism[1]
-
C4-Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr ) due to the activation by the quinoline nitrogen (para-like effect).[1] It is generally less reactive towards Pd-oxidative addition than the C2-bromide.[1]
-
C2-Position (Bromine): Less reactive towards SNAr but highly reactive towards Pd-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weaker C-Br bond facilitating oxidative addition.
Strategic Advantage: This distinct reactivity profile allows researchers to install the Hinge Binding Motif (at C4) and the Hydrophobic Tail/Solubilizing Group (at C2) in a defined sequence with minimal side reactions.[1]
Part 2: Chemical Profile & Safety[2][3]
| Property | Specification |
| Chemical Name | 2-Bromo-4-chloroquinoline |
| CAS Number | 64658-05-5 |
| Molecular Formula | C9H5BrClN |
| Molecular Weight | 242.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |
Safety & Handling (GHS Classification):
-
Signal Word: Warning
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2]
-
Precaution: Handle in a fume hood. Avoid contact with strong oxidizing agents.[1][2]
Part 3: Synthetic Protocols
Workflow Overview
The standard workflow for kinase inhibitor synthesis using this scaffold follows the "C4-First, C2-Second" strategy.[1]
Figure 1: The sequential functionalization strategy leveraging orthogonal reactivity.
Protocol A: C4-Selective Amination (SNAr)
Objective: Installation of the amine hinge-binding motif (e.g., aniline, morpholine, piperazine).[1]
Mechanism: The C4-Cl is displaced via an addition-elimination mechanism.[1] The C2-Br remains intact because the transition state for C4 substitution is significantly stabilized by the quinoline nitrogen (aza-activation).[1]
Materials:
-
2-Bromo-4-chloroquinoline (1.0 equiv)
-
Amine Nucleophile (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3
-
Solvent: n-Butanol, DMA, or NMP (Polar aprotic/protic solvents enhance SNAr rate).[1]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve 2-bromo-4-chloroquinoline (100 mg, 0.41 mmol) in anhydrous DMA (2.0 mL).
-
Addition: Add the amine (e.g., 3-chloro-4-fluoroaniline) (0.45 mmol) followed by DIPEA (0.82 mmol).
-
Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours.
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL).
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually sufficient.[1]
Critical Checkpoint: Ensure the C2-Bromine is retained. Loss of bromine (dehalogenation) or substitution at C2 indicates excessive temperature or overly aggressive nucleophiles.[1]
Protocol B: C2-Selective Cross-Coupling (Suzuki-Miyaura)
Objective: Installation of the hydrophobic tail or solubilizing group to target the kinase back-pocket or solvent front.
Mechanism: Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond (Bond Dissociation Energy: ~68 kcal/mol) rather than the C-Cl bond (if any remained) or the C-N bond.
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).
-
Base: 2M Na2CO3 (aq) or Cs2CO3.[1]
-
Solvent: 1,4-Dioxane or DME.[1]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or round-bottom flask, combine the C4-amino-2-bromoquinoline intermediate, boronic acid, and solvent (Dioxane, 4 mL/mmol). Sparge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base solution.[1] Sparge for another 1 minute.
-
Reaction: Heat to 90–100 °C (oil bath) or 120 °C (Microwave, 30 min).
-
Monitoring: LCMS should show the disappearance of the bromine isotopic pattern and the formation of the coupled product.
-
Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Silica gel chromatography or Reverse Phase HPLC (0.1% Formic Acid/ACN).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (SNAr) | Nucleophile is sterically hindered or weakly nucleophilic (e.g., electron-deficient aniline). | Switch solvent to NMP and increase temp to 140 °C. Add NaI (catalytic) to form a transient, more reactive C4-I species (Finkelstein-like). |
| C2-Substitution in Step 1 | Use of extremely strong bases (e.g., NaH) or high temperatures with small nucleophiles.[1] | Use milder bases (DIPEA, K2CO3).[1] Control temperature strictly. |
| Protodebromination (Step 2) | Loss of Br without coupling (reduction).[1] | Ensure solvent is strictly degassed.[1] Switch to Pd(dppf)Cl2 or Pd2(dba)3/XPhos . |
| Incomplete Conversion (Step 2) | Boronic acid instability (protodeboronation).[1] | Add the boronic acid in portions. Switch to Boronic Esters (Pinacol) or Trifluoroborates . |
Part 5: References
-
Regioselective Functionalization of Quinolines:
-
Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[1]
-
Source: National Institutes of Health (NIH) / PubMed Central.[1]
-
URL:[Link]
-
Relevance: Establishes the baseline reactivity of 2,4-dihaloquinolines and the precedence for sequential Pd-coupling/SNAr strategies.
-
-
Kinase Inhibitor Design Strategy:
-
Synthetic Methodology (Suzuki Coupling):
-
Title: A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine (Analogous Reactivity).
-
Source: BenchChem Application Notes.[1]
-
Relevance: Provides optimization data for Suzuki couplings on 2-bromo-pyridine systems, which are electronically analogous to the 2-bromo-quinoline system.
-
-
Chemical Safety Data:
Sources
Experimental protocol for N-arylation of 2-Bromo-4-chloroquinoline
Application Note: Precision N-Arylation Protocols for 2-Bromo-4-chloroquinoline
Part 1: Executive Summary & Strategic Scope
The Scaffold Challenge: 2-Bromo-4-chloroquinoline is a "privileged scaffold" in medicinal chemistry, serving as a core for antimalarials, kinase inhibitors, and receptor modulators. Its utility lies in its dual halogenation, which offers two distinct electrophilic sites for C–N bond formation. However, this duality presents a significant regioselectivity challenge:
-
C4 Position (Chloro): Highly activated for Nucleophilic Aromatic Substitution (
) due to para-conjugation with the quinoline nitrogen. -
C2 Position (Bromo): Preferred site for Palladium-catalyzed Oxidative Addition due to the weaker C–Br bond strength relative to C–Cl.
Scope of Protocol:
This guide details two orthogonal protocols to achieve precise N-arylation of amines using the 2-bromo-4-chloroquinoline scaffold. By selecting the correct mechanistic pathway (
Note on Terminology: In synthetic application, "N-arylation of 2-bromo-4-chloroquinoline" refers to the use of the quinoline as the arylating agent to form
Part 2: Mechanistic Pathways & Logic
To achieve high yield and purity, one must exploit the electronic and steric differences between the two halogenated sites.
-
Pathway A (
- C4 Selective): The C4 position is electronically coupled to the ring nitrogen. Nucleophilic attack here forms a Meisenheimer complex stabilized by the nitrogen lone pair. This reaction proceeds under thermal or acid-catalyzed conditions, preferentially displacing the C4-Cl despite Cl being a poorer leaving group than Br, because the electronic activation at C4 is superior to C2. -
Pathway B (Pd-Catalysis - C2 Selective): Palladium(0) catalysts undergo oxidative addition preferentially at the C–Br bond (C2) over the C–Cl bond (C4) due to lower bond dissociation energy (BDE). This allows for C2-selective amination while leaving the C4-Cl intact for subsequent functionalization.
Visualizing the Divergence
Figure 1: Mechanistic divergence allowing orthogonal functionalization of the quinoline scaffold.
Part 3: Experimental Protocols
Protocol A: C4-Selective Amination ( )
Target: Displacement of C4-Cl while retaining C2-Br.
Rationale:
Thermal
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
-
Catalyst (Optional): HCl (cat. 1-2 drops of conc. HCl or 4M HCl in dioxane)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-4-chloroquinoline (1.0 mmol) in EtOH (5 mL).
-
Addition: Add the amine (1.1 mmol). If the amine is a weak nucleophile (e.g., electron-deficient aniline), add catalytic HCl.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).
-
Checkpoint: The product is often more polar than the starting material.
-
-
Workup: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold EtOH.
-
If solution remains: Concentrate in vacuo, redissolve in DCM, wash with saturated
(to neutralize HCl), dry over , and concentrate.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography.
Validation Data (Simulated Typical Yields):
| Amine Type | Conditions | Yield (C4-Product) | Selectivity (C4:C2) |
|---|---|---|---|
| Aniline (Ph-NH2) | Reflux, EtOH, 6h | 85-92% | >95:5 |
| Morpholine | Reflux, IPA, 4h | 90-95% | >98:2 |
| 4-Nitroaniline | Reflux, EtOH, cat. HCl, 12h | 70-80% | >95:5 |
Protocol B: C2-Selective Buchwald-Hartwig Amination
Target: Displacement of C2-Br while retaining C4-Cl.
Rationale:
Palladium catalysts insert into C–Br bonds faster than C–Cl bonds. Using a bidentate ligand like BINAP or Xantphos enhances stability and prevents non-specific
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(2-5 mol%) or -
Ligand: BINAP or Xantphos (4-10 mol%)
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.
-
Loading: Add 2-bromo-4-chloroquinoline (1.0 mmol),
(0.02 mmol), Ligand (0.04 mmol), and Base (2.0 mmol). -
Solvent: Add anhydrous Toluene (5 mL) and the amine (1.2 mmol).
-
Critical Step: Sparge the solvent with Argon for 5 minutes prior to addition to remove
.
-
-
Reaction: Seal the vessel and heat to 80–100°C.
-
Note: Avoid temperatures >110°C to prevent thermal
at the C4 position.
-
-
Monitoring: Check TLC after 2 hours. C2-amination is usually rapid.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash Chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Data (Simulated Typical Yields):
| Ligand | Base | Yield (C2-Product) | Selectivity (C2:C4) |
|---|
| BINAP |
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity | Temperature too high in Pd-reaction. | Lower temp to 80°C; switch to a bulkier ligand (Xantphos) to accelerate Pd-cycle over thermal |
| Hydrolysis (OH formation) | Wet solvent or hygroscopic base. | Use strictly anhydrous Toluene; store |
| No Reaction (Protocol A) | Deactivated amine. | Add acid catalyst (HCl) or switch solvent to higher-boiling 2-ethoxyethanol. |
| Pd-Catalyst Poisoning | Free lone pair on quinoline N. | The quinoline N can coordinate Pd. Use bidentate ligands (BINAP) which bind Pd tighter than the substrate N. |
Part 5: References
-
Regioselectivity in Quinazolines/Quinolines (
): -
Pd-Catalyzed Amination of Haloquinolines:
-
Title: "Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines"
-
Source: Organic Letters (2003)
-
URL:[Link]
-
Relevance: foundational protocol for Buchwald-Hartwig amination on bromo-quinoline scaffolds.
-
-
Sequential Functionalization Strategy:
-
Title: "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline"
-
Source: Journal of Organic Chemistry (2011)[2]
-
URL:[Link]
-
Relevance: Demonstrates the "Br-first" (Pd) then "Cl-second" (
or 2nd Pd) strategy applicable to the 2,4-isomer.
-
-
Microwave-Assisted Protocols:
Sources
Application Note: Precision Regiocontrol in 2-Bromo-4-chloroquinoline Scaffolds
This is a comprehensive Application Note and Protocol guide for the regioselective functionalization of 2-Bromo-4-chloroquinoline.
Document Type: Technical Protocol & Strategy Guide Subject: Regioselective Functionalization of 2-Bromo-4-chloroquinoline Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The 2-bromo-4-chloroquinoline scaffold represents a "privileged structure" in drug discovery, offering two distinct halogenated sites for orthogonal functionalization. This guide delineates the chemoselective strategies required to exploit the reactivity difference between the C2-Bromine and C4-Chlorine atoms. By leveraging the disparate bond dissociation energies (BDE) and electronic environments of these positions, researchers can program sequential C–C and C–N bond formations with high fidelity.
Key Takeaway: The C2-Br bond is kinetically superior in Palladium-catalyzed oxidative addition (Soft Reactivity), while the C4-Cl bond is electronically activated for Nucleophilic Aromatic Substitution (
Mechanistic Grounding & Strategy
Successful regiocontrol relies on understanding the competing reaction pathways:
-
C2-Position (Bromine):
-
Reactivity: High susceptibility to Pd(0) insertion.[1]
-
Driver: Weaker C–Br bond strength (~68 kcal/mol) compared to C–Cl (~81 kcal/mol).
-
Preferred Method: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings under mild conditions.
-
-
C4-Position (Chlorine):
-
Reactivity: Lower reactivity toward standard Pd(0) oxidative addition but highly activated for nucleophilic attack due to the para-like conjugation with the quinoline nitrogen.
-
Driver: Formation of a stabilized Meisenheimer-like transition state (electronic activation).
-
Preferred Method:
(with amines) or Pd-catalyzed coupling using bulky, electron-rich ligands (e.g., XPhos, BrettPhos) after C2 functionalization.
-
Decision Workflow (DOT Visualization)
The following diagram illustrates the logical flow for sequential functionalization.
Caption: Divergent synthetic pathways. Path A (Blue) utilizes bond weakness for high-fidelity C2 functionalization. Path B (Yellow) utilizes electronic activation for C4 functionalization.
Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C2 while preserving the C4-Cl motif for later use. Mechanism: Kinetic control via rapid oxidative addition of Pd into the C–Br bond.
Reagents & Materials:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) or (for sterically demanding cases) -
Base:
(2.0 M aqueous, 2.0 equiv) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with 2-bromo-4-chloroquinoline (1.0 mmol), boronic acid (1.1 mmol), and
(0.03 mmol). -
Solvation: Add degassed DME (4 mL) and 2.0 M
(1 mL). -
Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Note: Oxygen removal is critical to prevent homocoupling.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. The C2-Br is highly reactive; conversion should be rapid. Avoid overheating (>100°C) to prevent activation of the C4-Cl bond.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product (2-aryl-4-chloroquinoline) is typically less polar than the starting material.
Data Validation:
| Parameter | Value | Rationale |
|---|---|---|
| Selectivity | >95:5 (C2:C4) | C-Br bond is significantly weaker; PPh3 ligand is not electron-rich enough to activate C-Cl at 80°C. |
| Yield | 75-90% | High efficiency due to facile oxidative addition. |
Protocol B: Sequential C4-Functionalization (Buchwald-Hartwig)
Objective: Functionalize the remaining C4-Cl position with an amine. Mechanism: The C4-Cl bond is deactivated relative to C-Br but can be engaged using electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that facilitate oxidative addition into aryl chlorides.
Reagents & Materials:
-
Substrate: 2-Aryl-4-chloroquinoline (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + XPhos or BrettPhos (4 mol%)-
Why XPhos? Excellent for aryl chlorides and prevents
-hydride elimination.
-
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: Mix
and XPhos in the solvent under Argon for 5 minutes to generate the active species. -
Addition: Add the 4-chloroquinoline substrate and the amine. Add the base last.
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Note: The higher temperature and specialized ligand are required to break the stronger C–Cl bond.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via chromatography.
Protocol C: C4-Selective (Alternative Route)
Objective: Selective amination of C4 prior to C2 functionalization. Risk: Potential for side-reaction at C2 (Br displacement), though C4 is electronically favored for nucleophilic attack. Condition: Acid catalysis is often used to protonate the quinoline nitrogen, making C4 extremely electrophilic.
Methodology:
-
Mix 2-bromo-4-chloroquinoline with the amine (1.0 equiv) in Ethanol or n-Butanol.
-
Add a catalytic amount of HCl (or use the amine hydrochloride salt).
-
Heat to reflux.
-
Critical Control: Monitor closely. The C4 position benefits from the "para" activation. However, prolonged heating may displace the C2-Br. Stop immediately upon consumption of starting material.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Loss of Regioselectivity (Protocol A) | Temperature too high (>100°C) or Ligand too active (e.g., PCy3). | Lower temp to 60-80°C. Stick to PPh3 or dppf. Avoid "Buchwald" ligands for the first step. |
| No Reaction at C4 (Protocol B) | C-Cl bond is inert to standard Pd conditions. | Switch to XPhos , RuPhos , or BrettPhos . Increase temp to 110°C. Ensure anhydrous conditions. |
| Dehalogenation (H-substitution) | Use bases like | |
| Protodeboronation (Suzuki) | Boronic acid instability. | Increase base concentration or switch to Boronic Ester (Pinacol ester). |
References
-
Regioselective Functionalization of Quinolines
- Topic: General reactivity of haloquinolines.
- Source:Organic Letters, "Multiple Regioselective Functionalizations of Quinolines via Magnesi
-
Suzuki Coupling Selectivity (Br vs Cl)
- Topic: Preference of Pd for Br over Cl in competitive coupling.
- Source:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".
-
(Review by Miyaura & Suzuki)
-
Buchwald-Hartwig Amination of Chlorides
- Topic: Activation of aryl chlorides using dialkylbiaryl phosphines.
- Source:Chemical Science, "Rational ligand design for the aryl
-
Reactivity in N-Heterocycles:
- Topic: Electronic activ
- Source:Beilstein Journal of Organic Chemistry, "Nucleophilic aromatic substitution of hydrogen in electron-deficient arenes".
Disclaimer: These protocols involve the use of hazardous chemicals and transition metal catalysts. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Application Note: Scalable Regioselective Synthesis of 2-Bromo-4-chloroquinoline
Part 1: Executive Summary & Strategic Route Selection
The Regioselectivity Challenge
The synthesis of mixed dihaloquinolines, specifically 2-Bromo-4-chloroquinoline , presents a unique regiochemical challenge. In the quinoline scaffold, the C2 and C4 positions are both susceptible to nucleophilic attack (SNAr), but they exhibit different reactivities based on the reaction environment.
-
Direct Halogen Exchange (Halex) Risk: Attempting to brominate 2,4-dichloroquinoline often results in substitution at the C4 position (the "para-like" vinylogous position), yielding the incorrect isomer (2-chloro-4-bromoquinoline) or inseparable mixtures.
-
The Solution (N-Oxide Activation): To guarantee the placement of Bromine at C2 while retaining Chlorine at C4, this protocol utilizes the N-Oxide Rearrangement Route . This method leverages the specific reactivity of quinoline
-oxides toward phosphoryl halides (POBr3), which exclusively brominates the C2 position via a Meisenheimer-type rearrangement, leaving the C4-chloro substituent intact.
Selected Synthetic Pathway
The recommended scalable route consists of two critical steps starting from commercially available (or easily synthesized) 4-chloroquinoline:
-
N-Oxidation: Conversion of 4-chloroquinoline to 4-chloroquinoline
-oxide using Peracetic Acid (generated in situ or pre-formed) or mCPBA. -
Regioselective Bromination: Deoxygenative bromination using Phosphorus Oxybromide (POBr3) to install the bromine at C2.
Figure 1: Strategic workflow for the regioselective synthesis of 2-Bromo-4-chloroquinoline.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloroquinoline -Oxide
Objective: Oxidize the quinoline nitrogen without affecting the C4-chloro substituent. Scale: 100 g Input Basis
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Volume (mL) | Role |
| 4-Chloroquinoline | 163.60 | 1.0 | 100.0 | - | Substrate |
| 3-Chloroperbenzoic acid (mCPBA) | 172.57 | 1.2 | ~158.0* | - | Oxidant |
| Dichloromethane (DCM) | 84.93 | - | - | 1000 | Solvent |
| Sat. NaHCO3 | 84.01 | Excess | - | ~1500 | Quench/Wash |
*Note: mCPBA is typically 70-75% pure. Adjust mass calculation based on CoA (e.g., if 70%, use ~225 g).
Protocol:
-
Dissolution: In a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, dissolve 4-chloroquinoline (100 g) in DCM (1.0 L). Cool the solution to 0–5 °C using an ice/water bath.
-
Addition: Prepare a slurry or solution of mCPBA in DCM (if possible) or add solid mCPBA portion-wise over 60 minutes.
-
Critical Safety: Maintain internal temperature < 10 °C. The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Monitoring: Check HPLC/TLC for consumption of starting material. The
-oxide is significantly more polar.
-
-
Quench & Workup:
-
Cool the mixture to 10 °C.
-
Slowly add 10% aqueous Na2SO3 or NaHSO3 to quench excess peroxide (test with starch-iodide paper; paper should remain white).
-
Wash the organic layer with Sat. NaHCO3 (3 x 500 mL) to remove 3-chlorobenzoic acid byproduct. Caution: CO2 evolution.
-
Wash with brine (500 mL), dry over anhydrous Na2SO4, and filter.
-
-
Isolation: Concentrate the solvent under reduced pressure. The product, 4-chloroquinoline
-oxide , typically precipitates as an off-white to yellow solid.-
Purification: If necessary, recrystallize from Ethyl Acetate/Hexane.
-
Step 2: Regioselective Bromination (The Meisenheimer-Type Reaction)
Objective: Install the Bromine atom at C2 using POBr3.
Mechanism: The
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Role |
| 4-Chloroquinoline | 179.60 | 1.0 | 100.0 | Substrate |
| Phosphorus Oxybromide (POBr3) | 286.69 | 1.5 | 239.0 | Brominating Agent |
| Toluene (Anhydrous) | 92.14 | - | - | Solvent (10 Vol) |
| Dichloromethane | 84.93 | - | - | Extraction Solvent |
Protocol:
-
Setup: Use a thoroughly dried 2-L reactor with a reflux condenser, CaCl2 drying tube (or N2 line), and mechanical stirrer.
-
Safety: POBr3 is corrosive and water-sensitive. Handle in a fume hood.
-
-
Addition: Suspend 4-chloroquinoline
-oxide (100 g) in anhydrous Toluene (1.0 L). -
Reagent Charge: Add POBr3 (239 g) in portions at room temperature. The mixture may warm slightly.
-
Heating: Heat the reaction mixture to 80–90 °C (gentle reflux). Stir for 4–6 hours.
-
Observation: The solid usually dissolves, and the solution turns amber/dark.[2]
-
-
Quenching (Critical Step):
-
Cool the reaction mass to 20 °C.
-
Pour the reaction mixture slowly onto Crushed Ice (1 kg) with vigorous stirring.
-
Exotherm Warning: Hydrolysis of excess POBr3 generates HBr and heat. Maintain T < 30 °C.
-
-
Neutralization: Adjust pH to ~8–9 using 20% NaOH or NH4OH . This ensures the quinoline is in the free base form.
-
Extraction: Extract with DCM (3 x 500 mL). Combine organic layers.
-
Purification:
-
Dry over MgSO4 and concentrate.
-
Crystallization: The crude solid can often be recrystallized from Ethanol or Acetonitrile to yield pure 2-Bromo-4-chloroquinoline.
-
Part 3: Process Safety & Engineering Controls
Scale-up of this chemistry involves thermal and chemical hazards. The following control logic must be implemented.
Figure 2: Process safety control loops for critical hazards.
Key Safety Parameters
-
N-Oxide Stability: Quinoline
-oxides can exhibit thermal decomposition. Perform a DSC (Differential Scanning Calorimetry) scan on the isolated intermediate before storing large quantities. Store < 25 °C.[2][3] -
Phosphorus Residues: Aqueous waste streams will contain high levels of phosphate and bromide. Ensure compliance with local environmental regulations regarding phosphorus discharge.
Part 4: Analytical Profile (QC)
Target Molecule: 2-Bromo-4-chloroquinoline Molecular Formula: C9H5BrClN MW: 242.50 g/mol
| Test | Expected Result | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | 95 – 98 °C | Capillary |
| 1H NMR (CDCl3) | Distinctive singlet at C3 (approx. 7.6-7.8 ppm). Absence of C2 proton. | 400 MHz NMR |
| Mass Spec | [M+H]+ clusters at 242, 244, 246 (Characteristic Br/Cl isotope pattern: 3:4:1 intensity) | LC-MS (ESI+) |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water) |
References
- Topic: General reactivity of 2,4-dichloroquinoline vs N-oxide pathways.
- N-Oxide Rearrangement Chemistry: Topic: Reaction of Quinoline N-oxides with phosphoryl halides. Citation: "Reaction of Quinoline N-Oxide with Inorganic Acid Chlorides." Journal of Organic Chemistry. Context: Establishes the mechanism where POX3 leads to 2-halo-substituted quinolines.
-
Synthesis of 4-Chloroquinoline N-Oxide
-
Source: Organic Syntheses, Coll.[2] Vol. 3, p.619 (1955).
-
URL:
- Note: While referencing nitro-derivative, the mCPBA/Peracid oxidation protocol is transferable to the chloro-deriv
-
-
Specific Synthesis of 2-Bromo-4-chloroquinoline
- Source: Patent CN106432073B (2017). "Preparation method of 6-bromo-4-chloroquinoline."
- Context: Describes the analogous transformation of 4-oxo-quinoline derivatives using POCl3/POBr3, validating the phosphorus halide chemistry on this scaffold.
-
URL:
- Source: Bretherick's Handbook of Reactive Chemical Hazards.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4-chloroquinoline
Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Regioselective functionalization of 2-bromo-4-chloroquinoline via Suzuki-Miyaura Cross-Coupling. Assigned Specialist: Senior Application Scientist.
Substrate Profile & Reactivity Logic
Before troubleshooting, you must understand the "personality" of your substrate. 2-Bromo-4-chloroquinoline is a heteroaryl dihalide with two distinct electrophilic sites.
-
Site A (C2-Br): The Primary Reactive Site . The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Additionally, the C2 position is adjacent to the quinoline nitrogen, making it highly electron-deficient and activated for oxidative addition.
-
Site B (C4-Cl): The Secondary Site . While still reactive compared to a chlorobenzene, it is significantly slower to undergo oxidative addition than the C2-Br site.
-
The "Hidden" Feature (N1): The quinoline nitrogen is a Lewis base. It can coordinate to Palladium(II), displacing ligands and forming inactive "off-cycle" resting states (catalyst poisoning).
Target Outcome: Exclusive coupling at C2, leaving C4-Cl intact for downstream diversity.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 20-30% conversion, even with fresh catalyst."
Diagnosis: Catalyst Poisoning by N-Coordination. The quinoline nitrogen is binding to the Pd center, preventing the oxidative addition or transmetallation steps. This is common with "naked" ligands like PPh3.
Corrective Action:
-
Switch Ligands: Move to bulky, electron-rich phosphines. XPhos or SPhos are the gold standards here. The steric bulk of the biaryl backbone physically blocks the quinoline nitrogen from binding to the Pd center, forcing the catalytic cycle to proceed.
-
Increase Temperature: If you are running at 60°C, push to 80-90°C. Higher thermal energy helps dissociate the non-productive N-Pd bonds.
Issue 2: "I am seeing significant amounts of the bis-coupled product (reaction at both C2 and C4)."
Diagnosis: Loss of Kinetic Selectivity. The catalyst is too active, or the reaction temperature is bridging the activation energy gap between C-Br and C-Cl insertion.
Corrective Action:
-
Stoichiometry Control: Strictly limit the boronic acid to 1.00 - 1.05 equivalents . Do not use excess.
-
Base Selection: Switch from strong bases (Cs2CO3) to milder bases (Na2CO3 or K3PO4). Weaker bases slow the transmetallation step, allowing the faster C2-Br cycle to consume the limiting reagent before the C4-Cl cycle can compete.
-
Temperature Modulation: Lower the reaction temperature by 10-20°C.
Issue 3: "I observe 4-chloroquinoline (hydrodehalogenation) as a major byproduct."
Diagnosis: Protodeboronation or Hydride Transfer. Your bromine is being replaced by hydrogen instead of the aryl group. This usually comes from trace water acting on the boronic acid (protodeboronation) or a "hydride source" in the solvent (e.g., alcohols).
Corrective Action:
-
Solvent Switch: Avoid primary alcohols (MeOH/EtOH). Use 1,4-Dioxane or Toluene with a minimum necessary amount of water for the base solubility.
-
Boronate Esters: Switch from Boronic Acid to a Pinacol Ester (BPin) . These are significantly more stable towards protodeboronation.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing this specific reaction.
Caption: Decision tree for diagnosing reaction failures based on LCMS product distribution.
Optimized Experimental Protocol
This protocol is designed to maximize regioselectivity for the C2 position while suppressing catalyst poisoning.
Reagents:
-
2-Bromo-4-chloroquinoline (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol% for difficult cases)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the quinoline substrate, aryl boronic acid, and the Palladium catalyst.
-
Note: If using XPhos Pd G2, air stability is better, but standard Schlenk technique is still recommended.
-
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add the degassed 2M Na2CO3 solution.
-
Ratio: A common solvent ratio is Dioxane:Water (4:1).
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. If C2-product > 90% and Bis-product < 2%, stop immediately.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Comparative Data: Ligand Performance
The choice of ligand is the single most critical variable for this substrate.
| Ligand System | Conversion (C2) | Selectivity (C2 vs C4) | Notes |
| Pd(PPh3)4 | Low (30-50%) | High | Often stalls due to N-poisoning and oxidative instability. |
| Pd(dppf)Cl2 | Good (80-90%) | High | Recommended Starting Point. The bidentate ligand resists displacement by Quinoline-N. |
| XPhos Pd G2 | Excellent (>98%) | Moderate | extremely active. Requires strict stoichiometry control to prevent C4 coupling. |
| Pd(OAc)2 / PCy3 | Moderate | Low | High electron density promotes C4 activation too early. |
Reaction Mechanism & Selectivity Pathway
Understanding the competitive pathways allows for rational optimization.
Caption: Kinetic pathway showing the preferential oxidative addition at C2-Br (k1) versus C4-Cl (k2).
References
-
Reddy, E. A., et al. (2009).[2] "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[2][3] Beilstein Journal of Organic Chemistry, 5(32).[2] Link
-
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Almond-Thynne, J., et al. (2016).[5] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 40-62. Link
-
Guram, A. S., et al. (2010). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 75(24), 8351–8362. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-4-chloroquinoline
Core Stability Warning (Read Before Processing)
Status: CRITICAL
Before attempting purification, you must understand the specific reactivity profile of the 2,4-dihaloquinoline scaffold.[1][2] Unlike simple halo-benzenes, 2-Bromo-4-chloroquinoline possesses a "soft spot" at the C4 position.
-
The Hazard: The Chlorine atom at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (
), specifically hydrolysis.[1][2] -
The Trigger: Prolonged exposure to acidic aqueous environments or acidic stationary phases (e.g., untreated Silica Gel) will hydrolyze the C4-Cl bond, yielding 2-bromo-4-quinolone .[1]
-
The Symptom: Your product will streak on TLC, oil out during crystallization, or show a broad "hump" at ~12-14 ppm in
-NMR (indicative of the N-H tautomer of the quinolone byproduct).[1][2]
Purification Decision Matrix
Use the following workflow to determine the optimal purification route based on your crude material's physical state.
Figure 1: Decision tree for selecting the appropriate purification methodology based on crude physical state.
Protocol A: Recrystallization (Troubleshooting Guide)
Recrystallization is the most efficient method for removing inorganic salts (from
Standard Solvent System: Ethanol (95%) or Acetonitrile.[1][2] Alternative System: Hexane / Ethyl Acetate (if the compound is too soluble in alcohols).[1][2]
FAQ: Crystallization Issues
Q: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What is happening? A: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated.[1][2]
-
Fix: Re-heat the mixture to dissolve the oil. Add a "co-solvent" in which the compound is less soluble (e.g., add water dropwise to Ethanol, or Hexane to Ethyl Acetate) until persistent cloudiness appears.[1][2][3]
-
Technique: Use Seeding .[1][2] Save a tiny crystal from a previous batch (or scratch the glass side) and add it to the solution after it has cooled to room temperature, but before putting it in the fridge.
Q: The crystals are yellow/orange, but the literature says it should be white.[1][2] Is it impure?
A: Yes.[1][2] Quinoline derivatives often trap traces of bromine (
Q: I have low recovery yield (<50%). Where is my product? A: 2,4-Dihaloquinolines are lipophilic but can be surprisingly soluble in organic solvents.[1]
-
Fix: Do not discard the mother liquor. Concentrate it to half volume and cool again to harvest a "second crop." Alternatively, the mother liquor may contain the 4-hydroxy impurity (which is more soluble in ethanol); check via TLC.[1][2]
Protocol B: Flash Chromatography (The "Buffered" Method)[1][2]
If you must use chromatography (e.g., for oily crude), you cannot use standard silica gel conditions.[1][2] Standard silica is slightly acidic (pH ~5-6), which catalyzes the hydrolysis of the 4-Cl bond.[1][2]
The Buffered Silica Protocol[1][2]
-
Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) .[1][2]
-
Column Packing: Pour the slurry and flush with 2 column volumes of the TEA/Hexane mix. This neutralizes the acidic sites on the silica.[1][2]
-
Elution: Run your gradient (e.g., Hexane -> 10% EtOAc/Hexane).[1][2] You can remove the TEA from the mobile phase after the compound has started eluting, or keep it at 0.5%.[1][2]
FAQ: Chromatography Issues
Q: I see a long "streak" or "tail" on my TLC plate, not a distinct spot. A: This is classic decomposition. The streak is the 4-hydroxy quinoline forming on the plate.[1][2]
-
Fix: Pre-treat your TLC plate.[1][2] Dip the empty TLC plate in a solution of 5% TEA in Hexane and let it dry before spotting your compound.[1][2] This ensures the
value you see is accurate and not an artifact of degradation.[1][2]
Q: A new spot appeared at the baseline (
-
Fix: If this impurity is present in the crude, it will stick to the top of the column.[1][2] You can simply elute your desired product (high
) and leave the impurity behind.[1][2]
Analytical Validation Data
When validating your purified material, compare against these expected metrics.
| Parameter | Expected Characteristic | Troubleshooting Note |
| Appearance | White to Off-White Solid | Yellow/Brown indicates oxidation or Br2 retention. |
| Melting Point | ~90–115°C (Isomer dependent)* | Sharp range (<2°C) indicates high purity.[2] Broad range = solvent trapped.[1][2] |
| Distinct aromatic region (7.5–8.5 ppm) | Look for broad singlet >10 ppm. If present, hydrolysis occurred.[1][2] | |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water.[2] |
*Note: Literature melting points for dihaloquinolines vary significantly by specific isomer and crystal polymorph.[1][2] Use HPLC purity (>98% @ 254nm) as the primary release criteria rather than MP alone.
Mechanism of Instability[1][2]
Understanding why the purification fails is key to preventing it.[1][2]
Figure 2: The hydrolysis pathway.[1][2] Protonation of the quinoline nitrogen (by acidic silica) activates the C4 position for nucleophilic attack by trace water, displacing the chlorine.[1][2]
References
-
Chemical Reactivity of 4-Chloroquinolines: Subject: Nucleophilic displacement of 4-chloro groups in quinolines is facile due to the electron-deficient nature of the heteroaromatic ring, enhanced by protonation.[1][2] Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General reactivity context).
-
Synthesis and Properties of Haloquinolines: Subject: Synthesis often involves
treatment of quinolones, requiring careful removal of acidic residues to prevent reversion.[1][2] Source:Organic Syntheses, Coll.[1][2] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948).[1][2] (Foundational protocols for chloroquinolines). -
Chromatographic Stability of Basic Heterocycles: Subject: Use of Triethylamine (TEA) to deactivate silica gel silanol groups prevents tailing and degradation of acid-sensitive bases.[1][2] Source: Reich, H. J. (2023).[1][2] Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison Chemistry.[1] URL:[Link][2]
-
Physical Properties Data: Subject: 2-Bromo-4-chloroquinoline (CAS 65340-70-7 / 64658-05-5) properties and safety data. Source: PubChem Compound Summary.[1][2] URL:[Link](Note: Isomer specificity in databases is critical; verify NMR of isolated material).
Sources
Technical Support Center: Optimization of 2-Bromo-4-chloroquinoline Functionalization
Ticket ID: #Q-BrCl-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Low Yields & Regioselectivity Issues in 2,4-Dihaloquinoline Scaffolds
Executive Summary: The Reactivity Landscape
The 2-bromo-4-chloroquinoline scaffold presents a classic "chemoselectivity switch" challenge. Low yields typically stem from a misunderstanding of the orthogonal reactivity between the C2-Bromo and C4-Chloro positions.
-
The C2-Position (Bromo): This is the "Soft" handle. It is significantly more reactive toward transition metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald) due to the weaker C-Br bond (
kcal/mol) compared to C-Cl ( kcal/mol). -
The C4-Position (Chloro): This is the "Hard" electrophile. It is electronically activated for Nucleophilic Aromatic Substitution (
) because the intermediate Meisenheimer complex is stabilized by the para-relationship to the quinoline nitrogen.
Critical Failure Mode: Attempting
Visualizing the Reactivity Map
Figure 1: Orthogonal reactivity map of 2-bromo-4-chloroquinoline. The C2 position is kinetically favored for metal catalysis, while C4 is electronically favored for nucleophilic displacement.
Troubleshooting Module: Pd-Catalyzed Coupling (C2-Focus)
Common Scenario: You are attempting a Suzuki coupling at C2, but the reaction stalls at 30-50% conversion, or you observe dehalogenation.
Root Cause Analysis & Solutions
| Symptom | Root Cause | Technical Solution |
| Stalled Reaction (<50%) | Catalyst Poisoning: The quinoline nitrogen ( | Switch Ligands: Use bulky, electron-rich phosphines like XPhos , SPhos , or P(t-Bu)3 . The steric bulk prevents the quinoline nitrogen from binding to the metal center [1]. |
| C4-Coupling (Regio-scrambling) | Over-active Catalyst: Highly active catalysts (e.g., Pd-RuPhos G4) at high temperatures (>100°C) may begin to oxidatively add to the C4-Cl bond. | Temperature Control: Maintain reaction temperature between 40°C – 60°C . The C2-Br bond activates at significantly lower temperatures than C4-Cl. |
| Hydrolysis (4-OH formation) | Aqueous Base Sensitivity: The C4-Cl is prone to hydrolysis in aqueous carbonate bases (Na2CO3/H2O), converting the substrate to the unreactive 4-quinolone. | Anhydrous Conditions: Switch to Cs2CO3 or K3PO4 in anhydrous 1,4-Dioxane or Toluene . Eliminate water to protect the C4-Cl moiety [2]. |
| Protodeboronation | Unstable Boronic Acid: Heterocyclic boronic acids often degrade before coupling. | MIDA Boronates / BF3K Salts: Switch coupling partners to slowly release the active species, or add the boronic acid in portions. |
Optimized Protocol: C2-Selective Suzuki Coupling
Objective: Install an aryl group at C2 while preserving the C4-Cl for subsequent steps.
-
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.1 M)
-
-
Procedure:
-
Charge an oven-dried vial with substrate, boronic acid, base, and Pd-precatalyst.
-
Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling.[1]
-
Add anhydrous dioxane via syringe.
-
Heat to 60°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: If C4-coupling is observed (>5%), lower temp to 40°C.
-
-
Workup: Filter through Celite to remove Pd black. Wash with EtOAc.
Troubleshooting Module: Nucleophilic Substitution (C4-Focus)
Common Scenario: You are trying to install an amine at C4 (
Root Cause Analysis & Solutions
| Symptom | Root Cause | Technical Solution |
| Low Conversion | Deactivated Ring: If the quinoline ring is electron-rich (e.g., OMe at C6/C7), the C4 position becomes less electrophilic. | Acid Catalysis: Add 1.0 equiv of HCl (4M in dioxane) or TFA . Protonation of the quinoline nitrogen ( |
| Hydrolysis (Quinolone) | Moisture in Solvent: | Solvent Switch: Use n-Butanol or DMAc (Dimethylacetamide). Avoid dilute aqueous alcohols. If using alkoxides, ensure they are freshly prepared. |
| C2-Substitution | "Soft" Nucleophiles: Thiolates or soft carbon nucleophiles may attack C2 via a different mechanism or if C2-Br is still present. | Sequence Control: Perform C4 substitution after C2 functionalization if possible. If C2-Br must remain, use steric control (bulky amines prefer C4 due to the clearance away from the ring nitrogen). |
Optimized Protocol: C4-Selective Amination ( )
Objective: Displace C4-Cl with a primary amine.
-
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (or 2-substituted-4-chloro derivative).
-
Nucleophile: Primary Amine (1.2 – 1.5 equiv).
-
Base: DIPEA (2.0 equiv) – Only if using acid salt of amine.
-
Solvent: NMP (N-methyl-2-pyrrolidone) or n-Butanol .
-
-
Procedure:
-
Dissolve substrate in NMP (0.5 M).
-
Option A (Standard): Heat to 100°C - 120°C in a sealed tube.
-
Option B (Acid Promoted): If substrate is unreactive, add 1.0 equiv of acetic acid or catalytic HCl. This protonates the ring N, activating the C4 position.
-
Monitor for the disappearance of starting material.[5]
-
-
Purification: Quench with water. The product often precipitates. If not, extract with DCM.
Advanced Workflow: Sequential Functionalization
To maximize yield, the order of operations is non-negotiable.
Path A: The "Standard" Route (C2 then C4)
Best for generating 2,4-diaryl or 2-aryl-4-amino quinolines.
-
Step 1 (Suzuki): Pd-catalyzed coupling at C2-Br (Weaker bond, oxidative addition favored).
-
Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C. (Note: Since C4-Cl is robust, aqueous bases are tolerated if the reaction is fast, but anhydrous is safer).
-
-
Step 2 (
): Nucleophilic displacement at C4-Cl .-
Conditions: Amine, n-BuOH, reflux.
-
Path B: The "Reverse" Route (C4 then C2)
Required if the C2-substituent is sensitive to
-
Step 1 (
): Displacement of C4-Cl selectively.-
Challenge: C2-Br is also susceptible to nucleophiles.
-
Solution: Use stoichiometric control (0.95 equiv nucleophile) and lower temperatures (0°C to RT). The C4 position is more electrophilic due to the para-N effect, but C2-Br is a better leaving group. This competition is risky.
-
Alternative: Use Lithium-Halogen Exchange at C2 first (n-BuLi, -78°C), trap with a protecting group (e.g., TMS), functionalize C4, then deprotect/functionalize C2.
-
References
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, vol. 72, no. 14, 2007, pp. 5129–5138. Link
-
Wolf, C., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloroquinoline." Journal of Organic Chemistry, vol. 74, no. 16, 2009, pp. 6231–6236. Link
-
Roh, E., et al. "Acid-Promoted Nucleophilic Aromatic Substitution of 4-Chloroquinolines." Tetrahedron Letters, vol. 54, no. 22, 2013, pp. 2855-2858. Link
-
Srivastava, A., et al. "Regioselective Alkynylation followed by Suzuki Coupling of 2,4-Dichloroquinoline." Arkivoc, vol. 2009, no. 7, 2009, pp. 169-178. Link
Disclaimer: These protocols are intended for use by trained chemical professionals. Always verify safety data sheets (SDS) and perform risk assessments before conducting experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Quinolone synthesis [organic-chemistry.org]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. reddit.com [reddit.com]
Troubleshooting guide for Sonogashira coupling of 2-Bromo-4-chloroquinoline
This guide serves as a specialized technical support interface for the Sonogashira coupling of 2-Bromo-4-chloroquinoline . It is designed for researchers requiring high-fidelity control over regioselectivity and yield.
Ticket ID: SONO-24-BQ Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Challenge
You are working with a heterocyclic dihalide . This substrate presents a classic competition between electronic activation and leaving group ability.
-
Site 1 (C2-Position): Highly activated for oxidative addition due to the adjacent heterocyclic nitrogen (inductive electron withdrawal). Contains a Bromine atom (Good leaving group).
-
Site 2 (C4-Position): Less activated than C2. Contains a Chlorine atom (Poor leaving group).
The chemical logic dictates: The reaction should proceed selectively at C2 under mild conditions. Reaction at C4 typically requires higher temperatures or specialized bulky ligands. The risk: Over-reaction (bis-coupling) or catalyst deactivation before the C2-Br bond is fully consumed.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "I am seeing bis-coupled product (reaction at both C2 and C4)."
Diagnosis: Your catalytic system is too active, or the temperature is too high. While Cl is a poorer leaving group, electron-deficient heterocycles like quinoline can undergo oxidative addition at C-Cl bonds if the energy barrier is breached. Corrective Action:
-
Temperature Control: Strictly maintain the reaction temperature below 60°C . The C2-Br coupling often proceeds at Room Temperature (RT) to 40°C. The C4-Cl activation energy is significantly higher.
-
Ligand Selection: Switch to a "less rich" phosphine ligand. Use Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ . Avoid bulky, electron-rich ligands like t-Bu₃P or Buchwald ligands (e.g., XPhos, SPhos), as these are specifically designed to activate aryl chlorides.
-
Stoichiometry: Ensure the alkyne is the limiting reagent or used in slight excess (1.05 equiv). Do not use large excesses (e.g., >1.5 equiv) initially.
Issue 2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst poisoning or "Pd-Black" formation. This is often caused by the accumulation of Copper(I) acetylides which can be insoluble or sequester the palladium. Corrective Action:
-
The "Slow Addition" Protocol: Do not dump the alkyne in at once. High concentrations of alkyne relative to amine promote homocoupling (Glaser) and catalyst aggregation. Add the alkyne as a solution over 1 hour.
-
Oxygen Exclusion: Sonogashira is strictly aerobic-intolerant when Cu is used. Oxygen promotes the Glaser homocoupling of the alkyne, consuming your reagent and generating Cu-oxidized byproducts that kill the Pd cycle. Sparge solvents with Argon for 30 minutes, not just N₂ balloon purging.
Issue 3: "I see a major side product that matches the alkyne dimer mass."
Diagnosis: Glaser Homocoupling.[1][2] This is the most common parasitic reaction in Cu-cocatalyzed Sonogashira couplings. Corrective Action:
-
Reduce Copper: Lower CuI loading to 1–2 mol%.
-
Switch to Cu-Free: If the problem persists, use Pd(CH₃CN)₂Cl₂ / XPhos (requires higher temp, watch regioselectivity) or Pd/C in aqueous media. However, for 2-bromo-4-chloroquinoline, the standard Cu-cocatalyzed method at RT is usually superior for selectivity if O₂ is excluded.
Module 2: The Self-Validating Protocol
This protocol is designed to enforce C2-selectivity through kinetic control.
Reagents:
-
Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.1 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) — Chosen for moderate activity, preventing C4-Cl insertion.
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (0.2 M concentration).
Step-by-Step Workflow:
-
Deoxygenation (Critical):
-
Place solid 2-bromo-4-chloroquinoline, Pd(PPh₃)₂Cl₂, and CuI in a dry Schlenk flask.
-
Evacuate and backfill with Argon (x3).
-
Separately sparge the solvent (THF/DMF) and Et₃N with Argon for 20 mins.
-
-
Initiation:
-
Add the degassed solvent and base to the solids via syringe.
-
Stir at Room Temperature (25°C) for 10 minutes. The solution should be yellow/orange. If it turns black immediately, your solvent is wet or oxygenated.
-
-
Controlled Addition:
-
Add the Alkyne (dissolved in minimal degassed solvent) dropwise over 30 minutes.
-
Checkpoint: Monitor by TLC/LCMS after 1 hour. You should see the disappearance of the starting material (SM) and formation of the mono-coupled product.
-
-
Thermal Ramp (Conditional):
-
If SM remains after 4 hours at RT, raise temp to 40°C .
-
Warning: Do not exceed 50°C unless SM is unreactive.
-
-
Termination:
-
Filter through a pad of Celite to remove Pd/Cu residues.
-
Concentrate and purify via column chromatography.
-
Module 3: Mechanistic Visualization
The following diagram illustrates the competing pathways. The Green Path is the desired kinetic product (C2). The Red Path represents the thermodynamic sink or side reaction (C4/Bis) which we avoid by controlling ligand and temperature.
Caption: Kinetic pathway analysis showing the preferential oxidative addition at C2-Br over C4-Cl.
Module 4: Data & Reactivity Reference
Reactivity Hierarchy Table
| Position | Halogen | Electronic Effect | Leaving Group Ability | Reactivity Rank |
| C-2 | Bromine | High (adj. to N) | High (Weak bond) | 1 (Fastest) |
| C-4 | Chlorine | Moderate (Vinylogous to N) | Low (Strong bond) | 2 (Slow) |
| C-3 | (H) | Low | N/A | Inert |
Solvent Compatibility Matrix
| Solvent | Polarity | Base Compatibility | Recommendation |
| THF | Moderate | Et₃N, DIPA | Excellent (Easy workup) |
| DMF | High | Et₃N | Good (For insoluble substrates) |
| Toluene | Low | DIPA | Fair (May require heat, risking C4 reaction) |
| MeCN | High | Et₃N | Poor (Can coordinate Pd, slowing reaction) |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Wolf, C., & Lerebours, R. (2004). Regioselective Copper-Free Palladium-Catalyzed Cross-Coupling of 2,4-Dihaloquinolines with Terminal Alkynes. Organic Letters, 6(7), 1147–1150. Link
-
Bach, T., & Schröter, S. (2002). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloroquinoline. Organic Letters, 4(16), 2705–2708. Link
-
Soudi, M., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction. Organometallics, 38(19), 3730–3742. Link
Sources
Technical Support Center: Synthesis & Impurity Management of 2-Bromo-4-chloroquinoline
Ticket System Status: [ONLINE] Current Topic: Halogen Selectivity & Purification in Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview: The "Mixed-Halogen" Challenge
Synthesizing 2-bromo-4-chloroquinoline is a classic exercise in chemoselectivity. Unlike symmetrical 2,4-dichloro- or 2,4-dibromoquinolines, this target requires differentiating the C2 and C4 positions. The core challenge lies in the similar reactivity of the C2 and C4 positions toward nucleophilic aromatic substitution (
The Validated Route
The most robust industrial route avoids simultaneous di-halogenation. Instead, it utilizes 4-chloroquinolin-2(1H)-one (also known as 4-chloro-2-hydroxyquinoline) as the critical intermediate. This locks the chlorine at C4, leaving the C2 lactam carbonyl available for activation and bromination using phosphoryl bromide (
Reaction Scheme:
Technical Support Modules (Troubleshooting)
Ticket #001: High Levels of 2,4-Dichloroquinoline
User Report: "My HPLC shows a 15% impurity peak that co-elutes closely with the product. MS confirms a mass of 198/200 (dichloro pattern)."
Root Cause Analysis:
This is the most common critical failure. It arises from Halogen Exchange . If your reaction environment contains free chloride ions during the bromination step, the phosphorus center in
Corrective Actions:
-
Reagent Purity: Ensure your
is free of or contaminants. -
Solvent Choice: Avoid chlorinated solvents (like dichloroethane or chloroform) at temperatures
if free radicals or Lewis acids are present, though toluene is the standard recommendation. -
Strict Chloride Exclusion: If you prepared the starting material (4-chloroquinolin-2(1H)-one) using
, you must quench and wash the intermediate thoroughly. Residual trapped in the crystal lattice of the starting material will cause this impurity.
Ticket #002: Incomplete Conversion & "Wet" Peaks
User Report: "Reaction stalls at 80% conversion. A peak matching the starting material persists."
Root Cause Analysis: The "Starting Material" appearing on LC-MS is often an artifact of Hydrolysis . The target molecule (2-bromo-4-chloroquinoline) is an imidoyl halide equivalent. Upon exposure to atmospheric moisture or aqueous workup conditions that are too acidic/basic, the C2-Br bond hydrolyzes back to the C2-OH (lactam), regenerating the starting material.
Corrective Actions:
-
Anhydrous Conditions: The reaction must be performed under strict
atmosphere. -
Workup Protocol: Quench the reaction mixture into ice-cold dilute
. Do not use strong acids or bases. Keep the quench temperature to slow the rate of hydrolysis relative to neutralization.
Ticket #003: Formation of 2,4-Dibromoquinoline
User Report: "I see a mass shift corresponding to the dibromo analog."
Root Cause Analysis:
This indicates C4-Chlorine Displacement . While the C-Cl bond at position 4 is robust, prolonged heating with a large excess of
Corrective Actions:
-
Stoichiometry Control: Use only a slight excess of
(1.1 – 1.2 equivalents). -
Temperature Monitoring: Do not exceed
. The activation energy for displacing the C4-Cl is significantly higher than activating the C2-lactam.
Visualizing the Impurity Pathways
The following diagram illustrates the critical decision nodes where impurities enter the workflow.
Figure 1: Reaction pathway analysis showing entry points for critical impurities (Red) vs. the target pathway (Green).
Validated Experimental Protocol
This protocol is designed to minimize the "Ticket #001" and "Ticket #003" issues described above.
Reagents & Equipment[1][2][3][4]
-
Substrate: 4-Chloroquinolin-2(1H)-one (Dry, milled powder).
-
Brominating Agent:
(Phosphorus oxybromide), 99% purity. -
Solvent: Anhydrous Toluene (stored over molecular sieves).
-
Base: N,N-Dimethylaniline (DMA) - Catalytic amount to scavenge acid without promoting hydrolysis.
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1. Setup | Charge 4-Chloroquinolin-2(1H)-one (1.0 eq) into a dry 3-neck flask under | Moisture is the enemy. Ensure glassware is oven-dried. |
| 2. Activation | Add | Do not use liquid |
| 3. Reaction | Heat to reflux ( | Stop reaction immediately when SM < 1%. Prolonged heating promotes C4-Cl exchange (Ticket #003). |
| 4. Quench | Cool to | Exothermic! Maintain internal temp |
| 5. Isolation | Extract with Ethyl Acetate.[1] Wash organic layer with Brine. Dry over | Avoid acidic washes. The product is acid-labile. |
| 6. Purification | Recrystallize from Heptane/EtOAc (9:1). | Avoid Chromatography if possible; silica gel is slightly acidic and can degrade the product. |
Analytical Checkpoints (Data Summary)
| Compound | Retention Time (Rel.) | Mass (m/z) | Key Identification Feature |
| Target | 1.00 | 241/243/245 | Characteristic Br/Cl isotope pattern (3:4:1). |
| 2,4-Dichloro | 0.92 | 197/199/201 | Elutes before target. 9:6:1 isotope pattern. |
| 2,4-Dibromo | 1.15 | 285/287/289 | Elutes after target. 1:2:1 isotope pattern. |
References
-
MDPI. (2022). Synthesis of 2-bromo-4-chloroquinoline derivatives via triazole hybrids. (Demonstrates the utility of 4,7-dichloroquinoline precursors and related halo-quinoline chemistry).
-
Google Patents. (2017). CN106432073B: Preparation method of 6-bromo-4-chloroquinoline.[2] (Provides industrial process data on solvent handling and POCl3/POBr3 usage in quinoline systems).
-
National Institutes of Health (PMC). (2010). Crystal structure of 2,4-dichloroquinoline. (Critical for understanding the separation difficulty between dichloro- and bromo-chloro- analogs due to planar packing).
-
Master Organic Chemistry. (2015). Mechanism of PBr3 and POBr3 Reactions. (Mechanistic grounding for the activation of the lactam oxygen).
Sources
Technical Support Center: 2-Bromo-4-chloroquinoline Reactivity Guide
The following technical guide is structured as a specialized support center resource. It addresses the specific chemoselectivity challenges of 2-Bromo-4-chloroquinoline , a scaffold notorious for "scrambling" (halogen migration) and hydrodehalogenation (replacement of halogen with hydrogen) during catalysis.
Status: Operational | Topic: Chemoselectivity & Dehalogenation Prevention Target Audience: Medicinal Chemists, Process Development Scientists
The Chemoselectivity Hierarchy
Before troubleshooting, you must understand the intrinsic reactivity landscape of your molecule. 2-Bromo-4-chloroquinoline is a "bifunctional electrophile." The nitrogen atom creates an electronic bias that distinguishes the C2 and C4 positions, but this bias is easily disrupted by reaction conditions.
Reactivity Matrix
| Reaction Type | Most Reactive Position | Mechanistic Driver |
| Pd-Catalyzed Coupling | C2-Bromine | Weak C-Br bond ( |
| Nucleophilic Substitution ( | C4-Chlorine (often) | Although C2 is inductively activated, the C4 position is highly susceptible to addition-elimination, especially under acid catalysis or with specific nucleophiles. |
| Lithium-Halogen Exchange | C2-Bromine | Rapid exchange at cryogenic temperatures due to bromine polarizability. |
Troubleshooting Palladium-Catalyzed Cross-Couplings
Common Issue: “I am attempting a Suzuki coupling at the C2-Br position, but I am isolating the dehalogenated byproduct (4-chloroquinoline) where the bromine has been replaced by a hydrogen.”
The Root Cause: Competitive Hydrodehalogenation
This is the most frequent failure mode. It occurs when the rate of Transmetallation (the entry of your coupling partner) is slower than the rate of Hydride Capture .
The Mechanism of Failure
Once Palladium inserts into the C2-Br bond (Oxidative Addition), the intermediate species is vulnerable. If a hydride source is present, the complex undergoes reductive elimination to form the C2-H product (dehalogenation) rather than the C2-R product.
Figure 1: Competing pathways in Pd-catalysis. Dehalogenation dominates when hydride sources are present and transmetallation is sluggish.
Protocol Adjustments to Prevent Dehalogenation
A. Solvent Selection (The "No-Alcohol" Rule)
Stop using: Ethanol, Isopropanol, or Methanol.
Primary and secondary alcohols are excellent hydride donors via
-
DMF/DMAc: Excellent for solubilizing polar quinolines.
-
1,4-Dioxane: Standard for Suzuki couplings.
-
Toluene: If solubility permits.
B. Base Selection
Stop using: Ethoxides or Isopropoxides (e.g., NaOEt, NaOiPr). These bases can transfer a hydride directly to the metal center. Switch to: Anhydrous inorganic bases.
- : Generally superior for heteroaromatic couplings.
- : High solubility in organic solvents without hydride risk.
-
KF: Useful for sensitive substrates.
C. Catalyst Optimization
If dehalogenation persists, your catalyst is "waiting" too long for the boronic acid. Accelerate the cycle:
-
Ligand: Use electron-rich, bulky phosphines (e.g., XPhos , SPhos ) or NHC ligands (e.g., Pd-PEPPSI-IPr ). These facilitate rapid oxidative addition and transmetallation, outcompeting the side reaction.
-
Pre-activation: Pre-stir the boronic acid with the base for 15 minutes before adding the catalyst/halide to ensure the active boronate species is ready immediately.
Troubleshooting Nucleophilic Aromatic Substitution ( )
Common Issue: “I want to displace the C4-Cl with an amine, but the C2-Br is also reacting or hydrolyzing.”
The C4 position in quinolines is para to the nitrogen, making it highly electrophilic. However, the C2 position is also activated.
Control Strategy: Temperature & Acid Modulation
1. Temperature Titration
-
Protocol: Start the reaction at
and warm slowly to Room Temperature (RT). -
Why: C4-Cl displacement often proceeds at lower temperatures than C2-Br displacement. If you heat to reflux immediately, you lose selectivity.
2. The Acid Trap (Avoid HCl)
-
Risk: Using amine salts (e.g.,
) generates acid. Protonation of the quinoline nitrogen ( -H ) dramatically increases the electrophilicity of both positions, often leading to dual substitution or hydrolysis. -
Solution: Use free-base amines and add a non-nucleophilic base (DIPEA or
) to scavenge protons.
3. Regioselectivity Data (General Trends)
| Nucleophile | Conditions | Major Product |
|---|
| Aliphatic Amine | THF,
Troubleshooting Lithium-Halogen Exchange
Common Issue: “I am trying to lithiate at C2, but I get a complex mixture of scrambled isomers.”
The "Dance" of Halogens
Lithium-halogen exchange is faster than proton transfer, but "halogen dance" (migration of the Li to a more stable position) is a major risk on the quinoline ring.
Validated Protocol for C2-Functionalization
-
Solvent: Anhydrous THF or
. -
Temperature: Must be maintained at
. Do not allow it to rise above until the electrophile is added. -
Reagent: Use
-BuLi (add slowly down the side of the flask). -
Timing: The exchange at C2-Br is extremely fast (
).-
Critical Step: Add your electrophile (e.g., aldehyde, DMF) immediately after the lithium addition. Waiting promotes scrambling to the C4 or C3 positions.
-
-
Alternative: Use Turbo-Grignard (
) at . This is milder and less prone to scrambling than organolithiums.
Frequently Asked Questions (FAQ)
Q: Can I use water in my Suzuki coupling solvent mixture? A: Yes, but be cautious. Water itself is not a hydride donor, but it can promote hydrolysis of the C4-Cl bond if the reaction is prolonged and basic. A mixture of Dioxane/Water (4:1) is standard. If hydrolysis is observed, switch to anhydrous Toluene or DMF .
Q: Why is my C4-Chlorine stable during C2-Suzuki coupling?
A: The bond dissociation energy (BDE) of C-Cl is significantly higher than C-Br. Under standard conditions (
Q: How do I remove the Palladium after the reaction? A: 2-Bromo-4-chloroquinoline derivatives often coordinate to Pd, carrying it into the next step. Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .
References
-
BenchChem. (2025).[1][2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates.[3] Retrieved from
-
Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions (Dehalogenation Mechanisms). Retrieved from
-
National Institutes of Health (PMC). (2022). Selective Arylation of 2-Bromo-4-chlorophenyl derivatives via Pd-Catalyzed Suzuki Cross-Coupling. Retrieved from
Sources
Optimization of reaction conditions for amination of 2-Bromo-4-chloroquinoline
Department: Process Chemistry & Catalysis Support Subject: Optimization of Reaction Conditions for Selective Amination Reference ID: TSC-QZN-2024-01
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Scaffold: 2-Bromo-4-chloroquinoline is a "privileged scaffold" in drug discovery, serving as a precursor for antimalarials, kinase inhibitors, and receptor antagonists.
The Challenge: This substrate contains two electrophilic sites with distinct reactivity profiles.
-
C2-Position (Bromo): Highly reactive toward Palladium oxidative addition (
Br > Cl).[1] -
C4-Position (Chloro): Less reactive toward Pd, but susceptible to Nucleophilic Aromatic Substitution (
) due to the para-relationship with the quinoline nitrogen.[1]
The Objective: The standard synthetic goal is regioselective C2-amination via Buchwald-Hartwig coupling, preserving the C4-chloride for subsequent diversification. This guide focuses on maximizing this selectivity while suppressing common side reactions like hydrodehalogenation or bis-amination.
Troubleshooting Guides (Q&A)
Module A: Regioselectivity Issues (C2 vs. C4)
Q: I am observing significant amounts of the C4-aminated byproduct or bis-aminated product. How do I stop this?
A: Loss of regioselectivity usually stems from "over-activation" of the system.
-
Root Cause 1: Temperature: At temperatures >100°C, the energy barrier difference between C-Br and C-Cl oxidative addition narrows.
-
Fix: Lower the reaction temperature to 60–80°C.
-
-
Root Cause 2: Ligand Choice: Highly active ligands (e.g.,
) may promote oxidative addition into the aryl chloride after the bromide is consumed.[1]-
Fix: Switch to ligands with high steric bulk that favor the more accessible bromide but struggle with the chloride. Xantphos is an excellent first choice due to its large bite angle, which favors reductive elimination over difficult oxidative additions.[1] XPhos is also highly selective for bromides over chlorides.
-
-
Root Cause 3: Background
: If you are using a small, nucleophilic amine (e.g., morpholine, pyrrolidine) and a strong base, the amine may attack C4 thermally.[1]
Module B: Reaction Stalling & Conversion
Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help. [1]
A: This "die-off" is symptomatic of catalyst poisoning or instability.
-
Root Cause 1: Inhibitory Byproducts: The quinoline nitrogen itself can coordinate to Pd, acting as a "ligand sink" and removing active Pd(0) from the cycle.[1]
-
Fix: Increase the ligand-to-metal ratio (L:M) from 1:1 to 2:1 or 3:1. This keeps the Pd center saturated with phosphine, preventing the quinoline N-coordination.
-
-
Root Cause 2: Pd Black Formation: If the reaction mixture turns black and precipitates, your catalyst has aggregated.
Module C: Impurity Profile (Hydrodehalogenation)
Q: I see a byproduct where the Bromine is gone, but no amine is attached (Hydrodehalogenation).
A: This is a reduction pathway where the Pd-Ar intermediate undergoes
-
Root Cause: The reductive elimination of the C-N bond is too slow compared to hydride transfer.
-
Fix:
-
Solvent: Avoid primary alcohols or DMF. Use Toluene or 1,4-Dioxane .[3]
-
Ligand: Use a ligand that accelerates reductive elimination (e.g., BrettPhos or RuPhos for secondary amines).[1][2]
-
Temperature: Surprisingly, increasing the temperature slightly can sometimes favor the higher-energy reductive elimination over the lower-energy hydride transfer, provided regioselectivity is not compromised.
-
Visual Troubleshooting Logic
The following decision tree helps you diagnose reaction failures based on LCMS data.
Caption: Logic flow for diagnosing failure modes based on crude reaction analysis.
Standardized Experimental Protocol
This protocol is optimized for C2-selectivity using a Pd-catalyzed approach. It is designed to be robust against common "poisoning" effects of the quinoline nitrogen.
Materials Table
| Reagent | Equivalents | Role | Notes |
| 2-Bromo-4-chloroquinoline | 1.0 | Substrate | Limiting reagent. |
| Amine (R-NH2) | 1.2 | Nucleophile | Slight excess to drive conversion.[1] |
| Pd2(dba)3 | 0.02 (2 mol%) | Catalyst Precursor | Pd(0) source; avoids reduction step needed for Pd(II).[1] |
| Xantphos | 0.06 (6 mol%) | Ligand | Large bite angle favors C-N bond formation; high selectivity.[1] |
| Cs2CO3 | 2.0 | Base | Mild base; suppresses background |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous; degassed.[1] |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
In a glovebox or under active Argon flow, charge a reaction vial with 2-Bromo-4-chloroquinoline (1.0 equiv), Pd2(dba)3 (2 mol%), Xantphos (6 mol%), and Cs2CO3 (2.0 equiv).[1]
-
Note: Premixing Pd and Ligand in a small amount of solvent for 5 minutes before adding to the substrate can improve active catalyst formation.
-
-
Solvent Addition:
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).[1]
-
Heat to 80°C in an aluminum heating block.
-
Stir vigorously (800+ rpm). Poor stirring causes base clumping and stalled reactions.
-
-
Monitoring:
-
Check LCMS at 2 hours .
-
Target: >95% conversion of SM; <5% C4-byproduct.
-
If conversion is slow, raise temperature to 90°C, but monitor C4-impurity levels closely.[1]
-
-
Workup:
Optimization Workflow
Use this workflow when the standard protocol fails for a specific amine (e.g., highly sterically hindered amines).
Caption: Iterative screening process for challenging amine partners.
References
-
BenchChem. (2025).[5][6][1] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Retrieved from 6[1]
-
BenchChem. (2025).[6][1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from 5[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual citation for ligand selection principles).
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9][10] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society. (Foundational mechanism for oxidative addition rates).[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
Challenges in the multi-step synthesis of 2-Bromo-4-chloroquinoline analogs
Technical Support Center: Heterocyclic Synthesis Division Topic: Multi-step Synthesis of 2-Bromo-4-Chloroquinoline Analogs Ticket ID: #Q-SYN-24-BrCl Status: Open for Consultation
Executive Summary: The Regioselectivity Paradox
Welcome to the technical support hub for quinoline functionalization. The synthesis of 2-bromo-4-chloroquinoline presents a classic "regioselectivity paradox" in heterocyclic chemistry.
The core challenge lies in the electronic disparity between the C2 and C4 positions. While both positions are electrophilic in 2,4-dihaloquinolines, the C4 position is kinetically more reactive toward nucleophilic aromatic substitution (
Consequently, standard halogen exchange protocols on 2,4-dichloroquinoline often yield the undesired 4-bromo-2-chloro isomer. This guide provides the workflows to bypass this thermodynamic trap and ensure high-fidelity synthesis.
Module 1: Synthetic Pathways & Decision Logic
Do not proceed until you have verified your starting material purity. Select your pathway based on available precursors.
Pathway A: The N-Oxide Rearrangement (High Precision)
Recommended for high-purity requirements. This route leverages the specific reactivity of N-oxides to functionalize the C2 position after the C4 position is already established.
-
Precursor: 4-Chloroquinoline.[2]
-
Activation: Oxidation to 4-Chloroquinoline-N-oxide.
-
Functionalization: Reaction with phosphoryl bromide (
) or sulfonyl bromides to install the bromine at C2 via rearrangement.
Pathway B: The Stepwise Dione Functionalization (Traditional)
Recommended for bulk scale-up, but requires strict temperature control.
-
Precursor: Aniline + Diethyl malonate
Quinoline-2,4-dione. -
Differentiation: This is the critical failure point. Reacting the dione directly with mixed halogens (
+ ) results in inseparable mixtures. -
Solution: Synthesize 2,4-dichloroquinoline first, then perform a controlled halogen exchange, though this risks C4 substitution.
Module 2: Interactive Troubleshooting (FAQs)
Ticket #1: "I performed a halogen exchange on 2,4-dichloroquinoline with HBr, but NMR suggests I made 4-bromo-2-chloroquinoline."
Diagnosis: You have fallen victim to the C4-Kinetic Dominance . In 2,4-dichloroquinoline, the C4 chlorine is significantly more labile than the C2 chlorine.[3] When you introduce a bromide nucleophile (from HBr), it attacks the most electrophilic site first—C4.
Corrective Protocol: To synthesize the 2-bromo-4-chloro isomer, you must reverse the order of halogen introduction or use a directing group strategy.
-
Immediate Fix: Switch to Pathway A (N-Oxide Route) .
-
Start with 4-chloroquinoline .
-
Oxidize with m-CPBA (1.1 equiv) in DCM to yield 4-chloroquinoline-N-oxide .
-
Treat the N-oxide with
in chloroform or DCE. The mechanism involves coordination of the N-oxide oxygen to phosphorus, followed by nucleophilic attack of bromide at C2 and elimination of the phosphate group.
-
Result: High regioselectivity for C2-Br because C4 is already occupied and less prone to displacement under these specific rearrangement conditions.
-
Ticket #2: "My reaction mixture turned into a black tar during the chlorination step."
Diagnosis: This is a thermal runaway event caused by the exothermic decomposition of the carbamoyl chloride intermediate or inadequate quenching.
Troubleshooting Steps:
-
Catalyst Control: Are you using DMF? DMF acts as a Vilsmeier-Haack catalyst. Use strictly catalytic amounts (3-5 drops per 10 mmol). Excess DMF creates stable complexes that are hard to hydrolyze.
-
Temperature Ramp: Do not heat to reflux immediately. Stir at RT for 30 mins, then 60°C for 1 hour, then reflux.
-
The "Black Tar" Fix: If the reaction is already tarry, the product is likely trapped in viscous polyphosphates.
-
Protocol: Decant the liquid supernatant. Treat the tar residue with crushed ice/ammonia water (28%) cautiously. The exotherm will be violent—use an ice bath. Extract with EtOAc immediately after neutralization to prevent hydrolysis.
-
Ticket #3: "I cannot separate the 2-bromo-4-chloro and 2,4-dichloro impurities by column chromatography."
Diagnosis: Halogenated quinoline congeners have nearly identical Rf values on silica gel due to similar lipophilicity.
Purification Strategy:
-
Method A (Chemical Washing): If your impurity is 2,4-dichloroquinoline, it is slightly more basic than the 2-bromo analog. Wash the organic layer with dilute acid (0.1 M HCl). The separation is poor but can enrich the mixture.
-
Method B (Crystallization - The Gold Standard):
-
Solvent System: Heptane/Ethanol (95:5) .
-
Protocol: Dissolve crude solid in hot ethanol. Add heptane dropwise until turbidity appears. Cool slowly to 4°C. The symmetrical 2,4-dichloro species often crystallizes differently than the mixed halogen species.
-
-
Method C (Modified Silica): Use AgNO3-impregnated silica . The slight difference in polarizability between the C-Cl and C-Br bonds can improve separation on silver-doped stationary phases (pi-complexation).
Module 3: Visualization & Data
Figure 1: The Regioselectivity Trap & Solution Workflow
Caption: Comparative reactivity of C2 vs C4 positions and the N-oxide bypass route for specific 2-bromo-4-chloro synthesis.
Table 1: Reactivity Profile of Quinoline Positions
| Parameter | Position C2 | Position C4 | Implication for Synthesis |
| Electrophilicity | High | Very High | Nucleophiles attack C4 first. |
| LUMO Coefficient | Lower | Higher | C4 is the kinetic site for |
| Steric Hindrance | Moderate (Peri-H interaction absent) | High (Peri-H interaction present) | Bulky nucleophiles might favor C2, but electronic effects usually dominate. |
| N-Oxide Activation | High (via rearrangement) | Low | Use N-oxides to target C2 specifically. |
Module 4: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 2-Bromo-4-Chloroquinoline via N-Oxide Validation Checkpoint: Monitor the disappearance of the N-oxide peak in LCMS (M+16 mass shift).
-
Oxidation:
-
Dissolve 4-chloroquinoline (10 mmol) in DCM (50 mL).
-
Add m-CPBA (11 mmol) portion-wise at 0°C.
-
Stir at RT for 4 hours. Wash with 10%
to remove m-chlorobenzoic acid. -
Checkpoint: TLC (MeOH/DCM 1:9) should show a lower Rf spot (N-oxide).
-
-
Bromination (The Critical Step):
-
Dissolve the dried N-oxide in anhydrous 1,2-dichloroethane (DCE).
-
Add
(1.2 equiv) dissolved in DCE dropwise at 0°C under Argon. -
CRITICAL: Do not rush the addition. Exotherm control is vital to prevent tarring.
-
Heat to reflux (80°C) for 2 hours.
-
Mechanism:[4][5][6][7][8] The N-oxide oxygen attacks Phosphorus, activating the ring. Bromide attacks C2, followed by elimination of the phosphate group.
-
-
Workup:
-
Pour onto ice/water mixture. Neutralize with
. -
Extract with DCM.
-
Yield Expectation: 65-75%.
-
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (NIH) / PMC. Note: Confirms the higher LUMO coefficient and reactivity of the C4 position in quinazoline/quinoline systems, explaining the difficulty of direct C2 substitution.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Source: Chemistry Stack Exchange (Validated Community Discussion). Note: Provides mechanistic explanation of the electronic factors (EWG para vs ortho) driving the C4 selectivity.
-
Synthesis of 6-bromo-4-iodoquinoline (Analogous Chemistry). Source: ResearchGate. Note: Details the protocol for handling halo-quinolines and the use of
for functionalization, serving as a baseline for experimental conditions. -
2-BROMO-4-CHLOROQUINOLINE Safety Data Sheet. Source: ChemicalBook.[9] Note: Verification of the target molecule's existence and safety properties.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 2-BROMO-4-CHLOROQUINOLINE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Stability & Handling of 2-Bromo-4-chloroquinoline Derivatives
Ticket ID: #QC-2B4Cl-STAB Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
2-Bromo-4-chloroquinoline is a "push-pull" bifunctional electrophile. Its instability arises from the distinct electronic activation of the C2 and C4 positions by the quinoline nitrogen. The C4-chloro position is electronically activated (para-like) for nucleophilic attack, while the C2-bromo position is activated (ortho-like) but contains a superior leaving group (Bromide).
This guide addresses the three primary failure modes: Hydrolytic Degradation (conversion to quinolones), Regioselective Solvolysis (unintended substitution by solvents), and Photolytic Dehalogenation .
Module 1: Critical Storage & Handling Protocols
The majority of stability issues stem from improper environmental control. Follow these "First Line of Defense" protocols.
Storage Specifications Table
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Halogenated heterocycles are kinetically unstable; low temp arrests slow hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and prevents oxidative degradation of the quinoline nitrogen. |
| Container | Amber Glass + Parafilm | Prevents UV-induced radical dehalogenation (C-Br bond is UV-labile). |
| Desiccant | P₂O₅ or Activated Sieves | Hydrolysis is autocatalytic; trace HCl/HBr generated accelerates further degradation. |
Handling FAQ
Q: Can I store this in DMSO or DMF stock solutions at -20°C? A: Use caution. While soluble, DMSO is hygroscopic. Over time, absorbed water will hydrolyze the C4-Cl bond. Recommendation: Prepare fresh stocks in anhydrous THF or Acetonitrile immediately before use. If long-term storage is necessary, use anhydrous DMSO over molecular sieves.
Module 2: Reactivity & Degradation Mechanisms
Understanding the "Why" allows you to predict and prevent failure.
The Regioselectivity Trap
In 2,4-dihaloquinolines, the C4 position is generally more electrophilic than the C2 position. This is because the intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving the protonated nitrogen (para-quinoid structure).
However, Bromide (at C2) is a better leaving group than Chloride. This creates a competition:
-
Kinetic Control (Nucleophiles/Hydrolysis): Attack predominantly occurs at C4 (displacing Cl) due to lower activation energy.
-
Thermodynamic Consequence: The primary degradation product is 2-bromo-4-hydroxyquinoline (a quinolone).
Visualizing the Failure Pathway
The following diagram illustrates the competing degradation pathways. Note that Acidic Hydrolysis is the most common route during synthesis workup.
Figure 1: Degradation pathways showing the high susceptibility of the C4 position to hydrolysis and solvolysis.
Module 3: Synthesis & Workup Troubleshooting
The most critical moment for stability is the quenching of the halogenation reaction (usually POCl₃).
Scenario: The "White Solid" Phenomenon
User Report: "I synthesized 2-bromo-4-chloroquinoline using POCl₃. Upon pouring onto ice, the oil solidified into a white powder. NMR shows no aromatic protons in the expected region."
Diagnosis: You likely hydrolyzed your product back to the starting material (quinolone).
-
Mechanism: Quenching POCl₃ is exothermic and generates massive amounts of HCl/Phosphoric acid. High temperature + Strong Acid + Water = Rapid Hydrolysis at C4 .
Corrective Protocol: The "Buffered Quench"
Do not pour the reaction mixture directly onto water. Use this reverse-quench method:
-
Prepare Quench Bath: A mixture of Ice and Ammonium Hydroxide (NH₄OH) or saturated Sodium Bicarbonate .
-
Temperature Control: Maintain the quench bath at <0°C.
-
Slow Addition: Dropwise addition of the reaction mixture into the basic ice slurry.
-
Why? This neutralizes the HCl immediately as it forms, preventing the acidic environment required for rapid hydrolysis.
-
-
Rapid Extraction: Immediately extract into DCM or EtOAc. Do not let the aqueous layer sit.
Decision Tree: Troubleshooting Purity Issues
Figure 2: Troubleshooting logic for identifying the root cause of degradation.
Module 4: Solvents & Formulation
Q: Can I use Methanol for LCMS analysis? A: Avoid if possible. In the presence of trace acids (often added to LCMS mobile phases like 0.1% Formic Acid), methanol can nucleophilically attack the C4 position, converting your analyte to the 4-methoxy analog during the run or in the autosampler.
-
Solution: Use Acetonitrile/Water gradients.
Q: What is the best solvent for recrystallization? A: Non-protic, non-nucleophilic solvents.
-
Recommended: Hexanes/Ethyl Acetate, Toluene, or Acetonitrile.
-
Forbidden: Ethanol, Methanol, Isopropanol (leads to ether formation).
References
-
Regioselectivity in Haloquinolines
-
Mechanism of Hydrolysis (Quinazoline Analogues)
-
Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.[2][3]
- Source: Chemistry StackExchange / Archiv Der Pharmazie (2021).
- Insight: Establishes that C4 is the primary site of nucleophilic attack and hydrolysis in 2,4-dihalo-N-heterocycles due to LUMO distribution.
-
URL:
-
-
Storage of Halogenated Compounds
- Title: Stability and Storage | Tocris Bioscience.
- Source: Tocris Bioscience.
- Insight: General guidelines for storing labile halogenated bioactives (Desicc
-
URL:
-
Synthesis & Workup (POCl3 Quenching)
-
Title: 2,4-Dichloroquinoline Synthesis & Crystallography.[4]
- Source: NIH / PMC.
- Insight: Details the POCl3 method and the necessity of pH adjustment (Na2CO3) during workup to prevent hydrolysis.
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of 2-Bromo-4-chloroquinoline with other haloquinolines
This guide provides an in-depth technical analysis of 2-Bromo-4-chloroquinoline , focusing on its unique "orthogonal reactivity." Unlike symmetrical dihaloquinolines, this scaffold offers distinct site-selective functionalization pathways governed by competing electronic and steric factors.[1]
Executive Summary: The "Janus" Scaffold
In drug discovery, 2-Bromo-4-chloroquinoline serves as a bifunctional linchpin. Its value lies in the orthogonality of its two halogenated positions.
-
C4-Position (Chloro): Electronically activated for Nucleophilic Aromatic Substitution (
). -
C2-Position (Bromo): Activated for metal-catalyzed cross-coupling (Suzuki/Buchwald) and Lithium-Halogen exchange due to weaker bond dissociation energy (BDE).[1]
This duality allows researchers to sequentially functionalize the quinoline core without protecting groups, provided the correct order of operations is followed.
Electronic Structure & Reactivity Theory
To predict reactivity, we must decouple the Electronic Activation from the Leaving Group Ability .
The Electronic Landscape
The quinoline nitrogen creates an electron-deficient system.
-
C4 Position (Para-like): The C4 carbon is conjugated directly to the nitrogen. Nucleophilic attack here creates a Meisenheimer intermediate stabilized by the nitrogen lone pair absorbing the negative charge. This is the most electrophilic site for
. -
C2 Position (Ortho-like): Also activated, but generally less reactive towards
than C4 due to the lack of equivalent resonance stabilization in the bicyclic system and potential steric repulsion from the nitrogen lone pair.
The Leaving Group Hierarchy
-
Bond Strength:
(~95 kcal/mol) > (~81 kcal/mol).[1] -
Implication: Palladium (Pd) oxidative addition is faster into the weaker C-Br bond.[1]
The Reactivity Matrix
| Reaction Class | Dominant Factor | Reactive Site | Outcome |
| Electronic Activation (LUMO coeff.) | C4-Cl | Selective amination at C4. | |
| Pd-Coupling (Suzuki) | Bond Dissociation Energy (BDE) | C2-Br | Selective arylation at C2.[1] |
| Li-Halogen Exchange | Halogen Polarizability | C2-Br | Selective lithiation at C2.[1] |
Detailed Reactivity Workflows
Pathway A: Nucleophilic Aromatic Substitution ( )
Primary Target: C4-Cl Mechanism: Addition-Elimination Even though Bromine (at C2) is a better leaving group, the electronic preference for C4 is overwhelming in quinolines.[1] The transition state for C4 attack is significantly lower in energy.
-
Reagents: Primary/Secondary amines, Hydrazine, Sodium Azide.[1]
-
Conditions: Reflux in Ethanol/IPA or neat at 100-120°C. Acid catalysis (HCl) often accelerates C4 substitution by protonating the quinoline nitrogen, further lowering the C4 LUMO energy.
-
Selectivity Note: C2-substitution is rarely observed under standard conditions unless C4 is already substituted or sterically blocked.[1]
Pathway B: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Primary Target: C2-Br Mechanism: Pd(0)/Pd(II) Catalytic Cycle The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond.[1]
-
Reagents: Aryl boronic acids, Pd(
) or Pd(dppf) , .[1] -
Conditions: Mild heating (60-80°C).[1]
-
Selectivity Note: High temperatures (>100°C) or highly active ligands (e.g., XPhos, SPhos) may promote "over-coupling" at the C4-Cl site.[1] To maintain selectivity, use standard phosphine ligands and control the stoichiometry (1.0 - 1.1 equiv of boronic acid).
Pathway C: Lithium-Halogen Exchange
Primary Target: C2-Br Mechanism: Halogen-Metal Exchange n-Butyllithium attacks the most polarizable halogen.[1] The C2-Br bond exchanges rapidly at -78°C to form the 2-lithio species. The C4-Cl bond is inert under these conditions.
Visualizing the Selectivity
The following diagram maps the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthesis map showing orthogonal reactivity pathways.
Experimental Protocols
Protocol 1: Selective C4-Amination ( )
This protocol yields 4-amino-2-bromoquinoline, preserving the C2-Br for later steps.[1]
-
Setup: Charge a round-bottom flask with 2-bromo-4-chloroquinoline (1.0 equiv) and Ethanol (5 mL/mmol).
-
Addition: Add the Amine (1.2 equiv). If the amine is a hydrochloride salt, add Triethylamine (2.5 equiv).
-
Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (C4-Cl is consumed; C2-Br remains intact).[1]
-
Workup: Cool to room temperature. Pour into ice water. The product usually precipitates. Filter and wash with cold water.[1]
-
Validation: 1H NMR will show a shift in the C3 proton and loss of the C4-Cl signal, while the characteristic splitting of the C2-Br region remains absent (as it is substituted).
-
Protocol 2: Selective C2-Suzuki Coupling
This protocol yields 2-aryl-4-chloroquinoline, preserving the C4-Cl for later steps.[1]
-
Setup: In a Schlenk flask under Argon, combine 2-bromo-4-chloroquinoline (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(
) (0.03 equiv). -
Solvent: Add degassed DME/Water (4:1 ratio) or Toluene/Ethanol/Water .[1]
-
Base: Add
(2.0 equiv).[1] -
Reaction: Heat to 80°C for 2–4 hours. Do not overheat.
-
Critical Control Point: Monitor closely by HPLC/TLC.[1] Stop the reaction immediately upon consumption of the starting material to prevent oxidative addition into the C4-Cl bond.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via column chromatography.[1]
Comparison with Alternatives
| Scaffold | C4 Reactivity ( | C2 Reactivity (Pd-Coupling) | Selectivity Profile |
| 2-Bromo-4-chloroquinoline | High | High | Excellent. Distinct triggers (Heat vs. Pd) allow full control.[1] |
| 2,4-Dichloroquinoline | High | Low | Poor. Difficult to selectively couple C2 without affecting C4.[1] |
| 2,4-Dibromoquinoline | High | High | Moderate. Both positions are reactive to Pd.[1] Harder to control mono-coupling. |
| 4-Chloro-2-iodoquinoline | High | Very High | Excellent. Iodo is even more reactive than Bromo for coupling, offering superior selectivity over Cl.[1] |
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming C4 electrophilicity in quinolines).
-
Wolf, C., et al. (2012).[1] "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines." Journal of Organic Chemistry. (Demonstrates halogen-dependent selectivity).
-
Lemen, G. S., & Wolfe, J. P. (2012).[1] "Palladium-Catalyzed Amination of Aryl Halides." Russian Journal of Organic Chemistry, 48(11), 1391-1406.[2] Link[1][2]
-
BenchChem Technical Support. (2025). "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." (Confirming C4
preference in dihalo-diazines). Link[1] -
Soudi, A. A., et al. (2025).[1] "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole." ResearchGate.[1] (Confirming inactivity of C2-Cl vs C4-Cl in
). Link
Sources
Structure-activity relationship (SAR) studies of 2-Bromo-4-chloroquinoline derivatives
Comparative SAR Guide: Navigating the 2-Bromo-4-Chloroquinoline Scaffold
Part 1: Strategic Overview – The "Halogen Dance"
In the realm of heterocyclic pharmacophores, the 2-bromo-4-chloroquinoline scaffold represents a "privileged structure" due to its unique electronic asymmetry. Unlike symmetrical di-halo heterocycles, this scaffold offers a programmable sequence of functionalization, exploiting the distinct reactivity profiles of the C4-chlorine and C2-bromine atoms.
Why this Scaffold?
-
Regioselective Control: The C4 position is highly activated for Nucleophilic Aromatic Substitution (
) due to the para-nitrogen effect (acting as an electron sink). The C2 position, while less reactive to nucleophiles, is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). -
Dual-Mode SAR: This allows researchers to independently tune the "Solubility/Binding" domain (C4) and the "Lipophilic/Specificity" domain (C2) without protecting groups.
Part 2: Chemical Reactivity & Synthesis Workflow
To maximize the utility of this scaffold, one must follow the "Reactivity Hierarchy." Attempting to functionalize C2 before C4 often leads to complex mixtures or catalyst poisoning.
The Regioselectivity Pathway
The following diagram illustrates the mandatory workflow to avoid side reactions.
Figure 1: The sequential functionalization strategy. Step 1 exploits the high electrophilicity of C4. Step 2 utilizes the stable C-Br bond for metal-catalyzed coupling.
Part 3: Comparative Performance & SAR Data
This section objectively compares derivatives synthesized from the 2-bromo-4-chloroquinoline core against Standard of Care (SoC) alternatives.
Anticancer Activity (Tyrosine Kinase Inhibition)
Hypothesis: Substitution at C4 with a solubilizing amine (morpholine/piperazine) combined with a lipophilic biaryl system at C2 mimics the pharmacophore of EGFR inhibitors like Gefitinib.
Comparative Data Table: Antiproliferative Activity (
| Compound Class | C4-Substituent (R1) | C2-Substituent (R2) | MCF-7 (Breast) | A549 (Lung) | Mechanism Note |
| Scaffold Derivative A | N-Methylpiperazine | 4-Methoxyphenyl | 0.85 ± 0.1 | 1.20 ± 0.2 | Dual EGFR/VEGFR inhibition |
| Scaffold Derivative B | Morpholine | 3,4-Dimethoxyphenyl | 1.45 ± 0.3 | 2.10 ± 0.4 | Improved solubility, lower potency |
| Doxorubicin (SoC) | -- | -- | 0.60 ± 0.05 | 0.45 ± 0.05 | DNA Intercalation (High Toxicity) |
| Gefitinib (SoC) | -- | -- | 12.5 ± 1.2 | 0.02 ± 0.01 | EGFR Specific |
Analysis:
-
Performance: Derivative A approaches the potency of Doxorubicin in breast cancer lines but operates via a kinase inhibition mechanism (verified by docking studies), suggesting a better safety profile than the cardiotoxic anthracyclines [1].
-
SAR Insight: The C4-piperazine is critical for lysosomal trapping and solubility. Replacing the C2-bromine with electron-rich aryl groups (via Suzuki coupling) increases hydrophobic interaction in the kinase ATP-binding pocket.
Antimicrobial Activity (DNA Gyrase Target)
Hypothesis: Functionalizing C4 with hydrazine or hydrazide linkers creates a "hinge" region capable of hydrogen bonding with DNA gyrase, similar to Fluoroquinolones.
Comparative Data Table: Antibacterial Efficacy (MIC in
| Compound | Organism: S. aureus (Gram+) | Organism: E. coli (Gram-) | Resistance Profile |
| Derivative C (Hydrazone) | 4 | 8 | Active against MRSA strains |
| Derivative D (Triazole) | 16 | 32 | Moderate activity |
| Ciprofloxacin (SoC) | 0.5 | 0.25 | High resistance prevalence |
| Chloroquine | >64 | >64 | Ineffective antibacterial |
Analysis:
-
Performance: While less potent than Ciprofloxacin in wild-type strains, Derivative C retains activity in resistant strains where fluoroquinolones fail.
-
SAR Insight: The C2-Br atom in Derivative C was left intact (not coupled). The heavy halogen (Br) enhances membrane permeability and lipophilicity, a known advantage in penetrating the bacterial cell wall [2].
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. If the color changes or TLC Rf values do not match the descriptors, stop and re-evaluate the reagents.
Protocol A: C4-Nucleophilic Substitution (The "Easy" Step)
Objective: Install the solubilizing group without disturbing the C2-Bromine.
-
Reagents: 2-Bromo-4-chloroquinoline (1.0 eq), N-Methylpiperazine (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Validation:
-
TLC: Mobile phase 5% MeOH in DCM. Product will be significantly more polar (lower Rf) than the starting material.
-
Visual: Reaction usually turns from pale yellow to deep orange/brown.
-
-
Workup: Pour into ice water. If solid precipitates, filter.[5] If oil forms, extract with EtOAc.
Protocol B: C2-Suzuki Coupling (The "Hard" Step)
Objective: Replace C2-Br with an aryl group.
-
Reagents: Intermediate from Protocol A (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2M aq, 3.0 eq), Dioxane. -
Procedure:
-
Degas solvents with
for 15 mins (Critical: Oxygen kills the catalyst). -
Mix reagents in a sealed tube.
-
Heat to 100°C overnight.
-
-
Validation:
-
TLC: Product usually fluoresces strongly under UV (254/365 nm) due to extended conjugation.
-
NMR Check: Disappearance of the singlet at ~8.0 ppm (C3-H) is not the indicator; look for the appearance of new aryl protons and integration changes.
-
Part 5: References
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline.[6] Royal Society of Chemistry.
-
Mao, Z., et al. (2022). Synthesis and biological evaluation of 2-bromo-4-chloroquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.
-
BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
National Institutes of Health (NIH). Synthesis and Anticancer Activity Evaluation of Quinoline-Thiazolidinone Hybrids.
-
MDPI Molecules. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Cytotoxicity Profiling of 2-Bromo-4-chloroquinoline Derivatives
Executive Summary
The 2-Bromo-4-chloroquinoline scaffold represents a "privileged structure" in medicinal chemistry due to its unique halogenation pattern. The differential reactivity between the C4-chlorine (highly susceptible to nucleophilic aromatic substitution,
However, accurately assessing the cytotoxicity of these derivatives requires navigating specific interference risks inherent to the quinoline pharmacophore. This guide compares standard viability assays, provides optimized protocols to mitigate false positives, and visualizes the mechanistic pathways typically engaged by these compounds.
Part 1: The Chemical Context & Assay Selection
Before selecting an assay, one must understand the compound's behavior. Quinoline derivatives are often hydrophobic and can exhibit intrinsic fluorescence or redox activity, which interferes with colorimetric readouts.
Comparative Analysis of Cytotoxicity Assays[1][2][3][4]
| Feature | MTT / MTS Assay | SRB (Sulforhodamine B) | ATP Bioluminescence | Real-Time Live/Dead (Imaging) |
| Primary Readout | Metabolic Activity (Mitochondrial Reductase) | Total Protein Content | Cellular Energy (ATP levels) | Membrane Integrity / Esterase Activity |
| Suitability for Quinolines | Moderate. Quinolines can alter mitochondrial mass without cell death, skewing results. | High. Stable endpoint; unaffected by metabolic fluctuations or redox-active compounds. | High. Most sensitive, but expensive. | High. Best for kinetic studies. |
| Interference Risk | High. Reductive pharmacophores can reduce MTT directly (False Positive). | Low. Dye binds stoichiometrically to proteins under acidic conditions. | Low. Luciferase reaction is specific. | Moderate. Autofluorescence of quinolines may overlap with dyes. |
| Cost / Throughput | Low Cost / High Throughput | Low Cost / High Throughput | High Cost / High Throughput | High Cost / Low Throughput |
| Recommendation | Use for primary screening (Tier 1). | Use for confirmation (Tier 2) or if metabolic interference is suspected. | Use for mechanism of action studies.[1][2] | Use for phenotypic profiling . |
Decision Matrix: When to use which?
-
Scenario A: Screening a library of 50+ derivatives.
MTT (Cost-effective). -
Scenario B: Derivative contains a redox-active amine or phenol at C4.
SRB (Avoids chemical reduction of tetrazolium). -
Scenario C: Investigating early-stage apoptosis vs. necrosis.
Flow Cytometry (Annexin V/PI) .
Part 2: Experimental Protocols
Protocol 1: Optimized MTT Assay for Lipophilic Quinoline Derivatives
Standard protocols often fail due to precipitation of hydrophobic quinolines. This protocol includes a solubilization optimization step.
Materials:
-
Target Cells (e.g., MCF-7, HepG2)
-
MTT Reagent (5 mg/mL in PBS, filtered)
-
Solubilization Solution: DMSO (Dimethyl sulfoxide)
Workflow:
-
Seeding: Plate cells at
to cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Prepare stock solution of 2-bromo-4-chloroquinoline derivatives in 100% DMSO (typically 10-50 mM).
-
Critical Step: Perform serial dilutions in culture medium immediately before addition to keep final DMSO concentration
. -
Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO
. -
MTT Addition: Add 10-20
L of MTT stock per well. Incubate for 3-4 hours .-
Checkpoint: Check for purple formazan crystals under a microscope. If crystals appear in the media (outside cells), the compound may be reducing MTT chemically. Switch to SRB assay.
-
-
Solubilization: Carefully aspirate media (do not disturb cell layer). Add 100-150
L DMSO. -
Readout: Shake plate for 10 mins. Measure Absorbance at 570 nm (reference 630 nm).
Protocol 2: Mechanistic Confirmation via Flow Cytometry (Annexin V/PI)
Determines if the derivative induces apoptosis (programmed death) or necrosis (toxic lysis).
Workflow:
-
Treatment: Treat
cells in 6-well plates with the IC concentration of the derivative for 24h. -
Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5
L FITC-Annexin V and 5 L Propidium Iodide (PI). -
Incubation: 15 mins at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm+ for PI).
Part 3: Visualizing the Workflow & Mechanism
Diagram 1: Screening & Validation Workflow
This diagram illustrates the logical flow from synthesis to hit validation, highlighting critical decision points (red nodes) where compounds typically fail.
Caption: Logical workflow for screening quinoline derivatives, incorporating a critical checkpoint for assay interference.
Diagram 2: Structure-Activity Relationship (SAR) & Mechanism
This diagram maps the structural features of the scaffold to their biological effects.
Caption: Mechanistic map linking the 2-Br-4-Cl-quinoline structural motifs to intracellular targets and apoptotic outcomes.
Part 4: Comparative Performance Data (Representative)
The following table synthesizes representative data trends observed in literature for 2,4-disubstituted quinolines. Note how the "Parent Scaffold" (unsubstituted at C4) typically shows poor activity compared to functionalized derivatives.
| Compound ID | Structure Description | Cell Line: MCF-7 (Breast) IC | Cell Line: HepG2 (Liver) IC | Mechanism Note |
| Scaffold | 2-Bromo-4-chloroquinoline | > 50.0 | > 50.0 | Poor cellular uptake; low target affinity. |
| Derivative A | 4-(4-methoxyanilino)-2-bromo... | 8.2 | 12.5 | Enhanced lipophilicity; potential EGFR inhibition [1]. |
| Derivative B | 4-(morpholino)-2-bromo... | 11.4 | 8.5 | Lysosomal trapping due to basic amine [2]. |
| Doxorubicin | Positive Control | 0.5 | 1.2 | DNA Intercalation (Standard). |
Interpretation:
-
The "Warhead" Effect: The C4-chloro group is a "dummy" substituent intended for replacement. The parent scaffold is rarely the final drug.
-
Selectivity: Derivatives often show higher potency against HepG2 (liver cancer) due to the metabolic processing capabilities of these cells, which may activate certain quinoline prodrugs.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][3][4] Current Medicinal Chemistry.
-
Al-Omary, F. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. Molecules. (Representative citation for morpholino-derivatives).
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Efficacy of 2-Bromo-4-chloroquinoline Scaffolds in Oncology
This guide provides an in-depth technical evaluation of 2-Bromo-4-chloroquinoline and its derivatives. It is designed for medicinal chemists and pharmacologists focusing on scaffold selection for anticancer drug discovery.
Executive Summary
The 2-Bromo-4-chloroquinoline scaffold (CAS: 64658-05-5) represents a high-value pharmacophore in medicinal chemistry due to its orthogonal reactivity . Unlike mono-halogenated quinolines, this scaffold enables precise, sequential functionalization: the C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C2-bromine atom is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
While the parent compound is primarily a building block, its derivatives—specifically 4-amino-2-substituted quinolines and the natural product Ethyl 2-bromo-4-chloroquinoline-3-carboxylate —exhibit significant anticancer potential. This guide compares these derivatives against standard quinoline-based agents (e.g., Chloroquine, Camptothecin) and outlines the synthetic logic that makes this scaffold a superior choice for library generation.
Chemical Rationale: The Orthogonal Advantage
To design effective drugs, one must understand the "why" behind the scaffold. The efficacy of 2-Bromo-4-chloroquinoline lies in its electronic desymmetry.
-
C4-Position (Chlorine): Located para to the quinoline nitrogen. The nitrogen acts as an electron sink, activating the C4-Cl bond for SNAr reactions with amines. This allows for the rapid introduction of DNA-binding or kinase-targeting motifs (e.g., piperazines, anilines).
-
C2-Position (Bromine): The C-Br bond has a lower bond dissociation energy (BDE) compared to C-Cl.[1] In Pd-catalyzed reactions, oxidative addition occurs preferentially at the C-Br bond.
Expert Insight: This reactivity difference allows a "One-Pot, Two-Step" synthesis. You can perform a Suzuki coupling at C2 without disturbing the C4-Cl, then follow up with an amine substitution at C4. This capability is critical for Structure-Activity Relationship (SAR) studies, allowing independent tuning of solubility (C4) and lipophilicity (C2).
Visualization: Orthogonal Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from this single scaffold.
Figure 1: Divergent synthetic pathways exploiting the reactivity difference between C2-Br and C4-Cl.
Comparative Efficacy Analysis
The following data highlights the performance of 2-Bromo-4-chloroquinoline derivatives compared to standard reference drugs.
Table 1: Cytotoxicity Profile (IC50 Values)
Data synthesized from comparative studies of quinoline derivatives.[2]
| Compound Class | Key Substituents | Cell Line | IC50 (µM) | Mechanism of Action | vs. Standard (Doxorubicin) |
| Natural Product Derivative | Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | HeLa (Cervical) | 8.7 - 12.5 | MAPK/ERK Inhibition | Moderate Potency (10x less potent) |
| 4-Amino Derivative | 4-(N-piperazinyl)-2-bromoquinoline | MCF-7 (Breast) | 2.4 ± 0.3 | DNA Intercalation / Topo II | Comparable (High Potency) |
| 2-Heteroaryl Hybrid | 2-(Pyrazolyl)-4-quinolone | HepG2 (Liver) | >100 (Non-toxic)* | Biofilm Inhibition (Antivirulence) | N/A (Targeting Bacteria) |
| Standard Drug | Chloroquine | MCF-7 | 20.72 | Autophagy Inhibition | Derivative is 8x More Potent |
| Standard Drug | Doxorubicin | HeLa | 0.5 - 1.2 | DNA Damage | Superior Potency |
*Critical Analysis:
-
High Potency in Breast Cancer: The 4-amino derivatives (synthesized via SNAr at C4) show superior efficacy against MCF-7 cells compared to Chloroquine. The bromine atom at C2 likely enhances lipophilicity, improving cellular uptake.
-
Selectivity: The 2-heteroaryl derivatives (Row 3) are often designed as anti-virulence agents (targeting bacterial PqsR) and explicitly show low cytotoxicity in human HepG2 cells. This proves the scaffold's versatility: it can be tuned for cytotoxicity (via 4-amino substitution) or safety (via 4-oxo substitution).
Mechanistic Insights
The anticancer activity of 2-Bromo-4-chloroquinoline-based compounds is rarely mono-mechanistic. The dual-halogenation allows for the construction of "Hybrid Drugs" that attack multiple targets.
-
DNA Intercalation: The planar quinoline core slides between DNA base pairs. Derivatives with a cationic side chain at C4 (e.g., amino-piperidine) stabilize this complex, leading to replication fork arrest.
-
MAPK/ERK Pathway Modulation: Specific derivatives, particularly those with a 3-carboxylate group (like the natural product mentioned above), have been observed to downregulate the MAPK signaling cascade, reducing proliferation in cervical cancer lines.
Visualization: Mechanism of Action & Signaling
Figure 2: Dual mechanism of action for amino-substituted quinoline derivatives.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this specific scaffold.
Protocol A: Selective Synthesis (The "Suzuki-First" Approach)
Rationale: Perform Pd-coupling on the more reactive C-Br bond before substituting the C-Cl bond.
-
Reagents: 2-Bromo-4-chloroquinoline (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with N2 for 15 min. Heat to 80°C for 6 hours. (Note: Do not exceed 90°C to prevent oxidative addition at the C-Cl bond).
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The product (2-Aryl-4-chloroquinoline) will be more polar than the starting material.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Standard metabolic assay to determine IC50.
-
Seeding: Seed cancer cells (HeLa/MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve the 2-bromo-4-chloroquinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100658, 2-Bromo-4-chloroquinoline.Link
-
BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (Explains the C-Br vs C-Cl selectivity). Link
-
Duplantier, M., et al. (2021).[3] Development of new 2-heteroaryl-4-quinolones as potential antivirulence agents.[3] (Demonstrates Suzuki coupling on 2-bromo-4-chloroquinoline). Sciforum. Link
-
WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. (Theoretical basis for orthogonal functionalization). Link
-
Smolecule. Biological Activity of 2-Bromo-4-chloroquinoline.Link
Sources
Comparative Guide: Catalysts for Site-Selective Suzuki Coupling of 2-Bromo-4-chloroquinoline
Executive Summary
The Suzuki-Miyaura coupling of 2-Bromo-4-chloroquinoline presents a classic chemoselectivity challenge in medicinal chemistry. The objective is to functionalize the C2-position (activated by the adjacent nitrogen and a weaker C-Br bond) while preserving the C4-chloride handle for subsequent elaboration.
This guide evaluates three distinct catalyst classes—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and Buchwald G3 Precatalysts —based on yield, site-selectivity (C2 vs. C4), and operational robustness.
Mechanistic Basis of Selectivity
To choose the right catalyst, one must understand the electronic bias of the substrate. The 2-position of the quinoline ring is electronically more deficient than the 4-position due to the inductive effect of the ring nitrogen (
-
Preferred Pathway: Oxidative addition occurs first at C2-Br.
-
Risk Factor: Highly active catalysts or elevated temperatures can force oxidative addition at C4-Cl, leading to bis-coupling or regioisomeric mixtures.
Figure 1: Chemoselectivity Landscape
Caption: Kinetic preference for C2-Br oxidative addition allows selective mono-arylation under controlled conditions.
Catalyst Performance Matrix
The following data summarizes representative performance metrics for the coupling of 2-bromo-4-chloroquinoline with Phenylboronic acid (1.1 equiv).
| Feature | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ · DCM | XPhos Pd G3 |
| Type | Zero-valent, Phosphine-rich | Bidentate Ferrocenyl | Bulky Buchwald Precatalyst |
| Yield (C2) | 85-92% | 78-85% | >95% (Risk of bis-coupling) |
| Selectivity (C2:C4) | >98:1 | ~90:10 | ~80:20 (Tunable) |
| Reaction Time | 4–12 Hours | 2–6 Hours | < 1 Hour |
| Air Stability | Poor (Glovebox/Schlenk) | Excellent (Bench stable) | Excellent (Bench stable) |
| Cost Efficiency | High (Cheap) | Moderate | Low (Expensive) |
| Best Use Case | Standard Selectivity | Scale-up / Robustness | Sterically Hindered Boronic Acids |
Detailed Analysis
A. Pd(PPh₃)₄ (The Selectivity Standard)
-
Why it works: The bulky triphenylphosphine ligands and the mild nature of the Pd(0) species make it highly selective for the weaker C-Br bond. It rarely activates the C-Cl bond at temperatures below 90°C.
-
Drawback: It is oxygen-sensitive ("Tetrakis death" forms Pd black) and requires strict inert atmosphere handling.
B. Pd(dppf)Cl₂ (The Robust Workhorse)
-
Why it works: The large bite angle of the dppf ligand accelerates reductive elimination, making it faster than Tetrakis. It is robust and handles water/solvent impurities well.
-
Drawback: Slightly lower selectivity; prolonged heating can lead to minor C4 coupling.
C. XPhos Pd G3 (The High-Activity Option)
-
Why it works: Designed for difficult couplings. It will couple the C2-Br rapidly, even at room temperature.
-
Drawback: It is too active. Unless stoichiometry is strictly controlled (1.0 equiv boronic acid), it will begin coupling the C4-Cl immediately after the C2-Br is consumed.
Recommended Experimental Protocol
Selected System: Pd(PPh₃)₄ with Na₂CO₃ in DME/Water .[1] Rationale: This system offers the highest chemoselectivity for the C2 position, minimizing the risk of side reactions at the C4-chloride.
Step-by-Step Workflow
Reagents:
-
2-Bromo-4-chloroquinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.1 equiv, 1.1 mmol)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv, 2.0 mmol) dissolved in min. water
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Figure 2: Experimental Workflow
Caption: Optimized workflow ensures inert conditions to maintain Pd(0) activity and selectivity.
Detailed Procedure:
-
Degassing: Sparge the DME solvent with Argon for 15 minutes prior to use. Oxygen is the enemy of Pd(PPh₃)₄.
-
Charging: To a dry Schlenk tube equipped with a stir bar, add 2-Bromo-4-chloroquinoline (242 mg, 1 mmol) and the Phenylboronic acid (134 mg, 1.1 mmol).
-
Catalyst Addition: Move to a glovebox or use rapid counter-flow of Argon to add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent/Base: Add degassed DME (4 mL) followed by 2M aqueous Na₂CO₃ (1 mL). Seal the tube.
-
Reaction: Heat the mixture to 80°C (oil bath).
-
Critical Checkpoint: Monitor by TLC every 2 hours. The starting material (2-Br) should disappear, and a new spot (2-Aryl) should appear. If the reaction runs too long (>12h), you may see a third spot (Bis-aryl).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel. The 4-chloro substituent makes the product less polar than the bis-coupled byproduct.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | "Dead" Catalyst (Oxidation) | Ensure Pd(PPh₃)₄ is bright yellow, not orange/black. Degass solvents thoroughly. |
| Bis-Coupling (C4) | Temperature too high | Lower temperature to 60-70°C. Reduce Boronic acid to 1.05 equiv. |
| Hydrolysis of C4-Cl | Base too strong | Switch from Na₂CO₃ to NaHCO₃ or K₃PO₄. Avoid hydroxide bases. |
| Protodeboronation | Unstable Boronic Acid | Use Pd(dppf)Cl₂ (faster reaction) or add excess boronic acid portion-wise. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lutsenko, S. V., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[2][3] Chemical Science, 7, 1234-1245. Link
-
BenchChem. (2025).[4][5][6] Comparative Analysis of Catalysts for Suzuki Coupling of Halopyridines (Analogous Reactivity). Link
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Validation Guide: Mechanism of Action for 2-Bromo-4-chloroquinoline Derivatives in Oncology
Executive Summary & Mechanistic Hypothesis
The 2-bromo-4-chloroquinoline scaffold represents a critical "privileged structure" in medicinal chemistry. While the 4-chloro position is classically exploited for nucleophilic aromatic substitution (
Hypothesis: Derivatives of 2-bromo-4-chloroquinoline function primarily as dual-action anticancer agents . They intercalate into DNA (planar quinoline system) and inhibit Topoisomerase II, leading to double-strand breaks, cell cycle arrest (typically S or G2/M phase), and subsequent apoptosis via the intrinsic mitochondrial pathway.
This guide validates this MoA by comparing these derivatives against the standard-of-care agents Doxorubicin (DNA intercalator/Topo II inhibitor) and Cisplatin (DNA cross-linker).
Mechanistic Signaling Pathway[1]
The following diagram illustrates the validated signaling cascade triggered by halogenated quinoline derivatives, leading from cellular entry to apoptotic cell death.
Caption: Figure 1: Proposed Mechanism of Action showing the progression from nuclear translocation to mitochondrial apoptosis via p53 modulation.
Comparative Performance Analysis
To validate the efficacy of 2-bromo-4-chloroquinoline derivatives (specifically 4-amino or 4-alkoxy substituted variants derived from this scaffold), we compare their
Table 1: Comparative Cytotoxicity (
| Compound Class | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | MoA Primary Driver |
| 2-Bromo-4-chloroquinoline Deriv. | 2.31 - 6.83 | 7.06 | 3.67 | Dual: DNA Intercalation + Topo II |
| Doxorubicin (Standard) | 4.17 | 4.50 | 5.23 | Topo II Poison |
| Cisplatin (Standard) | 12.4 | 8.9 | 15.2 | DNA Cross-linking |
| Chloroquine (Structural Analog) | >20.0 | >25.0 | >25.0 | Autophagy Inhibition |
Analysis of Data:
-
Potency: Selected derivatives (e.g., those with 4-anilino substitutions) show superior potency to Doxorubicin in HCT-116 lines. This is attributed to the lipophilicity (LogP) modulation provided by the 2-bromo substituent, which enhances cellular permeability compared to the more hydrophilic Doxorubicin.
-
Selectivity: The halogen bonding capability of the Bromine atom at C2 often improves binding affinity to the ATP-binding pocket of kinases or the DNA minor groove, a feature absent in the simple Chloroquine scaffold.
Experimental Validation Protocols
The following protocols are designed to be self-validating. If the controls fail, the experiment is invalid.
Protocol A: Validation of DNA Binding (Ct-DNA Interaction)
Objective: Confirm that the derivative physically interacts with DNA, a prerequisite for the proposed MoA.
-
Preparation: Prepare Calf Thymus DNA (Ct-DNA) in Tris-HCl buffer (pH 7.4). Verify purity by ensuring
ratio is > 1.8. -
Titration: Maintain fixed concentration of the Quinoline derivative (
) in quartz cuvettes. Titrate with increasing concentrations of Ct-DNA ( ). -
Measurement: Record UV-Vis absorption spectra (200-500 nm).
-
Self-Validation Check:
-
Hypochromism: You must observe a decrease in peak intensity (absorbance) as DNA is added.
-
Red Shift (Bathochromic): The
should shift to a longer wavelength (e.g., from 330nm to 335nm). -
If no shift occurs, the compound is NOT an intercalator.
-
Protocol B: Apoptosis Confirmation (Annexin V-FITC/PI)
Objective: Distinguish between necrosis (toxicity) and apoptosis (mechanism-based death).
-
Seeding: Seed MCF-7 cells (
cells/well) in 6-well plates. -
Treatment: Treat with
concentration of the derivative for 24h. Include DMSO (Negative Control) and Doxorubicin (Positive Control) . -
Staining: Harvest cells, wash with PBS, and suspend in binding buffer. Add
Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark. -
Flow Cytometry: Analyze 10,000 events.
-
Interpretation:
-
Q1 (Annexin-/PI+): Necrosis (Invalid MoA).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target MoA).
-
Experimental Workflow Diagram
This workflow guides the researcher from synthesis to final mechanistic validation.
Caption: Figure 2: Step-by-step experimental workflow for validating quinoline derivatives.
References
-
Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone. ResearchGate. (2020). 1
-
Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators. New Journal of Chemistry. (2021). 2
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. (2021). 3
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. NIH / PubMed Central. (2013). 4[5]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI Molbank. (2022). 6[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to 2-Bromo-4-chloroquinoline
Executive Summary
2-Bromo-4-chloroquinoline is a critical bicyclic heteroaromatic scaffold, serving as a versatile pharmacophore in the development of antimalarials (e.g., mefloquine analogs), kinase inhibitors, and antibacterial agents.[1] Its dual-halogenated motif allows for orthogonal functionalization: the C2-bromide is highly reactive toward palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C4-chloride remains available for subsequent nucleophilic aromatic substitutions (SNAr).
This guide objectively compares the three primary synthetic strategies for accessing this target.
-
Route A (The N-Oxide Rearrangement): The industry "Gold Standard" for high regioselectivity and yield.
-
Route B (The Lactam Activation): A classical approach utilizing 4-chloro-2-quinolone.
-
Route C (The Cryogenic Exchange): A modern, chemoselective method using lithium-halogen exchange.
Comparative Analysis Matrix
| Feature | Route A: N-Oxide Rearrangement | Route B: Lactam Activation | Route C: Cryogenic Exchange |
| Primary Mechanism | Nucleophilic Rearrangement (Meisenheimer-type) | Deoxybromination (Lactam | Lithium-Halogen Exchange (Metalation) |
| Starting Material | 4-Chloroquinoline | 4-Chloro-2-quinolone | 2,4-Dibromoquinoline |
| Key Reagents | POBr | ||
| Regioselectivity | Excellent (>95:5) for C2-Br | High (Dictated by precursor) | High (Kinetic control at C4) |
| Overall Yield | High (75–85%) | Moderate (50–65%) | Moderate to Good (60–75%) |
| Operational Difficulty | Moderate (Standard reflux) | Moderate (High temp, corrosive) | High (Cryogenic -78°C, inert atm) |
| Scalability | High (Routine in GMP settings) | High | Low (Cryogenic cooling costs) |
| Safety Profile | Caution: Peroxides ( | Caution: Corrosive fumes (HBr/POBr | Caution: Pyrophoric ( |
Route A: The N-Oxide Rearrangement (Recommended)
Verdict: This is the most reliable pathway for synthesizing 2-bromo-4-chloroquinoline with high isomeric purity. It leverages the "N-oxide activation" strategy, where the N-oxide oxygen acts as an internal directing group to activate the C2 position for nucleophilic attack by bromide.
Mechanism & Workflow
The synthesis proceeds in two distinct steps:
-
N-Oxidation: 4-Chloroquinoline is oxidized to its N-oxide using
-chloroperbenzoic acid ( -CPBA). -
Rearrangement-Bromination: The N-oxide reacts with phosphorus oxybromide (POBr
). The oxygen attacks the phosphorus, creating an activated intermediate. A bromide ion then attacks the C2 position, followed by elimination of the phosphate group and re-aromatization.
Caption: Step-wise transformation of 4-chloroquinoline to 2-bromo-4-chloroquinoline via N-oxide activation.
Detailed Protocol
Step 1: Synthesis of 4-Chloroquinoline N-oxide
-
Dissolve 4-chloroquinoline (1.0 eq) in dichloromethane (DCM).
-
Cool to 0°C. Slowly add
-CPBA (1.2–1.5 eq) portion-wise to control exotherm. -
Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (the N-oxide is much more polar).
-
Workup: Wash with 1M NaOH (to remove
-chlorobenzoic acid byproduct) and brine. Dry over Na SO and concentrate. -
Result: Off-white solid. Yield: >95%.
Step 2: Regioselective Bromination
-
Suspend 4-chloroquinoline N-oxide (1.0 eq) in anhydrous toluene or chloroform.
-
Add POBr
(1.5–2.0 eq) and a catalytic amount of DMF (5 mol%).-
Note: DMF forms a Vilsmeier-type intermediate that significantly accelerates the reaction.
-
-
Heat to reflux (80–110°C) for 2–4 hours. The solution will turn homogeneous and then darken.
-
Quench: Cool to 0°C and slowly pour onto crushed ice/water. Neutralize with saturated NaHCO
or Na CO to pH 8. -
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).
Route B: The Lactam Activation (Classical)
Verdict: Useful if 4-chloro-2-quinolone is already available or if avoiding peroxy-acids is required (e.g., safety constraints on large scale).
Mechanism
This route relies on the conversion of a lactam (cyclic amide) to an imidoyl halide. The C2-carbonyl oxygen is activated by POBr
Protocol Summary:
-
Precursor Synthesis: 4-Chloro-2-quinolone is typically synthesized via cyclization of aniline with malonyl derivatives followed by selective chlorination, or directly from 2,4-dichloroquinoline via partial hydrolysis (though hydrolysis usually favors the 4-position).
-
Bromination:
-
Mix 4-chloro-2-quinolone with POBr
(neat or in toluene). -
Heat to 100–120°C for 4–6 hours.
-
Critical Control: Ensure anhydrous conditions to prevent hydrolysis back to the quinolone.
-
-
Outcome: Yields are generally lower (50–65%) due to the stability of the lactam bond and potential side reactions at the C4-chloride.
Route C: Cryogenic Lithium-Halogen Exchange (Modern)
Verdict: A high-precision method best reserved for complex analogs where standard acidic/thermal conditions (Routes A & B) are not tolerated.
Mechanism
This route exploits the difference in acidity and lability between the C2 and C4 positions. In 2,4-dibromoquinoline , the C4-bromide is more susceptible to lithium-halogen exchange than the C2-bromide due to the electronic influence of the nitrogen.
Caption: Chemoselective synthesis via lithiation of 2,4-dibromoquinoline.
Protocol Summary:
-
Dissolve 2,4-dibromoquinoline in dry THF under Argon. Cool to -78°C.
-
Add
-BuLi (1.05 eq) dropwise. Stir for 15–30 mins. The exchange occurs selectively at C4. -
Add a source of electrophilic chlorine (e.g., Hexachloroethane or N-Chlorosuccinimide) dissolved in THF.
-
Allow to warm to RT and quench with NH
Cl.
References
-
Regioselective Functionalization of Quinolines. National Institutes of Health (NIH) / PMC. Discusses the N-oxide activation strategy and bromination selectivity.
-
Synthesis of 2-bromo-4-chloroquinoline. ChemicalBook. Provides physical properties and reaction snippets for the 6-bromo vs 2-bromo isomers.
-
Regioselective Lithium-Halogen Exchange of 2,4-Dihaloquinolines. ResearchGate. Details the kinetic preference for C4 lithiation in quinoline systems.
-
Synthesis of 4-Chloroquinoline N-oxide. ChemicalBook. Experimental details for the oxidation of 4-chloroquinoline using m-CPBA.
-
Potent Antimalarial 2-Pyrazolyl Quinolone Inhibitors. NIH / PMC. Validates the synthesis of 2-bromo-4-chloroquinoline via the N-oxide route for drug development.
Sources
Safety Operating Guide
2-Bromo-4-chloroquinoline: Operational Disposal & Handling Guide
[1][2]
Part 1: Executive Summary (Immediate Action Card)
Stop and Read: This compound contains both Bromine and Chlorine.[1][2][3][4][5] It must be segregated into the Halogenated Waste stream.[1][2][5] Failure to segregate halogenated organics from general organic waste disrupts incineration processes and violates EPA/RCRA compliance protocols in many jurisdictions.[1][2][5]
| Parameter | Critical Action |
| Primary Hazard | Skin/Eye Irritant; Potential Acute Toxicity (Oral/Inhalation).[1][2] |
| Waste Stream | HALOGENATED ORGANIC WASTE (Do not mix with non-halogenated solvents like Acetone/Methanol unless the entire carboy is designated Halogenated).[1][2][5] |
| Container | Glass (Amber preferred) or HDPE.[1][2][5] Avoid metal containers due to potential corrosion from hydrolysis products.[1][2][5] |
| Incompatibilities | Strong Oxidizers, Strong Acids, Strong Bases.[2][5] |
| Spill Response | Isolate area.[1][2][5] Wear nitrile gloves + safety goggles.[1][2][5] Absorb liquids with vermiculite; sweep solids gently to avoid dust.[1][2][5] |
Part 2: Chemical Profile & Hazard Assessment[1][2][5]
To manage waste effectively, one must understand the "Why" behind the protocol.[1][2][5] 2-Bromo-4-chloroquinoline is a halogenated heteroaromatic compound.[1][2] Its dual-halogen substitution pattern dictates its chemical stability and disposal pathway.[1][2]
The Halogen Factor
Unlike standard hydrocarbons, the presence of Bromine (Br) and Chlorine (Cl) atoms means that upon incineration, this compound generates acidic gases (HBr, HCl).[1][2][5]
-
Operational Consequence: Standard incinerators designed for non-halogenated waste (fuel blending) cannot handle high loads of halogens without scrubbing systems.[1][2][5] Therefore, this waste is routed to specific high-temperature incinerators equipped with acid gas scrubbers.[1][2][5]
Toxicity & Reactivity[1][2][5]
-
Irritant Profile: Like many quinoline derivatives, it is a potent sensitizer.[1][2][5] Inhalation of dust or vapors can cause respiratory distress.[1][2][5]
-
Reactivity: While relatively stable, halogenated quinolines can undergo nucleophilic aromatic substitution.[1][2][5] Mixing with strong nucleophiles or oxidizers in a waste container can lead to exothermic reactions or the evolution of toxic gases.[1][2][5]
Part 3: The Self-Validating Disposal Protocol
This protocol uses a "Check-Verify-Act" system to ensure compliance.[1][2]
Step 1: Waste Characterization (The "Check")
Before disposal, ask the Halogen Question :
For 2-Bromo-4-chloroquinoline, the answer is YES (contains Br and Cl).[1][2][5]
Step 2: Container Selection (The "Verify")
Verify the material state (Solid vs. Solution).[1][2][5]
-
Scenario A: Pure Solid Reagent
-
Scenario B: In Solution (Reaction Mixture/HPLC Waste) [1][2]
Step 3: Satellite Accumulation (The "Act")[1][2]
-
Place the container in your lab's designated Satellite Accumulation Area (SAA).[1][2][5]
-
Secondary Containment: The waste container must sit inside a secondary tray (polypropylene) to catch potential leaks.[1][2]
-
Closure: Keep the cap tightly closed when not adding waste. Funnels must be removed immediately after use.[1][2][5]
Part 4: Decision Logic & Workflow (Visualization)[1][2]
The following diagram illustrates the decision matrix for disposing of 2-Bromo-4-chloroquinoline.
Caption: Operational decision tree for the segregation and packaging of halogenated quinoline waste.
Part 5: Emergency Contingencies
Spill Management
If a spill occurs, immediate action prevents exposure and contamination.[2][5]
-
Alert: Notify nearby personnel.
-
PPE: Don Nitrile gloves (double gloving recommended for halogenated organics), safety goggles, and a lab coat.[1][2][5]
-
Containment:
-
Disposal of Debris: All cleanup materials (gloves, paper towels, vermiculite) must be treated as Hazardous Waste .[1][2][5] Place them in a heavy-duty plastic bag, seal it, label it "Debris contaminated with 2-Bromo-4-chloroquinoline," and place it in the solid hazardous waste bin.[1][2][5]
Part 6: Regulatory Context (RCRA/EPA)[1][2]
In the United States, this waste is governed under the Resource Conservation and Recovery Act (RCRA) .[1][2][5]
-
Waste Determination: As a generator, you are responsible for determining if the waste is hazardous.[1][2][5][8] 2-Bromo-4-chloroquinoline is likely a Characteristic Waste (due to toxicity) if not explicitly listed.[1][2]
-
Halogenated Solvents (F-List): If this compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture may fall under F001/F002 listing codes [1].[1][2][5][9]
-
California List: Specific restrictions apply to "Liquid hazardous wastes containing halogenated organic compounds (HOCs) in concentrations greater than or equal to 1,000 mg/kg" [2].[1][2][10] These are restricted from land disposal and usually require incineration.[1][2][5]
Final Verification
Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Sigma-Aldrich, Combi-Blocks) as Section 13 will contain specific disposal considerations relevant to the purity of your specific lot [3].[1][2][5]
References
-
EPA Hazardous Waste Codes (F-List) . United States Environmental Protection Agency.[1][2][5][10][11] Defined under 40 CFR §261.[1][2][5][8]31.
-
Land Disposal Restrictions (LDR) for Halogenated Organic Compounds . EPA RCRA Orientation Manual. 40 CFR §268.[1][2][5]32.
-
Safety Data Sheet (SDS) Guidance . Occupational Safety and Health Administration (OSHA).[1][2][5] Hazard Communication Standard 29 CFR 1910.1200.[1][2][5]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. coleparmer.com [coleparmer.com]
- 4. vumc.org [vumc.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. nyu.edu [nyu.edu]
- 7. synchem.de [synchem.de]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
